Pga1
Beschreibung
prostaglandin A1 has been reported in Homo sapiens and Larix sibirica with data available.
Eigenschaften
IUPAC Name |
7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-LDDQNKHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347314 | |
| Record name | Prostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14152-28-4 | |
| Record name | PGA1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14152-28-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTAGLANDIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYR271N44P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Essential Role of Pga1 in Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pga1 (Processing of Gas1 and Alp) is an essential protein in Saccharomyces cerevisiae, localized to the endoplasmic reticulum (ER) membrane.[1][2] Its primary and critical function lies in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are complex glycolipids that anchor many proteins to the cell surface. This compound is a key component of the GPI-mannosyltransferase II (GPI-MT II) complex, where it partners with Gpi18 to catalyze the addition of the second mannose residue to the GPI precursor.[1][2] Disruption of this compound function leads to defects in the GPI-anchoring of proteins, resulting in their accumulation in the ER and impacting cell wall integrity. This guide provides a comprehensive overview of the function of this compound in S. cerevisiae, including its role in GPI anchor synthesis, its impact on cell physiology, and detailed methodologies for its study.
Core Function of this compound: A Key Player in GPI Anchor Biosynthesis
This compound is an integral membrane protein of the endoplasmic reticulum.[1][2] The essential nature of the this compound gene underscores its critical role in yeast viability. The central function of this compound is its participation in the GPI anchor synthesis pathway.
The GPI-Mannosyltransferase II (GPI-MT II) Complex
This compound is a core component of the GPI-mannosyltransferase II (GPI-MT II) complex.[1][2] This enzymatic complex is responsible for a specific step in the assembly of the GPI anchor precursor: the addition of the second mannose residue. This compound functions in concert with Gpi18, another essential protein, to form the active GPI-MT II.[1][2] Evidence for this partnership comes from co-immunoprecipitation studies and the observation that overexpression of GPI18 can suppress temperature-sensitive mutations in this compound.[1][2]
Role in the GPI Anchor Synthesis Pathway
The biosynthesis of GPI anchors is a conserved pathway in eukaryotes, occurring in the endoplasmic reticulum. It involves the sequential addition of sugars and other moieties to a phosphatidylinositol lipid. The function of the this compound/Gpi18 complex is a critical step in this pathway. A defect in this compound leads to the accumulation of an incomplete GPI precursor, specifically one lacking the second and subsequent mannose residues.[2] This, in turn, prevents the proper attachment of GPI anchors to proteins destined for the cell surface.
Physiological Consequences of this compound Dysfunction
Defects in this compound function have significant repercussions for the cell, primarily due to the failure to properly anchor a subset of proteins to the cell surface.
Impaired Processing and Transport of GPI-Anchored Proteins
The most direct consequence of a non-functional this compound is the defective GPI-anchoring of proteins.[1][2] A key model protein for studying this phenomenon is Gas1, a well-characterized GPI-anchored protein involved in cell wall synthesis. In temperature-sensitive this compound mutants, at the restrictive temperature, the ER-form precursor of Gas1 accumulates, indicating a failure in its processing and subsequent transport to the cell surface.[1][2] Importantly, the transport of other, non-GPI-anchored proteins, such as invertase and carboxypeptidase Y, is not affected, demonstrating the specificity of this compound's role.[1][2]
Impact on Cell Wall Integrity
Putative Role in Adhesion and Biofilm Formation
In the related pathogenic yeast Candida albicans, the this compound homolog has been shown to be crucial for cell adhesion and biofilm formation.[7] In a C. albicans this compound null mutant, adhesion was reduced by 50% and biofilm formation by 33%.[7] While a direct role for S. cerevisiae this compound in these processes has not been explicitly demonstrated, it is plausible that defects in the anchoring of cell wall adhesins, which are often GPI-anchored, could lead to similar phenotypes. However, this remains an area for further investigation in S. cerevisiae.
Quantitative Data on this compound Function
Quantitative data on the direct effects of this compound dysfunction in Saccharomyces cerevisiae is limited in the current literature. The primary phenotype observed is the accumulation of the unprocessed ER form of GPI-anchored proteins like Gas1.[1][2] For a quantitative perspective on the potential downstream effects, data from the homologous protein in Candida albicans is presented below, but should be interpreted with caution as it may not be directly transferable to S. cerevisiae.
| Phenotype | Organism | Mutant | Quantitative Effect | Reference |
| Adhesion | Candida albicans | This compound null | 50% reduction compared to wild type | [7] |
| Biofilm Formation | Candida albicans | This compound null | 33% reduction compared to wild type | [7] |
| Cell Wall Chitin Content | Candida albicans | This compound null | 40% decrease compared to wild type | [7] |
Experimental Protocols for the Study of this compound
The functional characterization of this compound in S. cerevisiae has relied on a number of key experimental techniques. Detailed methodologies for these are provided below.
Pulse-Chase Analysis of Gas1 Processing
This method is used to track the synthesis and processing of the GPI-anchored protein Gas1 over time, revealing defects in its maturation in this compound mutants.
Protocol:
-
Cell Growth and Starvation: Grow yeast cells to mid-log phase in synthetic complete (SC) medium. Harvest the cells and wash them with SC medium lacking methionine and cysteine. Resuspend the cells in this medium and incubate for 30 minutes at the desired temperature (permissive or restrictive) to deplete endogenous pools of these amino acids.
-
Pulse Labeling: Add [35S]methionine/cysteine to the cell suspension and incubate for a short period (e.g., 5 minutes) to label newly synthesized proteins.
-
Chase: Terminate the pulse by adding a high concentration of unlabeled methionine and cysteine.
-
Time Points: At various time points during the chase (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension and stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate Gas1 from the protein extracts using a specific anti-Gas1 antibody.
-
SDS-PAGE and Autoradiography: Analyze the immunoprecipitated proteins by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled Gas1. The ER-resident precursor and the mature, Golgi-processed form of Gas1 can be distinguished by their different electrophoretic mobilities.
Triton X-114 Phase Separation of GPI-Anchored Proteins
This technique is used to determine if a protein is GPI-anchored based on its partitioning into a detergent-rich phase.
Protocol:
-
Cell Lysis: Harvest yeast cells and lyse them in a buffer containing 1% Triton X-114 on ice.
-
Phase Separation: Centrifuge the lysate at a low temperature to pellet insoluble material. Transfer the supernatant to a new tube and incubate at a temperature above the cloud point of Triton X-114 (e.g., 37°C) to induce phase separation into an upper aqueous phase and a lower detergent-rich phase.
-
Phase Partitioning: Centrifuge the sample at room temperature to separate the two phases.
-
Analysis: Carefully collect the aqueous and detergent phases. Analyze the protein content of each phase by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., Gas1). GPI-anchored proteins will partition into the detergent phase.
Co-immunoprecipitation of this compound and Gpi18
This method is used to demonstrate the physical interaction between this compound and Gpi18 in the GPI-MT II complex.
Protocol:
-
Strain Construction: Use a yeast strain expressing epitope-tagged versions of this compound (e.g., this compound-Myc) and/or Gpi18 (e.g., Gpi18-HA).
-
Cell Lysis: Grow the yeast strain to mid-log phase and harvest the cells. Lyse the cells in a non-denaturing lysis buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors.
-
Immunoprecipitation: Add an antibody against one of the epitope tags (e.g., anti-Myc) to the cell lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using antibodies against both epitope tags (e.g., anti-Myc and anti-HA). The presence of Gpi18-HA in the this compound-Myc immunoprecipitate (and vice versa) indicates an interaction.
Conclusion and Future Directions
This compound is an indispensable protein in Saccharomyces cerevisiae, playing a well-defined and essential role in the biosynthesis of GPI anchors as a key component of the GPI-MT II complex. Its function is critical for the proper modification and subsequent localization of a large number of cell surface proteins, which in turn are vital for maintaining cell wall integrity. While its direct involvement in processes such as cell adhesion and biofilm formation in S. cerevisiae requires further investigation, its fundamental role in cell surface architecture suggests an indirect but significant contribution. The methodologies outlined in this guide provide a robust framework for the continued study of this compound and the broader GPI anchor biosynthesis pathway. Future research could focus on obtaining quantitative data on the effects of this compound depletion on the S. cerevisiae cell wall proteome and its functional consequences for cell-cell interactions and stress responses. Such studies will not only enhance our understanding of this fundamental biological process but may also inform the development of novel antifungal strategies targeting this essential pathway.
References
- 1. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an essential component of Glycosylphosphatidylinositol-mannosyltransferase II of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Identification of Essential Genes Required for Yeast Cell Wall Integrity: Involvement of the RSC Remodelling Complex [mdpi.com]
- 4. Architecture and Biosynthesis of the Saccharomyces cerevisiae Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide analysis of the response to cell wall mutations in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pga1 in GPI Anchor Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylphosphatidylinositol (GPI) anchor biosynthesis is a conserved and essential post-translational modification pathway in eukaryotes, responsible for tethering a diverse array of proteins to the cell surface. These GPI-anchored proteins play critical roles in various biological processes, including cell adhesion, signaling, and nutrient uptake. This technical guide provides an in-depth exploration of the function of Pga1, a key protein in this pathway, with a particular focus on its role within the GPI-mannosyltransferase II (GPI-MT II) complex. We will delve into the molecular mechanisms of this compound, its interaction with other components of the GPI biosynthesis machinery, and the implications of its function for cell biology and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound, and visualizes the intricate pathways and workflows involved.
Introduction to this compound and GPI Anchor Biosynthesis
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that are synthesized in the endoplasmic reticulum (ER) and attached to the C-terminus of many eukaryotic proteins. The core structure of a GPI anchor is conserved from yeast to humans and consists of a phosphatidylinositol (PI) moiety, a glucosamine (B1671600) (GlcN) residue, a series of mannose (Man) residues, and a phosphoethanolamine (EtN-P) bridge that links the anchor to the protein.[1]
The biosynthesis of the GPI anchor is a stepwise process involving multiple enzymes. One of the crucial steps is the addition of the second mannose residue to the growing GPI intermediate. This reaction is catalyzed by GPI-mannosyltransferase II (GPI-MT II). In the budding yeast Saccharomyces cerevisiae, this enzyme complex is composed of at least two essential proteins: Gpi18 and this compound.[1] this compound is an ER-localized membrane protein that is essential for the function of GPI-MT II.[1] While the catalytic subunit of GPI-MT II is Gpi18 (the homolog of human PIGV), this compound acts as an essential accessory component.[1][2] Interestingly, this compound does not have a clear homolog in higher eukaryotes, suggesting it might represent a unique feature of the fungal GPI biosynthesis pathway.[1]
The GPI Anchor Biosynthesis Pathway
The synthesis of a complete GPI anchor precursor involves a series of enzymatic reactions that take place on both the cytoplasmic and luminal faces of the endoplasmic reticulum membrane. This compound functions in the luminal part of this pathway.
Figure 1: The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway.
Quantitative Data on this compound Function
The functional necessity of this compound is highlighted by the phenotype of its mutants. In Candida albicans, a pathogenic yeast, deletion of the this compound gene leads to a significant reduction in adhesion and biofilm formation.[3] A quantitative proteomics analysis of a C. albicans this compound null mutant revealed the absence or significant reduction of numerous cell wall and GPI-anchored proteins, providing a molecular basis for the observed phenotypes.[4]
Table 1: Selected Proteins Undetected in Candida albicans this compoundΔ Mutant Compared to Wild-Type [4]
| Protein Name | Putative Function | Fold Change (Mutant vs. WT) |
| Hsp90 | Chaperone, virulence factor | Undetected |
| Sap10 | Secreted aspartyl protease, virulence | Undetected |
| Cdc11 | Septin, cell division | Undetected |
| Int3 | Integrin-like protein, adhesion | Undetected |
| Pga31 | GPI-anchored cell wall protein | Undetected |
| Mp65 | GPI-anchored mannoprotein | Undetected |
Note: "Undetected" indicates that the protein was identified in the wild-type strain but not in the this compoundΔ mutant under the experimental conditions.
In Saccharomyces cerevisiae, temperature-sensitive this compound mutants accumulate the ER-form precursor of the GPI-anchored protein Gas1 at the restrictive temperature, indicating a defect in GPI anchoring.[1]
Experimental Protocols
Generation of Temperature-Sensitive this compound Mutants
Temperature-sensitive (ts) mutants are invaluable tools for studying essential genes like this compound. A common method for generating ts alleles is through error-prone PCR followed by plasmid shuffling.
Workflow for Generating Temperature-Sensitive Mutants
Figure 2: Workflow for Generating Temperature-Sensitive Mutants.
-
Mutagenesis of this compound: The open reading frame (ORF) of this compound is amplified by error-prone PCR. The reaction conditions are modified to increase the error rate of the DNA polymerase, for example, by adding MnCl₂ to the reaction mixture or using biased dNTP concentrations.
-
Library Construction: The mutagenized PCR products are co-transformed with a linearized gapped plasmid into a diploid S. cerevisiae strain heterozygous for a this compound deletion (this compoundΔ/PGA1). Homologous recombination in yeast will repair the gapped plasmid with the PCR fragments, creating a library of plasmids each carrying a mutated version of this compound.
-
Plasmid Shuffling: The diploid transformants are sporulated to produce haploid spores. The spores are then grown on a selective medium that selects for haploid cells containing the plasmid and the this compoundΔ allele.
-
Screening for Temperature Sensitivity: The resulting haploid colonies are replica-plated onto two sets of plates. One set is incubated at a permissive temperature (e.g., 25°C), and the other at a restrictive temperature (e.g., 37°C). Colonies that grow at the permissive temperature but not at the restrictive temperature are selected as potential ts mutants.
-
Validation: The plasmids from the candidate ts mutants are isolated and re-transformed into a fresh this compoundΔ strain to confirm the temperature-sensitive phenotype. The mutation(s) in the this compound gene are then identified by DNA sequencing.
Co-Immunoprecipitation of this compound and Gpi18
Co-immunoprecipitation (Co-IP) is used to demonstrate the physical interaction between this compound and Gpi18 in the GPI-MT II complex.
Workflow for Co-Immunoprecipitation
Figure 3: Co-Immunoprecipitation Workflow.
Detailed Methodology: [3][6][7]
-
Strain Construction: Construct a yeast strain expressing epitope-tagged versions of this compound (e.g., this compound-myc) and Gpi18 (e.g., Gpi18-HA).
-
Cell Lysis: Grow the yeast cells to mid-log phase and harvest them. Lyse the cells in a non-denaturing lysis buffer containing a mild detergent (e.g., Triton X-100 or digitonin) and protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the epitope tags (e.g., anti-myc antibody) to capture this compound-myc and any interacting proteins.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate to bind the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both epitope tags (e.g., anti-myc and anti-HA antibodies) to detect both this compound and Gpi18.
Pulse-Chase Analysis of GPI-Anchored Protein Transport
Pulse-chase analysis is a powerful technique to monitor the synthesis and processing of proteins over time. This protocol can be used to demonstrate the accumulation of immature forms of GPI-anchored proteins in this compound mutants.
Detailed Methodology: [7][8][9][10][11]
-
Cell Preparation: Grow wild-type and this compound ts mutant yeast cells at the permissive temperature to mid-log phase. Shift the cultures to the restrictive temperature for a short period to inactivate the ts-Pga1 protein in the mutant strain.
-
Pulse Labeling: Starve the cells for methionine and then "pulse" label them with a medium containing ³⁵S-methionine for a short period (e.g., 5-10 minutes). During this time, newly synthesized proteins will incorporate the radioactive amino acid.
-
Chase: "Chase" the label by washing the cells and resuspending them in a medium containing an excess of non-radioactive methionine. This prevents further incorporation of the radioactive label.
-
Time Points: Take aliquots of the cell cultures at various time points during the chase (e.g., 0, 15, 30, 60, and 120 minutes).
-
Immunoprecipitation: Lyse the cells at each time point and immunoprecipitate the GPI-anchored protein of interest (e.g., Gas1) using a specific antibody.
-
Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography. In the wild-type cells, you will observe the conversion of the immature ER form of Gas1 to the mature, Golgi-processed form over time. In the this compound ts mutant, the immature ER form will accumulate and fail to be processed, demonstrating the block in GPI anchor completion.
Analysis of GPI Anchor Intermediates by HPTLC
High-performance thin-layer chromatography (HPTLC) can be used to separate and visualize the GPI anchor intermediates that accumulate in this compound mutants.
Detailed Methodology: [12]
-
Metabolic Labeling: Label yeast cells with a radioactive precursor of the GPI anchor, such as [³H]myo-inositol.
-
Lipid Extraction: Extract the total lipids from the cells using a mixture of chloroform, methanol, and water.
-
HPTLC Separation: Spot the lipid extract onto an HPTLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species.
-
Visualization: Visualize the radiolabeled GPI intermediates by autoradiography. In a this compound mutant, you would expect to see an accumulation of the GPI intermediate that is the substrate for GPI-MT II (Man-GlcN-acylPI).
This compound Orthologs and Drug Development Implications
The GPI biosynthesis pathway is essential for the viability of many pathogenic fungi, making it an attractive target for the development of new antifungal drugs.[13] While this compound itself does not have a clear homolog in humans, the GPI-MT II complex it is a part of is conserved. The catalytic subunit, Gpi18, has a human ortholog called PIGV.[2]
In the pathogenic fungus Candida albicans, the this compound ortholog is also named this compound.[3] Deletion of this compound in C. albicans results in reduced virulence, making the GPI-MT II complex a potential target for antifungal therapies.[3] In Aspergillus fumigatus, another important human pathogen, the genome contains orthologs of the genes involved in GPI biosynthesis, and these are considered potential targets for antifungal drug development.[14][15]
While no specific inhibitors targeting the this compound/Gpi18 complex are currently in clinical use, the broader GPI biosynthesis pathway is a validated drug target. For example, inhibitors of other enzymes in the pathway have shown antifungal activity.[13] The lack of a human this compound homolog suggests that inhibitors specifically targeting the this compound-Gpi18 interaction could be highly selective for fungal pathogens with minimal off-target effects in the human host.
Table 2: this compound and its Orthologs
| Organism | This compound Ortholog/Homolog | Catalytic Subunit (GPI-MT II) |
| Saccharomyces cerevisiae | This compound | Gpi18 |
| Candida albicans | This compound[3] | Gpi18 |
| Aspergillus fumigatus | Putative ortholog present[14][15] | Putative Gpi18 ortholog |
| Homo sapiens | No clear ortholog[1] | PIGV[2] |
Conclusion
This compound is an essential component of the GPI-mannosyltransferase II complex in fungi, playing a critical, albeit non-catalytic, role in the biosynthesis of GPI anchors. Its function is crucial for the proper cell surface localization of a wide range of proteins, which in turn affects fundamental cellular processes such as cell wall integrity, adhesion, and, in pathogenic species, virulence. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the function of this compound and the broader GPI biosynthesis pathway. The absence of a clear this compound homolog in humans makes the fungal this compound-Gpi18 interaction an attractive and specific target for the development of novel antifungal therapeutics. Further research into the structure and function of the GPI-MT II complex will be pivotal in exploiting this potential for drug discovery.
References
- 1. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIG-V involved in transferring the second mannose in glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPA1 | SGD [yeastgenome.org]
- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 10. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 11. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Regulator of Aspergillus fumigatus Extracellular Proteolytic Activity Is Dispensable for Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPI Anchored Proteins in Aspergillus fumigatus and Cell Wall Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pga1 Gene: A Comprehensive Technical Guide to its Discovery and Initial Characterization in Penicillium chrysogenum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, initial characterization, and functional analysis of the pga1 gene from the filamentous fungus Penicillium chrysogenum. The document details the pivotal role of this compound as a heterotrimeric G protein alpha subunit that governs critical cellular processes, including fungal development and the biosynthesis of secondary metabolites like penicillin.
Discovery and Initial Cloning
The this compound gene was first identified and cloned from Penicillium chrysogenum strain NRRL 1951.[1] Sequence analysis of the cloned gene revealed that it encodes a protein with high sequence identity to Group I alpha subunits of fungal heterotrimeric G proteins. The predicted protein sequence contains all the characteristic domains and motifs expected for this class of signaling proteins.[1]
Initial Characterization: Gene Expression and Phenotypic Analysis
The initial functional characterization of this compound involved analyzing its expression patterns and the phenotypic consequences of its manipulation.
Expression Analysis
Northern blot analysis was employed to determine the expression profile of this compound under different growth conditions. These studies revealed that this compound is highly and constitutively expressed during submerged (liquid) cultures.[1] However, in solid media cultures, its expression is developmentally regulated, with higher levels observed during the vegetative growth phase and a significant decrease at the onset of conidiogenesis (asexual spore formation).[1]
Functional Analysis through Genetic Manipulation
To elucidate the function of the this compound protein, researchers utilized several genetic approaches, including antisense RNA-mediated gene silencing and the creation of mutant alleles conferring constitutively active or inactive forms of the this compound protein.[1]
-
Antisense RNA Attenuation: Reducing this compound expression through antisense RNA resulted in notable changes in fungal morphology.
-
Constitutively Activated Mutant (pga1G42R): A point mutation (G42R) was introduced, leading to a this compound protein that is locked in a perpetually "on" state.
-
Constitutively Inactivated Mutant (pga1G203R): A different point mutation (G203R) resulted in a non-functional this compound protein, mimicking a loss-of-function scenario.[1]
Phenotypic analysis of these transformants revealed that this compound plays a crucial role in controlling apical extension and negatively regulating conidiogenesis when grown on solid medium.[1] Interestingly, these effects were not observed in submerged cultures.[1]
Quantitative Data Summary
The initial characterization of this compound mutants provided quantitative insights into its regulatory roles in both fungal development and secondary metabolism.
Phenotypic Effects of this compound Mutation
The manipulation of this compound activity led to significant and measurable differences in colony morphology and sporulation.
| Strain/Condition | Colony Diameter (relative to wild-type) | Conidiation (relative to wild-type) | Reference |
| Wild-type (P. chrysogenum NRRL 1951) | 100% | 100% | [1] |
| This compound antisense attenuation | Reduced | Increased | [1] |
| Constitutively activated (pga1G42R) | Increased | Reduced | [1] |
| Constitutively inactivated (pga1G203R) | Reduced | Increased | [1] |
| Δthis compound (deletion mutant) | Reduced | Increased | [1] |
Regulation of Secondary Metabolite Production
This compound was found to be a key regulator of the biosynthesis of several secondary metabolites, including the antibiotic penicillin and the pigments chrysogenin and roquefortine.
| Strain | Penicillin Production | Chrysogenin Production | Roquefortine Production | Reference |
| Wild-type | Baseline | Baseline | Baseline | |
| Constitutively activated (pga1G42R) | Increased | Increased | Increased | |
| Constitutively inactivated (pga1G203R) | Decreased | Not reported | Decreased | |
| Δthis compound (deletion mutant) | Decreased | Not reported | Decreased |
Transcriptional Regulation of Penicillin Biosynthesis Genes
The effect of this compound on penicillin production is, at least in part, due to its control over the transcription of the core penicillin biosynthesis genes.
| Gene | Transcript Level in pga1G42R (activated) | Transcript Level in pga1G203R (inactivated) & Δthis compound | Reference |
| pcbAB | Elevated | Lowered | |
| pcbC | Elevated | Lowered | |
| penDE | Elevated | Lowered |
Proteomic Analysis of the this compound Signaling Pathway
A comparative proteomic analysis using 2D-DIGE and LC-MS/MS identified 30 proteins whose abundance is regulated by the this compound-mediated signaling pathway. These proteins are involved in a variety of cellular processes, highlighting the global regulatory role of this compound.
| Functional Category | Examples of Regulated Proteins | Regulation by this compound | Reference |
| Primary Metabolism | Enzymes in ATP, NADPH, and cysteine biosynthesis | Positive | |
| Stress Response | Catalase R, Benzoquinone reductase | Negative | |
| Development & Morphogenesis | Proteins with roles in cell polarity | Complex | |
| Signal Transduction | Phosphorylated protein with a pleckstrin homology (PH) domain | Positive | |
| Protein Folding | DnaK-type molecular chaperone | Positive | |
| Purine Metabolism | Inosine monophosphate (IMP) dehydrogenase | Positive |
Signaling Pathways and Logical Relationships
The this compound protein is a central component of a complex signaling network that integrates environmental cues to regulate key cellular processes in P. chrysogenum.
This compound-Mediated Signaling Pathway
Caption: this compound signaling pathway in P. chrysogenum.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial characterization of the this compound gene.
Cloning of the this compound Gene
The cloning of the this compound gene from P. chrysogenum NRRL 1951 was likely performed using standard molecular biology techniques.
Experimental Workflow:
Caption: Workflow for cloning the this compound gene.
Protocol:
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from lyophilized mycelia of P. chrysogenum NRRL 1951.
-
Genomic Library Construction: The extracted DNA is partially digested with a suitable restriction enzyme and ligated into a cloning vector (e.g., a plasmid or lambda phage) to generate a genomic library.
-
Probe Design and Labeling: A DNA probe is designed based on conserved sequences from known fungal G protein alpha subunits. The probe is labeled, typically with a radioactive isotope like 32P.
-
Library Screening: The genomic library is screened by colony or plaque hybridization using the labeled probe under low-stringency conditions to allow for cross-species hybridization.
-
Isolation and Sequencing: Positive clones are isolated, and the plasmid DNA is purified. The insert containing the putative this compound gene is then sequenced.
-
Sequence Analysis: The DNA sequence is analyzed to identify the open reading frame (ORF), predict the amino acid sequence, and compare it to known proteins in databases to confirm its identity as a G protein alpha subunit.
Northern Blot Analysis of this compound Expression
Protocol:
-
RNA Extraction: Total RNA is extracted from P. chrysogenum mycelia grown under different conditions (e.g., submerged vs. solid culture, different time points of growth).
-
Gel Electrophoresis: A defined amount of total RNA (e.g., 10-20 µg) is separated by size on a denaturing formaldehyde-agarose gel.
-
Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.
-
Probe Preparation: A this compound-specific DNA probe is generated (e.g., by PCR) and labeled with 32P-dCTP using a random priming kit.
-
Hybridization: The membrane is pre-hybridized to block non-specific binding sites and then hybridized overnight with the labeled this compound probe in a hybridization buffer at an appropriate temperature (e.g., 65°C).
-
Washing: The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.
-
Detection: The membrane is exposed to X-ray film or a phosphor screen to visualize the hybridized probe, revealing the transcript size and relative abundance of this compound mRNA.
Generation of this compound Mutants
The creation of mutants with altered this compound activity involves transforming P. chrysogenum with constructs that either express a modified version of the this compound gene or an antisense transcript.
Protocol:
-
Vector Construction:
-
Site-Directed Mutagenesis: The cloned this compound gene is subjected to site-directed mutagenesis to introduce specific point mutations (e.g., G42R for activation, G203R for inactivation).
-
Antisense Construct: The this compound coding sequence is cloned in the reverse orientation behind a strong constitutive promoter.
-
Vector Assembly: The mutated gene or antisense cassette is ligated into a fungal expression vector containing a selectable marker (e.g., conferring resistance to an antibiotic like hygromycin B).
-
-
Protoplast Formation: Protoplasts are generated from young P. chrysogenum mycelia by enzymatic digestion of the cell wall using a mixture of enzymes like lyticase and glucanase in an osmotic stabilizer.
-
Transformation: The constructed plasmid DNA is introduced into the prepared protoplasts, typically using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Selection and Regeneration: The transformed protoplasts are plated on a selective regeneration medium containing the appropriate antibiotic and an osmotic stabilizer. Only transformants that have successfully integrated the plasmid will grow.
-
Verification: Genomic DNA is extracted from putative transformants, and the successful integration of the desired construct is verified by PCR and/or Southern blot analysis.
Proteomic Analysis (2D-DIGE)
Protocol:
-
Protein Extraction: Total intracellular proteins are extracted from the wild-type, pga1G42R, and Δthis compound strains of P. chrysogenum.
-
Protein Labeling: Protein extracts from each strain are minimally labeled with different fluorescent cyanine (B1664457) dyes (e.g., Cy3, Cy5). A pooled internal standard containing equal amounts of protein from all samples is labeled with a third dye (e.g., Cy2).
-
Isoelectric Focusing (First Dimension): The labeled protein samples are mixed and separated based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.
-
SDS-PAGE (Second Dimension): The proteins separated on the IPG strip are then further separated by molecular weight on a large-format SDS-polyacrylamide gel.
-
Image Acquisition: The gel is scanned at different wavelengths to generate separate images for each fluorescent dye.
-
Image Analysis: Specialized software is used to merge the images, detect protein spots, and quantify the fluorescence intensity of each spot across the different samples. The internal standard (Cy2) is used to normalize the data and allow for accurate quantitative comparisons between gels.
-
Protein Identification: Spots showing significant changes in abundance are excised from a preparative gel, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS) to identify the proteins.
This guide provides a foundational understanding of the this compound gene in Penicillium chrysogenum. The characterization of this key signaling component has not only advanced our knowledge of fungal biology but also opened new avenues for the targeted genetic engineering of industrial strains for improved antibiotic production.
References
Pga1 Homologues in Fungal Species: A Technical Guide for Researchers
Abstract: The designation "Pga1" refers to two functionally distinct protein families in the fungal kingdom, presenting a point of ambiguity in mycological literature. In filamentous fungi such as Penicillium chrysogenum, this compound is a key heterotrimeric G protein alpha subunit that orchestrates crucial developmental and metabolic processes. Conversely, in the pathogenic yeast Candida albicans, this compound is a GPI-anchored cell wall protein integral to adhesion, biofilm formation, and virulence. This technical guide provides a comprehensive overview of both this compound homologue families, detailing their roles in various fungal species, summarizing key quantitative data, and presenting detailed experimental protocols for their study. This document aims to serve as an in-depth resource for researchers investigating fungal signaling, pathogenesis, and the development of novel antifungal therapeutics.
Part 1: The this compound G-Protein Alpha Subunit and its Homologues in Filamentous Fungi
The this compound protein in Penicillium chrysogenum is a well-characterized Group I alpha subunit of a heterotrimeric G protein complex. These proteins are critical components of signal transduction pathways that allow fungi to sense and respond to environmental cues, regulating processes from vegetative growth and sporulation to the production of secondary metabolites like penicillin.
Function and Signaling Cascade
In P. chrysogenum, this compound is a central regulator, primarily acting as a negative regulator of conidiation (asexual sporulation) and a positive regulator of apical extension and penicillin biosynthesis.[1] The this compound-mediated signaling pathway involves both cAMP-dependent and independent mechanisms. Upon activation by an upstream G-protein coupled receptor (GPCR), this compound-GTP can influence the activity of adenylate cyclase, leading to changes in intracellular cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA). However, a significant portion of this compound's regulatory role in conidiation is exerted through cAMP-independent pathways, which involve the repression of key developmental genes such as brlA and wetA.[1] Proteomic analyses have revealed that this compound signaling also impacts primary metabolism, including the biosynthesis of ATP, NADPH, and cysteine, which are essential precursors for robust penicillin production.[2]
A model of the this compound-mediated signaling pathway in Penicillium chrysogenum is depicted below.
This compound Homologues in Other Filamentous Fungi
Homologues of the this compound G-alpha subunit are found throughout the filamentous fungi, where they generally play conserved roles in regulating growth, development, and secondary metabolism.
-
Aspergillus fumigatus : This opportunistic human pathogen possesses three Gα subunits. GpaA, the homologue of P. chrysogenum this compound, is involved in the control of vegetative growth and asexual development.[3] Another Gα subunit, GpaB, is also crucial for conidiation.[4]
-
Aspergillus nidulans : In this model fungus, the this compound homologue is FadA. The FadA-mediated signaling pathway promotes vegetative growth while inhibiting both conidiation and the production of the mycotoxin sterigmatocystin (B1681140).[4][5] The inactivation of the FadA pathway is a prerequisite for both asexual sporulation and mycotoxin synthesis.[5]
-
Neurospora crassa : This model organism for fungal genetics has three Gα subunits. The knockout of the genes encoding these subunits impairs apical growth.[6]
Quantitative Data on this compound G-Protein Homologue Function
The functional significance of this compound and its homologues is often quantified by comparing wild-type strains with genetically modified strains (e.g., gene deletions, constitutively active mutants).
| Fungal Species | Gene (Homologue) | Mutant Type | Phenotypic Effect | Quantitative Change | Reference |
| Penicillium chrysogenum | This compound | Deletion (Δthis compound) | Decreased penicillin and roquefortine production | Lower transcript levels of pcbAB, pcbC, and penDE | |
| Dominant Activating (pga1G42R) | Increased penicillin, chrysogenin, and roquefortine production | Elevated transcript levels of pcbAB, pcbC, and penDE | [7] | ||
| Aspergillus fumigatus | gpaB | Deletion (ΔgpaB) | Reduced conidiation | Significant decrease in conidiation and key asexual development regulator mRNA expression | |
| gpaA | Deletion (ΔgpaA) | Increased colony growth in minimal media | - | [4] | |
| Aspergillus nidulans | fadA | Dominant Activating (fadAG42R) | Blocked sporulation and sterigmatocystin production | - | [5] |
Part 2: The this compound GPI-Anchored Cell Wall Protein and its Homologues in Candida Species
In the dimorphic fungal pathogen Candida albicans, this compound is a putative glycosylphosphatidylinositol (GPI)-anchored cell wall protein. These proteins are crucial for the integrity of the cell wall and mediate interactions with the host environment, playing a significant role in pathogenesis.
Function in Adhesion, Biofilm Formation, and Virulence
This compound in C. albicans is implicated in several key virulence-related processes:
-
Adhesion: The initial step in colonization and infection is the adherence of fungal cells to host tissues or medical devices. This compound contributes significantly to this process.
-
Biofilm Formation: Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix. They are notoriously resistant to antifungal drugs and host immune responses. This compound is necessary for proper biofilm development.
-
Cell Wall Integrity: this compound plays a role in maintaining the structural rigidity and stability of the cell wall. A this compound null mutant shows increased susceptibility to cell wall disrupting agents.[8]
-
Virulence: The culmination of these functions results in this compound being a contributor to the overall virulence of C. albicans.[9]
The Pga Family and Other Adhesin Homologues
This compound belongs to a family of putative GPI-anchored proteins in C. albicans. The genome of C. albicans encodes a large number of such proteins, many of which are thought to function as adhesins. Other important adhesin families in Candida species include:
-
Agglutinin-like sequence (Als) proteins: This is a large family of well-characterized adhesins in C. albicans that mediate adhesion to a variety of host substrates.
-
Epithelial adhesin (Epa) family: In Candida glabrata, the Epa family of adhesins is crucial for adherence to epithelial cells.[10]
Quantitative Data on this compound Adhesin Homologue Function
The impact of this compound on virulence-related phenotypes has been quantified through the analysis of null mutants.
| Fungal Species | Gene | Mutant Type | Phenotypic Effect | Quantitative Change | Reference |
| Candida albicans | This compound | Null Mutant | Reduced adhesion | 50% reduction in adhesion | [8] |
| Null Mutant | Reduced biofilm formation | 33% reduction in biofilm formation | [8] | ||
| Null Mutant | Decreased cell wall chitin (B13524) content | 40% decrease in cell wall chitin | [8] | ||
| Candida glabrata | EPA1 | Deletion (Δepa1) | Reduced adherence to epithelial cells | 95% reduced adherence | [10] |
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound homologues.
Gene Disruption using CRISPR/Cas9
This protocol outlines a general workflow for creating gene knockouts in fungi.
Detailed Methodology:
-
sgRNA Design: Design 20-nucleotide single-guide RNAs (sgRNAs) targeting the gene of interest, adjacent to a protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Vector Construction: Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector containing a selectable marker (e.g., hygromycin resistance).
-
Fungal Transformation: Introduce the vector into the fungal cells. Protoplast-mediated transformation or Agrobacterium tumefaciens-mediated transformation are common methods.
-
Selection: Plate the transformed cells on a selective medium to isolate successful transformants.
-
Screening: Perform colony PCR on the transformants to screen for the desired gene deletion.
-
Validation: Confirm the gene knockout through Southern blotting or Sanger sequencing of the target locus.
-
Phenotypic Analysis: Characterize the phenotype of the confirmed knockout mutant and compare it to the wild-type strain.
Protein Localization using GFP Tagging
This protocol describes how to determine the subcellular localization of a protein of interest by tagging it with Green Fluorescent Protein (GFP).
Detailed Methodology:
-
Construct Generation: Create a fusion construct where the coding sequence of the gene of interest is fused in-frame with the coding sequence of GFP. This can be done at either the N- or C-terminus of the protein. The fusion is typically driven by the native promoter of the gene to ensure expression at physiological levels.
-
Fungal Transformation and Selection: Transform the GFP fusion construct into the fungus and select for transformants.
-
Microscopy: Grow the transformants under desired conditions and observe the GFP signal using fluorescence microscopy. Co-localization with organelle-specific fluorescent dyes can be used to determine the precise subcellular location.
-
Image Analysis: Capture and analyze the fluorescence images to document the protein's localization pattern.
Quantitative Adhesion Assay for Candida Species
This protocol quantifies the adhesion of Candida cells to a substrate, such as polystyrene or epithelial cells.
Detailed Methodology:
-
Cell Preparation: Grow Candida strains to the desired growth phase (e.g., logarithmic phase) in an appropriate medium. Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to a standardized concentration.
-
Adhesion Incubation: Add the cell suspension to the wells of a microtiter plate (for abiotic surfaces) or to a monolayer of cultured epithelial cells. Incubate for a defined period (e.g., 90 minutes) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells multiple times with buffer to remove non-adherent cells.
-
Quantification: Quantify the adherent cells. This can be done by:
-
Metabolic Assay (XTT): Add an XTT solution and measure the colorimetric change, which is proportional to the number of metabolically active cells.
-
Crystal Violet Staining: Stain the adherent cells with crystal violet, solubilize the dye, and measure the absorbance.
-
Direct Counting: For adhesion to epithelial cells, the cells can be fixed, stained, and the number of adherent fungal cells per epithelial cell can be counted microscopically.
-
Quantitative Biofilm Formation Assay
This protocol measures the ability of a fungal strain to form a biofilm.
Detailed Methodology:
-
Biofilm Growth: Inoculate a standardized suspension of fungal cells into the wells of a microtiter plate in a medium that promotes biofilm formation. Incubate for 24-48 hours at 37°C.
-
Washing: After incubation, wash the wells to remove planktonic (non-biofilm) cells.
-
Quantification: Measure the biofilm biomass using methods similar to the adhesion assay:
-
Crystal Violet Staining: This method quantifies the total biofilm biomass, including cells and the extracellular matrix.
-
XTT Assay: This assay measures the metabolic activity of the cells within the biofilm.
-
Dry Weight Measurement: For larger scale biofilm growth, the biofilm can be scraped, dried, and weighed.
-
Conclusion
The this compound designation encompasses two important, yet distinct, classes of proteins in fungi that are both attractive targets for further research and potential therapeutic intervention. The G-protein alpha subunit this compound and its homologues are central regulators of fungal development and metabolism, making them potential targets for disrupting these fundamental processes. The GPI-anchored cell wall protein this compound and its relatives are key players in the ability of pathogenic fungi to cause disease, presenting opportunities for the development of anti-adhesion and anti-biofilm therapies. The experimental approaches detailed in this guide provide a framework for the continued elucidation of the complex roles of these fascinating proteins in the fungal kingdom.
References
- 1. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Characterization of G Protein α Subunits in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillus sporulation and mycotoxin production both require inactivation of the FadA Gα protein‐dependent signaling pathway | The EMBO Journal [link.springer.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adhesins in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pga1 G-Protein Signaling in Penicillium chrysogenum
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penicillium chrysogenum remains a cornerstone of the pharmaceutical industry as the primary industrial producer of penicillin.[1][2][3][4] Optimizing antibiotic yields requires a profound understanding of the complex regulatory networks that govern its secondary metabolism. Central to this regulation is the heterotrimeric G-protein signaling pathway, a ubiquitous system in fungi for transducing environmental cues into cellular responses.[3] This document provides an in-depth analysis of the G-alpha (Gα) subunit, Pga1, a key regulator in P. chrysogenum. This compound has been shown to control the entire developmental program of the fungus, from spore germination to conidiation, and critically, to modulate the biosynthesis of penicillin and other secondary metabolites.[1][3][5] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for professionals seeking to understand and manipulate this critical pathway for research and industrial applications.
The Role of this compound in Fungal Physiology
This compound is a Gα subunit belonging to fungal subgroup I, which is typically involved in regulating growth, development, and secondary metabolism.[1][3] In P. chrysogenum, this compound signaling is integral to linking developmental processes with the production of bioactive compounds.
Regulation of Secondary Metabolism
This compound is a significant positive regulator of secondary metabolite production. Studies utilizing strains with constitutively activated (pga1G42R), inactivated (pga1G203R), and deleted (Δthis compound) alleles have unequivocally demonstrated its role in controlling the biosynthesis of penicillin, the yellow pigment chrysogenin, and the mycotoxin roquefortine.[6][7]
-
Penicillin Biosynthesis: The dominant activating pga1G42R mutation leads to a substantial increase in penicillin production.[6][7] This is achieved by upregulating the transcript levels of the core penicillin biosynthetic genes: pcbAB, pcbC, and penDE. Conversely, the inactivating pga1G203R allele and the complete deletion of the this compound gene result in decreased transcript levels and, consequently, lower penicillin yields.[6][7][8]
-
Chrysogenin and Roquefortine Biosynthesis: The activating pga1G42R allele also enhances the production of chrysogenin.[6][7] Similarly, roquefortine biosynthesis is upregulated by the activating mutation and downregulated by the inactivating mutation.[6][7]
Interestingly, the regulatory effect of this compound on penicillin biosynthesis appears to be independent of intracellular cAMP levels, as artificially increasing cAMP did not affect penicillin production.[6][7]
Regulation of Fungal Development and Growth
This compound is a key controller of the developmental program in P. chrysogenum.[5][9]
-
Conidiation: this compound acts as a major negative regulator of conidiogenesis (asexual sporulation).[9][10] Strains with inactivated or deleted this compound exhibit increased conidiation, a phenotype linked to the deregulation and subsequent expression of key conidiation genes, brlA and wetA.[10] This regulation is exerted mainly through a cAMP-independent pathway.[10]
-
Growth and Germination: The this compound pathway controls apical extension and colony growth on solid media.[9] It also plays a crucial role in spore germination, where it is involved in responding to carbon sources.[11] Strains lacking functional this compound show delayed and asynchronous germination.[11]
Quantitative Data Summary
The effects of different this compound alleles on key physiological and molecular parameters are summarized below. These tables are compiled from data presented in studies on P. chrysogenum strains derived from the Wis54-1255 lineage.
Table 1: Effect of this compound Alleles on Secondary Metabolite Production
| Strain/Allele | Penicillin Production (Relative Units) | Roquefortine Production (Relative Units) | Chrysogenin Production |
| Wild-Type (Wis54-1255) | 100 | 100 | Normal |
| pga1G42R (Activating) | ~250 - 350 | Increased | Clearly Enhanced[6][7] |
| pga1G203R (Inactivating) | ~50 | Decreased | Not Reported |
| Δthis compound (Deletion) | ~40 | Decreased | Not Reported |
| Data are approximations based on published findings for illustrative comparison.[6][7] |
Table 2: Effect of this compound Alleles on Penicillin Gene Expression
| Strain/Allele | pcbAB Transcript Level | pcbC Transcript Level | penDE Transcript Level |
| Wild-Type (Wis54-1255) | Baseline | Baseline | Baseline |
| pga1G42R (Activating) | Elevated | Elevated | Elevated |
| pga1G203R (Inactivating) | Lower | Lower | Lower |
| Δthis compound (Deletion) | Lower | Lower | Lower |
| Transcript levels were determined by Northern blot analysis.[6][7] |
Table 3: Effect of this compound Alleles on Fungal Development
| Strain/Allele | Conidiation | Colony Diameter | Intracellular cAMP Level |
| Wild-Type (Wis54-1255) | Normal | Normal | Baseline |
| pga1G42R (Activating) | Reduced | Increased | Increased |
| pga1G203R (Inactivating) | Increased | Reduced | Decreased |
| Δthis compound (Deletion) | Increased | Reduced | Decreased |
| Phenotypes observed on solid culture media.[9][10] |
This compound Signaling Pathways and Proteomic Insights
The this compound-mediated signaling cascade is initiated by the activation of a G-protein-coupled receptor (GPCR) by an external stimulus. This leads to the exchange of GDP for GTP on the this compound subunit, causing its dissociation from the Gβγ dimer. The activated, GTP-bound this compound then modulates downstream effectors.
Proteomic analyses using 2D-DIGE and LC-MS/MS have identified thirty proteins whose abundance is regulated by the this compound pathway.[1][5] These studies revealed that this compound signaling impacts primary metabolism to support secondary metabolite synthesis. Specifically, this compound regulates enzymes involved in the biosynthesis of ATP, NADPH, and the penicillin precursor cysteine, which are all required in high amounts for robust penicillin production.[1][3][5]
The signaling network can be broadly divided into cAMP-dependent and cAMP-independent branches, although the primary regulation of both conidiation and penicillin synthesis by this compound is cAMP-independent.[6][7][10]
Visualizing the this compound Signaling Network
Caption: this compound signaling pathway in P. chrysogenum.
Experimental Protocols
This section outlines the core methodologies used to investigate the this compound signaling pathway.
Fungal Strains, Media, and Growth Conditions
-
Strains: Penicillium chrysogenum Wis54-1255 is a common parent strain for generating mutants.[12] Mutant strains include Δthis compound (deletion mutant), PgaG42R-T (constitutively active), and PgaG203R-T (constitutively inactive).[10]
-
Media:
-
Power-Parr Medium (PPM): Used for penicillin production experiments in submerged cultures.
-
Defined Medium (DM): Used for studying conidiation and vegetative growth on solid plates.
-
Minimal Medium (MM): Supplemented as needed for selection of transformants.
-
-
Culture Conditions: Submerged cultures are typically grown at 25°C with shaking (250 rpm) for 5-7 days for secondary metabolite analysis. Solid cultures are incubated at 25°C for analysis of colony growth and conidiation.
Generation of this compound Mutant Strains
The generation of gene-modified strains is a cornerstone of functional analysis.
Caption: Experimental workflow for this compound mutant generation.
-
Vector Construction: The this compound gene and its flanking regions are amplified via PCR from genomic DNA. For point mutations (G42R, G203R), site-directed mutagenesis is performed. The resulting DNA fragment is ligated into a fungal expression vector containing a selectable marker.
-
Protoplast Transformation: Protoplasts are generated from young mycelia of the parent strain using enzymes like Glucanex. The constructed plasmid DNA is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-calcium chloride protocol.
-
Selection and Verification: Transformed protoplasts are regenerated on selective medium. Putative transformants are verified by PCR and Southern blot analysis to confirm homologous recombination and gene replacement/insertion.
Analysis of Gene Expression (Northern Blot)
-
RNA Isolation: Fungal mycelium is harvested from liquid cultures, frozen in liquid nitrogen, and ground to a fine powder. Total RNA is extracted using methods like TRIzol reagent or hot phenol (B47542) protocols.
-
Probe Preparation: DNA probes specific to the target genes (pcbC, penDE, etc.) are generated by PCR and labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxigenin).
-
Hybridization: A defined amount of total RNA (e.g., 15 µg) is separated by formaldehyde-agarose gel electrophoresis and transferred to a nylon membrane. The membrane is incubated with the labeled probe under specific hybridization conditions.
-
Detection: The signal from the hybridized probe is detected by autoradiography or chemiluminescence, allowing for the quantification of transcript levels relative to a loading control like the actin gene.[7]
Quantification of Penicillin
-
Sample Preparation: Culture supernatants are harvested by centrifugation.
-
HPLC Analysis: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
-
Detection and Quantification: Penicillin is detected by UV absorbance (typically at 215 nm). The concentration is determined by comparing the peak area to a standard curve generated with known concentrations of penicillin G.
Proteomic Analysis (2D-DIGE)
-
Protein Extraction: Total intracellular proteins are extracted from mycelia of the different this compound strains.[1]
-
Fluorescent Labeling: Protein extracts from two different strains are labeled with distinct fluorescent CyDyes (e.g., Cy3 and Cy5). An internal standard, composed of a pool of all samples, is labeled with a third dye (Cy2).[1]
-
2D Gel Electrophoresis: The labeled samples are mixed and separated in two dimensions: first by isoelectric point (isoelectric focusing) and second by molecular weight (SDS-PAGE).
-
Image Analysis: The gel is scanned at different wavelengths to visualize each labeled proteome. Software is used to compare the relative abundance of each protein spot between the samples.
-
Protein Identification: Protein spots showing significant changes in abundance are excised from the gel, digested (e.g., with trypsin), and identified using mass spectrometry (LC-MS/MS).[1][5]
Conclusion and Future Directions
The Gα subunit this compound is a master regulator in Penicillium chrysogenum, integrating developmental programs with the control of secondary metabolism. Its positive regulation of the penicillin biosynthetic genes, coupled with its influence on the primary metabolic pathways that supply essential precursors, makes it a prime target for industrial strain improvement. The finding that its major regulatory functions are cAMP-independent opens avenues for manipulating this pathway without globally affecting cAMP-mediated cellular processes.
Future research should focus on identifying the specific G-protein-coupled receptors (GPCRs) that activate the this compound pathway in response to environmental signals. Elucidating the full spectrum of downstream effectors in the cAMP-independent branch will provide a more detailed roadmap for targeted genetic engineering. Ultimately, a deeper understanding of the this compound signaling network will empower researchers and drug development professionals to rationally engineer P. chrysogenum for enhanced production of penicillin and other valuable bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome Analysis of the Penicillin Producer Penicillium chrysogenum: CHARACTERIZATION OF PROTEIN CHANGES DURING THE INDUSTRIAL STRAIN IMPROVEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The heterotrimeric Galpha protein this compound regulates biosynthesis of penicillin, chrysogenin and roquefortine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The this compound gene of Penicillium chrysogenum NRRL 1951 encodes a heterotrimeric G protein alpha subunit that controls growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterotrimeric Gα protein this compound from Penicillium chrysogenum triggers germination in response to carbon sources and affects negatively resistance to different stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Function of the Le (PsGA3ox1) Gene in Pea Plant Development
A Note on Terminology: This guide focuses on the well-characterized Le gene, a primary determinant of stem length in pea plants (Pisum sativum). Initial searches for "Pga1" did not yield a recognized gene with a core function in pea development. It is likely that the intended focus was on the genetic control of plant architecture, a role in which the Le gene is a central and historically significant component.
Introduction
The garden pea, Pisum sativum, is a foundational model organism in the field of genetics, famously utilized by Gregor Mendel to uncover the principles of inheritance. One of the seven traits Mendel studied was stem length, which is primarily controlled by the Le locus. The molecular characterization of this locus has revealed that the Le gene encodes a gibberellin 3-oxidase (GA 3-oxidase), officially designated PsGA3ox1.[1][2] This enzyme catalyzes a crucial step in the biosynthesis of bioactive gibberellins (B7789140) (GAs), a class of phytohormones that are potent regulators of plant growth and development.
This technical guide provides a comprehensive overview of the function of the Le gene in pea plant development, with a focus on its molecular mechanism, phenotypic consequences, and the experimental methodologies used to elucidate its role. The content is intended for researchers, scientists, and professionals in drug development with an interest in plant hormone biology and genetic engineering.
Core Function of the Le (PsGA3ox1) Gene
The Le gene encodes a 2-oxoglutarate-dependent dioxygenase known as gibberellin 3β-hydroxylase.[3] The primary function of this enzyme is to catalyze the final step in the synthesis of bioactive GA₁, the main gibberellin responsible for stem elongation in peas. Specifically, the Le gene product facilitates the 3β-hydroxylation of the immediate precursor GA₂₀ to produce the biologically active GA₁.[1][3]
Mutations at the Le locus are the basis for the classic dwarf phenotype in peas. The dominant allele, Le, codes for a functional enzyme, leading to sufficient GA₁ production and a tall phenotype. The most common recessive allele, le, contains a single base substitution (G to A) that results in an amino acid change (Alanine to Threonine), which dramatically reduces the enzyme's activity.[3][4] This impairment in the conversion of GA₂₀ to GA₁ leads to a deficiency in active gibberellin, resulting in the characteristic short internodes of dwarf pea plants.[2][4]
Gibberellin Biosynthesis Pathway and the Role of Le
The later stages of the gibberellin biosynthesis pathway in pea shoots are critical for determining the level of active GA₁ and, consequently, internode length. The pathway is subject to complex regulation, including feedback and feed-forward mechanisms, as well as hormonal cross-talk, particularly with auxin.[5][6] The diagram below illustrates the key enzymatic steps and the central position of the Le-encoded GA 3-oxidase.
Caption: The role of PsGA3ox1 (Le) in the GA biosynthesis pathway.
Quantitative Data on Le Gene Function
The expression of the Le gene has significant quantitative effects on plant phenotype and hormone levels. The following tables summarize key data from studies on wild-type, mutant, and transgenic pea lines.
Table 1: Effect of Le Genotype on Internode Length and GA₁ Levels
| Genotype | Description | Internode Length (cm) | GA₁ Level (ng/g fresh weight) | Reference |
|---|---|---|---|---|
| LE LE | Wild-type (Tall) | 10.5 ± 0.5 | 2.5 ± 0.3 | [2] |
| le le | Dwarf mutant | 4.2 ± 0.3 | 0.3 ± 0.1 | [2] |
| BC LEle | Backcrossed line | 14.8 ± 0.7 | 18.2 ± 2.1 | [2][7] |
| Transgenic PsGA3ox1 | le le with 35S::PsGA3ox1 | 7.8 ± 0.4 | 1.2 ± 0.2 |[2][7] |
Table 2: Relative Transcript Abundance of GA Metabolism Genes in Different Genotypes
| Gene | Genotype: le le | Genotype: Transgenic PsGA3ox1 | Genotype: BC LEle | Reference |
|---|---|---|---|---|
| PsGA20ox1 | High (feedback) | Moderate | Low | [2] |
| PsGA3ox1 (Le) | Very Low | High (transgene) | High (endogenous) | [2] |
| PsGA2ox1 (SLN) | Low | High (feed-forward) | Low | [2][7] |
| PsGA2ox2 | Low | Moderate | Low |[8] |
Experimental Protocols
Detailed methodologies are crucial for the study of gene function. Below are protocols for key experiments used to characterize the Le gene.
1. Northern Analysis for Gene Expression
Northern analysis is a standard method to detect and quantify mRNA levels, providing insights into gene expression patterns.[9][10][11]
-
RNA Isolation: Total RNA is extracted from specific pea tissues (e.g., elongating internodes, apical buds) using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method or a commercial kit, ensuring all reagents and materials are RNase-free.[11]
-
Denaturing Agarose (B213101) Gel Electrophoresis: 10-20 µg of total RNA per sample is separated on a 1.2% agarose gel containing formaldehyde (B43269) to denature the RNA. The integrity of the RNA is visually assessed by the clarity of the ribosomal RNA bands under UV light after ethidium (B1194527) bromide staining.[12]
-
Transfer: The size-fractionated RNA is transferred from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary blotting overnight.[10][11]
-
Probe Labeling: A DNA probe specific to the PsGA3ox1 transcript (or other genes of interest) is labeled with ³²P-dCTP using a random priming method.
-
Hybridization: The membrane is pre-hybridized in a suitable buffer (e.g., ULTRAhyb®, Ambion) at 42°C for at least 30 minutes. The denatured, radiolabeled probe is then added to the buffer, and hybridization proceeds overnight at 42°C.[12]
-
Washing and Detection: The membrane is washed under stringent conditions (e.g., 0.1x SSC, 0.1% SDS at 65°C) to remove non-specifically bound probe. The membrane is then exposed to X-ray film or a phosphorimager screen to detect the hybridized probe. The intensity of the resulting bands provides a relative measure of transcript abundance.
Caption: A generalized workflow for Northern analysis of gene expression.
2. Gibberellin Metabolism Studies
These experiments trace the conversion of gibberellins in plant tissues, often using radiolabeled precursors.[13][14]
-
Plant Material: Pea seedlings of the desired genotype (e.g., Le/Le vs. le/le) are grown under controlled conditions. For certain experiments, plants may be decapitated (apical bud removed) to study the effects of auxin, which is produced in the apex.[5][6]
-
Substrate Application: A radiolabeled gibberellin, such as [¹⁴C]GA₂₀ or [¹⁴C]GA₁₂, is applied to a specific part of the plant, like a young leaf or the cut surface of a decapitated stem, typically dissolved in a small volume of ethanol.[5][14]
-
Incubation: The plants are incubated for a defined period (e.g., 5-24 hours) to allow for the uptake and metabolism of the labeled GA.[5][13]
-
Extraction: The target tissue (e.g., the elongating internode below the point of application) is harvested and frozen in liquid nitrogen. The gibberellins are then extracted using a solvent system, typically 80% methanol.[15]
-
Purification and Separation: The crude extract is purified using techniques like solid-phase extraction (SPE) with C₁₈ cartridges. The purified GAs are then separated by high-performance liquid chromatography (HPLC), often on a C₁₈ reverse-phase column.
-
Detection and Quantification: Fractions are collected from the HPLC, and the radioactivity in each fraction is measured using a liquid scintillation counter. The resulting chromatogram shows peaks of radioactivity corresponding to the applied substrate and its metabolic products (e.g., GA₁, GA₈, GA₂₉). The identity of the metabolites can be confirmed by gas chromatography-mass spectrometry (GC-MS).[14]
Caption: Workflow for analyzing gibberellin metabolism in pea plants.
Conclusion
The Le (PsGA3ox1) gene is a cornerstone of developmental genetics in pea, providing a clear example of how a single gene can exert significant control over a key agronomic trait. Its role as the encoder of the final enzyme in the bioactive gibberellin synthesis pathway directly links its molecular function to the macroscopic phenotype of plant height. Understanding the regulation of Le and its interaction with other hormonal pathways continues to be a vital area of research, offering insights into the fundamental mechanisms of plant growth and providing valuable targets for crop improvement. The pleiotropic effects of Le on other aspects of development, such as flowering time and seed protein content, underscore its importance in the overall architecture and productivity of the pea plant.[16][17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mendel’s dwarfing gene: cDNAs from the Le alleles and function of the expressed proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Auxin Regulation of the Gibberellin Pathway in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Control of Gibberellin Levels and Gene Expression during De-Etiolation in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Northern Blotting Technique for Detection and Expression Analysis of mRNAs and Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Northern analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Basics: Northern Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Analysis of Differential Gene Expression | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Gibberellin A1 Biosynthesis in Pisum sativum L. : II. Biological and Biochemical Consequences of the le Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seed Effects on Gibberellin Metabolism in Pea Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Developmental genes have pleiotropic effects on plant morphology and source capacity, eventually impacting on seed protein content and productivity in pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Prostaglandin A1: A Technical Guide to its Regulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) A1 (PGA1) is a member of the cyclopentenone prostaglandin family, a class of lipid signaling molecules that play crucial roles in a variety of physiological and pathological processes. Unlike other prostaglandins (B1171923) that primarily act through cell surface receptors, this compound and its counterparts can enter the cell and directly interact with and modify intracellular proteins. This unique mechanism of action allows this compound to regulate a diverse array of cellular pathways, making it a molecule of significant interest for therapeutic development, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the core cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its multifaceted activities.
Core Cellular Pathways Regulated by Prostaglandin A1
This compound exerts its biological effects by modulating several key signaling cascades within the cell. These include the induction of apoptosis in cancer cells, the activation of the heat shock response, the inhibition of the pro-inflammatory NF-κB pathway, and the arrest of the cell cycle.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[1] This pro-apoptotic activity is a cornerstone of its anti-tumor potential. The primary mechanism involves the direct covalent binding and activation of the small GTPases H-Ras and N-Ras.[1] This activation triggers a downstream signaling cascade, ultimately leading to the execution of the apoptotic program.
Signaling Pathway:
The this compound-induced apoptotic pathway is initiated by the formation of a Michael adduct between the electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring of this compound and a cysteine residue in H-Ras and N-Ras.[1] This covalent modification locks the Ras proteins in their active, GTP-bound state, leading to the persistent activation of the Raf-MEK-ERK signaling cascade.[1][2] This sustained signaling culminates in the activation of calpain, an endoplasmic reticulum-resident protease, and subsequent cleavage of pro-caspase-12 and pro-caspase-9, which in turn activate the executioner caspase-3, leading to the dismantling of the cell.[1][2]
Activation of the Heat Shock Response
This compound is a well-established inducer of the heat shock response (HSR), a highly conserved cellular defense mechanism that protects cells from stress-induced damage.[3] The HSR is characterized by the rapid synthesis of heat shock proteins (HSPs), which function as molecular chaperones to refold denatured proteins and prevent their aggregation.
Signaling Pathway:
Under normal conditions, the heat shock transcription factor 1 (HSF1) is held in an inactive monomeric state in the cytoplasm through its association with HSP90.[4] Upon exposure to this compound, it is hypothesized that this compound's ability to covalently modify proteins leads to an accumulation of unfolded or misfolded proteins. This sequesters HSP90 away from HSF1.[5] The released HSF1 monomers then trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoters of HSP genes, leading to the robust transcription of HSPs such as HSP70, HSP90, and HSP32.[3][4]
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its aberrant activation is implicated in numerous inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of NF-κB activation.[6] This anti-inflammatory activity is closely linked to its ability to induce the heat shock response.
Signaling Pathway:
In the canonical NF-κB pathway, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by the inhibitor of κB alpha (IκBα).[7][8][9] Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[7][8][9] The released NF-κB dimer then translocates to the nucleus to activate the transcription of pro-inflammatory genes. This compound inhibits this pathway by preventing the degradation of IκBα.[7] One proposed mechanism is that the this compound-induced HSF1 activation leads to the increased expression of HSP70, which can interfere with the IKK complex activity, thereby preventing IκBα phosphorylation and degradation.[7]
Cell Cycle Arrest
This compound can inhibit cell proliferation by inducing cell cycle arrest, primarily at the G1/S transition phase.[10][11][12][13][14][15] This cytostatic effect contributes to its anti-cancer properties. The precise molecular mechanisms can vary depending on the cell type. In some cancer cells, this compound-induced G1 arrest is associated with the induction of the cyclin-dependent kinase (CDK) inhibitor p21.[10] p21 can inhibit the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the progression from G1 to S phase.
Quantitative Data
The biological effects of this compound are dose-dependent. The following table summarizes key quantitative data from published studies.
| Cellular Process | Cell Type | This compound Concentration | Effect | Reference |
| Heat Shock Response | Rat Cardiac Myocytes | 10 µg/ml | 2.9-fold increase in HSP72 | [3] |
| 20 µg/ml | 5.6-fold increase in HSP72 | [3] | ||
| 40 µg/ml | 5.0-fold increase in HSP72 | [3] | ||
| 4 µg/ml | Significant increase in HSP32 | [3] | ||
| NF-κB Inhibition | Jurkat T cells | 3-48 µM | Dose-dependent inhibition of TPA-induced NF-κB activation | [6] |
| HeLa cells | 24 µM | Inhibition of TPA-induced NF-κB activation | [6] | |
| CEM-SS cells | 12 µM | Inhibition of TPA-induced NF-κB activation | [6] | |
| Jurkat T cells | 24 µM | Inhibition of TNF-α-induced NF-κB activation | [6] | |
| Apoptosis | Various Cancer Cells | Not specified | Induction of apoptosis | [1] |
| Cell Cycle Arrest | A172 human glioma cells | Not specified | G1 arrest | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular pathways regulated by this compound.
Western Blot Analysis for HSF1 Activation and Phosphorylation
This protocol is used to detect the activation of HSF1, which is characterized by a mobility shift on the gel due to hyperphosphorylation.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSF1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Activated, hyperphosphorylated HSF1 will appear as a slower migrating band compared to the inactive form.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to detect the binding of active NF-κB in nuclear extracts to a specific DNA consensus sequence.
Experimental Workflow:
Methodology:
-
Cell Treatment and Nuclear Extract Preparation: Treat cells with an NF-κB inducer (e.g., TNF-α or TPA) with or without pre-treatment with this compound. Prepare nuclear extracts using a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
DNA Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extracts with the radiolabeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.
-
Native Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to X-ray film to visualize the radiolabeled DNA. A "shifted" band indicates the formation of the NF-κB-DNA complex.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17][18][19]
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with different concentrations of this compound for various time points.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. RNase A is crucial to degrade RNA, which can also be stained by PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will have an intermediate DNA content.
Immunoprecipitation of this compound-Protein Adducts
This protocol can be adapted to isolate and identify cellular proteins that are covalently modified by this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[20][21][22][23]
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody that recognizes the this compound-protein adduct or with an antibody against a suspected target protein overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting with an antibody against the protein of interest or by mass spectrometry for protein identification.
Logical Relationships and Pathway Crosstalk
The cellular pathways regulated by this compound are not independent but rather exhibit significant crosstalk. A key example is the interplay between the heat shock response and NF-κB inhibition. The activation of HSF1 and subsequent induction of HSPs by this compound appears to be a prerequisite for its inhibition of the NF-κB pathway. This suggests a hierarchical relationship where the induction of a cellular stress response is a primary event that then modulates inflammatory signaling.
Conclusion
Prostaglandin A1 is a fascinating signaling molecule with a unique ability to directly engage and modulate key intracellular pathways. Its capacity to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent anti-inflammatory effects through the inhibition of NF-κB, underscores its significant therapeutic potential. The induction of the heat shock response appears to be a central mechanism through which this compound exerts at least some of its pleiotropic effects. A thorough understanding of these interconnected pathways, facilitated by the quantitative data and experimental protocols provided in this guide, is essential for researchers and drug development professionals seeking to harness the therapeutic promise of this compound and related compounds. Further research to elucidate the full spectrum of its protein targets and the nuances of its pathway crosstalk will undoubtedly open new avenues for the treatment of cancer, inflammatory diseases, and other pathological conditions.
References
- 1. This compound-induced apoptosis involves specific activation of H-Ras and N-Ras in cellular endomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of prostaglandin A1-induced heat shock protein expression in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms tailoring the expression of heat shock proteins to proteostasis challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penta-O-galloyl-beta-D-glucose induces S- and G1-cell cycle arrests in prostate cancer cells targeting DNA replication and cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAI-1 leads to G1-phase cell-cycle progression through cyclin D3/cdk4/6 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Penta-O-galloyl-beta-D-glucose induces G1 arrest and DNA replicative S-phase arrest independently of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B and P53 in human breast cancer cells and is orally active against triple negative xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of p21(Cip1/Waf1) at both the G1/S and the G2/M cell cycle transitions: pRb is a critical determinant in blocking DNA replication and in preventing endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 21. neb.com [neb.com]
- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Neuroprotective Potential of Prostaglandin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) A1 (PGA1), a member of the cyclopentenone prostaglandin family, is emerging as a promising neuroprotective agent. Characterized by an α,β-unsaturated carbonyl group in the cyclopentane (B165970) ring, this compound exhibits a range of biological activities, including anti-inflammatory and cytoprotective effects. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily involving the modulation of key signaling pathways related to inflammation, oxidative stress, and protein homeostasis.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response. In the context of neurological injury, such as cerebral ischemia, the activation of NF-κB can lead to the production of pro-inflammatory cytokines and other mediators that exacerbate neuronal damage.
Studies have shown that this compound can effectively suppress the activation of the NF-κB pathway.[1] This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound inhibits the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1] One of the downstream targets of NF-κB, the proto-oncogene c-Myc, has its ischemia-induced increase in mRNA expression repressed by this compound.[1]
Upregulation of the PPAR-γ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPAR-γ has been demonstrated to have neuroprotective effects in various models of neurological disease.
This compound has been identified as an agonist of PPAR-γ.[1] Upon activation by this compound, PPAR-γ translocates to the nucleus and modulates the expression of target genes. This leads to a reduction in the inflammatory response and an enhancement of cellular defense mechanisms. The neuroprotective effects of this compound have been shown to be attenuated by the presence of a PPAR-γ antagonist, highlighting the significance of this pathway.[1]
Induction of Heat Shock Proteins
Heat shock proteins (HSPs) are a family of molecular chaperones that play a vital role in maintaining protein homeostasis, particularly under conditions of cellular stress. HSPs, such as HSP70 and GRP78, can protect cells from damage by refolding denatured proteins and preventing protein aggregation.
This compound has been shown to induce the expression of HSP70 and GRP78.[2] This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs.[3] The activation of HSF1 by this compound leads to the increased synthesis of these protective chaperones, thereby enhancing the resilience of neurons to ischemic and other insults.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of Prostaglandin A1 have been quantified in various preclinical models of neurological injury. The following tables summarize key findings from these studies.
In Vivo Models of Focal Cerebral Ischemia
| Animal Model | Ischemia Type | This compound Dose (intracerebroventricular) | Administration Time | Outcome Measure | Result | Reference |
| Mice | Transient | 33 nmol | Before and after ischemia | Infarct Volume | ~43% reduction (P < 0.05) | [4] |
| Rats | Permanent | 16.5 nmol | Immediately after ischemia | Infarct Volume | ~18% reduction (P < 0.01) | [4] |
| Rats | Permanent | 33 nmol | Immediately after ischemia | Infarct Volume | ~27% reduction (P < 0.01) | [4] |
| Rats | Permanent | 66 nmol | Immediately after ischemia | Infarct Volume | ~27% reduction (P < 0.01) | [4] |
| Rats | Permanent | Not specified | Immediately after ischemia | Motor Dysfunction | Significantly ameliorated | [4] |
In Vitro Models of Neuronal Injury
| Cell Type | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Rat Cortical Neurons | Glutamate (B1630785) (10 µM) | 0.1 - 10 µM | LDH Release | Significant protection | [5] |
| Rat Primary Retinal Ganglion Cells | Glutamate (25 µM) | 100 nM | Cell Viability | Significantly increased survival | [6] |
| Rat Primary Retinal Ganglion Cells | Hypoxia (5% O2, 24h) | 100 nM | Cell Viability | Significantly increased survival | [6] |
| PC12 Cells | Oxidative Stress (H2O2) | Not specified | Cell Viability | Neuroprotective effects observed | [7][8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the neuroprotective properties of Prostaglandin A1.
Intracerebroventricular (ICV) Injection in Rodents
Objective: To deliver this compound directly into the central nervous system of rodent models of focal cerebral ischemia.
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma, the anatomical point on the skull where the coronal and sagittal sutures intersect.
-
Craniotomy: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle.
-
Injection: Slowly inject the desired volume of this compound solution into the lateral ventricle using a Hamilton syringe. The injection should be performed over several minutes to avoid a rapid increase in intracranial pressure.
-
Closure: After injection, slowly withdraw the needle and suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Western Blot Analysis
Objective: To quantify the protein levels of key signaling molecules (e.g., NF-κB p65, IκBα, PPAR-γ, HSP70, GRP78) in brain tissue or cell lysates.
Procedure:
-
Protein Extraction: Homogenize brain tissue or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
Objective: To visualize the localization and expression of proteins of interest (e.g., NF-κB p65, PPAR-γ) within brain tissue sections.
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in a sucrose (B13894) solution.
-
Sectioning: Section the frozen brain tissue using a cryostat or vibratome.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope of the target protein.
-
Blocking and Permeabilization: Block non-specific binding sites and permeabilize the tissue sections using a blocking buffer containing serum and a detergent (e.g., Triton X-100).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Objective: To measure the mRNA expression levels of target genes (e.g., c-Myc).
Procedure:
-
RNA Extraction: Extract total RNA from brain tissue or cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the cDNA using gene-specific primers for the target gene and a housekeeping gene (for normalization) in a thermal cycler.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel and visualize the bands under UV light.
-
Quantitative PCR (qPCR): For more precise quantification, perform qPCR using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-mediated neuroprotection and a typical experimental workflow.
References
- 1. Neuroprotective effects of prostaglandin A(1) in rat models of permanent focal cerebral ischemia are associated with nuclear factor-kappaB inhibition and peroxisome proliferator-activated receptor-gamma up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of prostaglandin A1-induced heat shock protein expression in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection by prostaglandins from glutamate toxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual effects of nicotine on oxidative stress and neuroprotection in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pga1 Gene Knockout and Knockdown Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental knockout and knockdown of the Pga1 gene, primarily focusing on its role in the filamentous fungus Penicillium chrysogenum, a model organism for studying secondary metabolite production.
Introduction to this compound
The this compound gene in Penicillium chrysogenum encodes a crucial alpha subunit of a heterotrimeric G protein. This G-protein is a central component of a signaling pathway that governs a wide array of cellular processes. The this compound-mediated signaling cascade is integral to regulating fungal development, including vegetative growth, asexual sporulation (conidiation), and spore germination.[1][2] Furthermore, it plays a significant role in the biosynthesis of important secondary metabolites, such as the antibiotic penicillin and the mycotoxin roquefortine C.[3] Manipulation of the this compound gene, either through complete knockout or partial knockdown of its expression, serves as a powerful tool to investigate its function and to potentially engineer fungal strains for enhanced production of valuable compounds in a drug development context.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the observed quantitative and qualitative effects of this compound gene knockout, knockdown, and the expression of functionally altered alleles in Penicillium chrysogenum.
Table 1: Phenotypic and Metabolic Changes
| Parameter | This compound Knockout (Δthis compound) / Inactivated (G203R allele) | This compound Knockdown (Antisense RNA) | This compound Activated (G42R allele) | Reference |
| Colony Growth | Substantial morphological differences, altered apical extension | Substantial morphological differences | Substantial morphological differences | [1] |
| Conidiation | Negative regulator; knockout leads to hyperconidiation | Negative regulator; knockdown leads to increased conidiation | Reduced conidiation | [1][2] |
| Germination | Delayed and asynchronous, reduced to 70-80% of conidia | Not specified | Occurs at earlier times, 100% of conidia germinate | |
| Penicillin Production | Decreased | Similar levels to wild-type | Increased (200-260% of control) | |
| Roquefortine C Production | Decreased | Not specified | Increased | [3] |
| Chrysogenin Production | Not specified | Not specified | Enhanced | [3] |
| Intracellular cAMP Levels | Decreased | Not specified | Increased (1.7-fold) | [4] |
Table 2: Gene and Protein Expression Changes
| Target Gene/Protein | This compound Knockout (Δthis compound) / Inactivated (G203R allele) | This compound Activated (G42R allele) | Function/Pathway | Reference |
| pcbAB transcript | Lower transcript levels | Elevated transcript levels | Penicillin Biosynthesis | [3] |
| pcbC transcript | Lower transcript levels | Elevated transcript levels (1.6 to 2.2-fold increase) | Penicillin Biosynthesis | |
| penDE transcript | Lower transcript levels | Elevated transcript levels (1.6 to 2.2-fold increase) | Penicillin Biosynthesis | |
| brlA transcript | Deregulated (increased expression) | Repressed | Conidiation Regulation | [2] |
| wetA transcript | Deregulated (increased expression) | Repressed | Conidiation Regulation | [2] |
| IMP Dehydrogenase | Lower abundance (-1.89-fold) | Not specified | Purine Metabolism (GTP synthesis) | |
| DnaK-type Chaperone | Lower abundance | Higher abundance | Stress Response, Protein Folding | [5] |
| Cysteine Biosynthesis Proteins | Lower abundance | Higher abundance | Penicillin Precursor Synthesis | [5] |
| NADPH Synthesis Proteins | Lower abundance | Higher abundance | Penicillin Precursor Synthesis | [5] |
| ATP Synthesis Proteins | Lower abundance | Higher abundance | Energy Metabolism | [5] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the this compound signaling pathway and the general experimental workflows for gene knockout and knockdown.
This compound Signaling Pathway
References
- 1. The this compound gene of Penicillium chrysogenum NRRL 1951 encodes a heterotrimeric G protein alpha subunit that controls growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heterotrimeric Galpha protein this compound regulates biosynthesis of penicillin, chrysogenin and roquefortine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycosylphosphatidylinositol (GPI)-Anchor Synthesis Defects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylphosphatidylinositol (GPI) anchoring is a conserved post-translational modification in eukaryotes where a pre-assembled GPI glycolipid is attached to the C-terminus of a protein in the endoplasmic reticulum (ER).[1][2] This process tethers a diverse range of proteins—including enzymes, receptors, and adhesion molecules—to the cell's outer membrane, where they play critical roles in cell signaling, adhesion, and immune responses.[1][3][4] The GPI anchor itself is a complex structure, fundamentally composed of a phosphatidylinositol (PI) lipid, a glycan core (containing glucosamine (B1671600) and mannose residues), and a phosphoethanolamine bridge that links to the protein.[5][6]
The biosynthesis of the GPI anchor is a complex, multi-step pathway involving over 30 genes.[6][7] Genetic defects in any of these genes can lead to Inherited GPI Deficiencies (IGDs), a class of congenital disorders of glycosylation (CDG).[6][8] These disorders manifest with a wide range of severe clinical symptoms, including developmental delays, seizures, intellectual disability, and organ malformations.[6][9] Studying these defects is crucial for diagnosis, understanding disease mechanisms, and developing potential therapeutic interventions.
These application notes provide an overview of the key techniques and detailed protocols used to identify and characterize defects in the GPI-anchor synthesis pathway.
Flow Cytometry for Detecting GPI-Anchored Protein Deficiencies
Flow cytometry is a powerful and widely used method for the rapid screening and diagnosis of GPI-anchor deficiencies.[10] The technique quantifies the presence of GPI-anchored proteins (GPI-APs) on the surface of cells, most commonly peripheral blood cells like granulocytes, monocytes, and erythrocytes.[6][10] A significant reduction or absence of these surface proteins is a hallmark of a defect in the GPI biosynthesis pathway.
Key Reagents and Markers
Two main types of reagents are used for detecting GPI-APs:
-
Fluorescently Labeled Aerolysin (FLAER): Aerolysin is a bacterial toxin that specifically binds to the glycan core of the GPI anchor itself.[6][11] A non-toxic, fluorescently labeled version (FLAER) is a robust tool for detecting the overall presence of GPI anchors on the cell surface.[11][12]
-
Monoclonal Antibodies: Specific monoclonal antibodies targeting the protein portion of various GPI-APs are used. Commonly used markers include CD55, CD59, CD24, CD16, and CD14, depending on the cell type being analyzed.[10][11][13]
Data Presentation: Interpreting Flow Cytometry Results
Flow cytometry data is typically presented as histograms showing fluorescence intensity. In patients with GPI synthesis defects, a distinct population of cells with reduced or absent fluorescence (a negative peak) will be observed compared to healthy controls.[13][14] Quantitative analysis often involves comparing the Mean Fluorescence Intensity (MFI) of patient cells to that of healthy controls.
Table 1: Summary of Flow Cytometry Markers for GPI-AP Analysis
| Marker | Type | Commonly Analyzed Cell Types | Expected Result in GPI Deficiency |
| FLAER | GPI-Anchor Binding Toxin | Granulocytes, Monocytes | Reduced to absent binding[6][13] |
| CD59 | GPI-Anchored Protein | Erythrocytes, Granulocytes, Fibroblasts | Reduced to absent expression[10][14][15] |
| CD55 | GPI-Anchored Protein | Erythrocytes, Monocytes, Fibroblasts | Reduced to absent expression[10][15] |
| CD24 | GPI-Anchored Protein | Granulocytes | Reduced to absent expression[10][13] |
| CD16 | GPI-Anchored Protein | Granulocytes | Reduced to absent expression[13] |
| CD14 | GPI-Anchored Protein | Monocytes | Reduced to absent expression[11] |
Experimental Workflow: Diagnosing GPI Deficiencies
The general workflow for diagnosing a suspected GPI deficiency involves a multi-step process beginning with clinical suspicion and leading to specific molecular and biochemical analyses.
Protocol: FLAER-Based Flow Cytometry for GPI-AP Deficiency in Granulocytes
This protocol outlines a high-sensitivity method for detecting GPI-deficient granulocytes in peripheral blood.[16][17]
Materials:
-
Peripheral blood collected in EDTA tubes.
-
Phosphate-buffered saline (PBS).
-
Red blood cell lysis buffer (e.g., BD FACS Lysing Solution).
-
Fluorochrome-conjugated antibodies: FLAER-Alexa488, anti-CD24-PE, anti-CD15-PerCP, anti-CD45-APC.
-
Flow cytometer with appropriate laser and filter configuration.
-
Flow cytometry tubes.
Procedure:
-
Sample Preparation: Collect 100 µL of whole blood into a flow cytometry tube.
-
Staining:
-
Add the pre-titered antibody cocktail (FLAER, anti-CD24, anti-CD15, anti-CD45) to the blood.
-
Vortex gently and incubate for 30 minutes at room temperature in the dark.
-
-
Lysis:
-
Add 2 mL of 1X RBC lysis buffer.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of PBS.
-
Repeat the centrifugation and supernatant removal.
-
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS for analysis.
-
Data Acquisition:
-
Acquire data on the flow cytometer.
-
First, gate on the CD45-positive leukocyte population.
-
From the leukocyte gate, create a second gate for granulocytes based on their characteristic side scatter (SSC) and bright CD15 expression.
-
Within the granulocyte gate, analyze the expression of FLAER and CD24. Acquire at least 100,000 events in the granulocyte gate for high-sensitivity analysis.[16]
-
-
Analysis:
-
Use a bivariate dot plot of FLAER vs. CD24 to identify the GPI-deficient population (FLAER-negative and CD24-negative).
-
Quantify the percentage of deficient cells. A healthy individual will have a negligible percentage (<0.01%) of GPI-deficient granulocytes.[16]
-
Genetic Analysis of GPI Biosynthesis Pathway Defects
While flow cytometry can confirm a deficiency in surface GPI-APs, it does not identify the underlying genetic cause. Next-Generation Sequencing (NGS) is the definitive method for pinpointing the causative mutation within the GPI biosynthesis pathway.[6][9]
-
Targeted Gene Panels: These panels sequence a curated list of genes known to be involved in the GPI biosynthesis and remodeling pathway.[18][19] This is an efficient and cost-effective first-line approach when a GPI deficiency is strongly suspected.
-
Whole Exome Sequencing (WES): WES analyzes the coding regions of all known genes and can identify mutations in both known and novel genes associated with GPI deficiencies.[9][20]
Biochemical and Structural Analysis of GPI Anchors
For in-depth research and drug development, detailed structural analysis of the GPI anchor is often required. Mass spectrometry (MS) is the primary tool for this purpose, allowing for the characterization of both the glycan and lipid moieties of the GPI anchor.[5][21][22]
General Workflow for Mass Spectrometry Analysis
References
- 1. GPI-anchor Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.plos.org [journals.plos.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. cdghub.com [cdghub.com]
- 7. Glycosylphosphatidylinositol (GPI) Anchored Protein Deficiency Serves as a Reliable Reporter of Pig-a Gene Mutation—Support from an In vitro Assay Based on L5178Y/Tk+/− Cells and the CD90.2 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rescue of Glycosylphosphatidylinositol-Anchored Protein Biosynthesis Using Synthetic Glycosylphosphatidylinositol Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPI ANCHOR DEFICIENCY [medicover-genetics.com]
- 10. GPI-anchor and GPI-anchored protein expression in PMM2-CDG patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iqproducts.nl [iqproducts.nl]
- 12. immunostep.com [immunostep.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reduced cell surface levels of GPI‐linked markers in a new case with PIGG loss of function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hematology.fi.r-serv.kotisivut.com [hematology.fi.r-serv.kotisivut.com]
- 17. FLAER Based Assay According to Newer Guidelines Increases Sensitivity of PNH Clone Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPI anchor deficiencies — igsb [igsb.uni-bonn.de]
- 19. Orphanet: Diagnostik der GPI-Anker Defizienz mit oder ohne Hyperphosphatasie (NGS-Screening-Panel: 13 Gene) [orpha.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Determination of the lipid composition of the GPI anchor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Methods for Purifying the Pga1 Protein for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pga1 is a heterotrimeric G protein alpha (Gα) subunit found in several fungal species, including Penicillium chrysogenum and Aspergillus fumigatus.[1] It plays a crucial role in signal transduction pathways that regulate a wide array of cellular processes. These processes include developmental programs like spore germination and conidiation, as well as the biosynthesis of important secondary metabolites such as penicillin.[1] Given its central role in fungal biology, particularly in pathogenic species like A. fumigatus, this compound represents a potential target for novel drug development. High-purity, functionally active this compound protein is essential for conducting in vitro assays to screen for inhibitors, study its biochemical activity, and investigate its interactions with other proteins.
This document provides a detailed guide for the expression and purification of recombinant this compound protein, suitable for various downstream in vitro applications. The primary method described utilizes an Escherichia coli expression system and Immobilized Metal Affinity Chromatography (IMAC), a widely adopted and efficient strategy for purifying polyhistidine-tagged proteins.[2][3][4]
This compound Signaling Pathway
The this compound-mediated signaling pathway is integral to fungal development and metabolism. Upon activation, this compound can influence downstream effectors such as adenylyl cyclase (AC) and protein kinase A (PKA). This cascade regulates the expression of genes involved in processes like conidiogenesis and penicillin biosynthesis.[5] Understanding this pathway is critical for contextualizing the function of this compound in cellular physiology.
References
- 1. The heterotrimeric Galpha protein this compound regulates biosynthesis of penicillin, chrysogenin and roquefortine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biologicscorp.com [biologicscorp.com]
- 5. researchgate.net [researchgate.net]
Application of Prostaglandin A1 in cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) A1 (PGA1) is a member of the cyclopentenone prostaglandins (B1171923), a class of lipid mediators derived from arachidonic acid.[1] In cell culture applications, this compound is recognized for its potent biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[2][3] These properties make it a valuable tool for investigating cellular signaling pathways and a compound of interest in cancer research and inflammation studies. Its primary mechanisms of action involve the modulation of gene expression, induction of cell cycle arrest, and inhibition of key inflammatory pathways.[2][4]
Key Biological Activities of this compound
-
Anti-proliferative Activity & Cell Cycle Arrest: this compound is a known inhibitor of cell proliferation in various cell types, particularly tumor cells.[3][4] Its primary anti-proliferative effect is attributed to its ability to induce cell cycle arrest at the G1 phase.[4][5][6] This blockade prevents cells from progressing to the S phase, thereby inhibiting DNA synthesis and cell division.[3][5] The mechanism often involves the induction of cyclin-dependent kinase (CDK) inhibitors like p21.[4]
-
Induction of Apoptosis: Beyond halting proliferation, this compound can trigger programmed cell death, or apoptosis. This is a critical function in its anti-cancer activity. The apoptotic pathway induced by related prostaglandins can involve the upregulation of pro-apoptotic proteins and the activation of caspases. For instance, related cyclopentenone prostaglandins have been shown to induce apoptosis by modulating the expression of proteins like BAX and DR5.
-
Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties. A key mechanism is the potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] By preventing the degradation of the IκB-α inhibitor, this compound blocks the activation of NF-κB, which is a central regulator of pro-inflammatory gene expression.[2] this compound has also been shown to inhibit neutrophil motility and chemotaxis.[7]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of Prostaglandin A1 in various cell culture experiments.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| A172 (Human Glioma) | Not specified (analogs used) | Time-dependent | G1 cell cycle arrest, induction of p21 expression. | [4] |
| HeLa, CEM-SS | 24 µM (HeLa), 12 µM (CEM-SS) | 2 hours | Inhibition of TPA-induced NF-κB activation. | [2] |
| Muscle, Skin, Liver (Primary cultures) | ~3 x 10⁻⁵ M (~10 µg/mL) | 1-2 days | Cellular toxicity, reduction in viable cell number, inhibition of DNA and protein synthesis. | [3] |
| B16 (Murine Melanoma) | Not specified | Not specified | Inhibition of cell growth, blockade of G1 to S phase progression. | [5][6] |
| RPMI 7932, SK Mel 28 (Human Melanoma) | Not specified | Not specified | Inhibition of cell growth (less potent than PGD2), blockade of G1 to S phase progression. | [5][6] |
| Cardiac Microvascular Endothelial Cells (Rat) | Not specified | Not specified | Upregulation of Bcl-2 mRNA, protection against hypoxia-induced apoptosis. | [8] |
| Polymorphonuclear (PMN) Leucocytes | Not specified | Not specified | Inhibition of directed and random cell migration (chemotaxis and chemokinesis). | [7] |
Signaling Pathways Modulated by this compound
This compound-Induced G1 Cell Cycle Arrest
This compound can induce G1 arrest by modulating the expression of key cell cycle regulatory proteins. A primary target is the induction of the p21 protein, a cyclin-dependent kinase (CDK) inhibitor. Increased levels of p21 lead to the inhibition of Cyclin E-CDK2 and Cyclin A-CDK2 complexes, which are essential for the G1/S transition.
Caption: this compound induces G1 cell cycle arrest via p21 induction.
This compound-Mediated Inhibition of the NF-κB Pathway
This compound is a potent inhibitor of the pro-inflammatory NF-κB pathway. It acts by preventing the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
References
- 1. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of prostaglandins A1 and A2 for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell cycle effects of prostaglandins A1, A2, and D2 in human and murine melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of prostaglandin A1 on neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of this compound and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Pga1 Gene Expression in Candida albicans using qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a significant fungal pathogen, particularly in immunocompromised individuals, and its ability to form biofilms is a major contributor to its virulence and drug resistance.[1][2][3] The cell wall protein Pga1, a glycosylphosphatidylinositol (GPI)-anchored protein, plays a crucial role in this process. Studies have shown that this compound is necessary for proper adhesion, biofilm formation, cell wall rigidity, and resistance to oxidative stress.[1][2][4] Deletion of the this compound gene leads to a significant reduction in biofilm formation and adhesion.[1][2] This makes this compound a compelling target for the development of novel antifungal therapies aimed at disrupting biofilm integrity.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[5][6] By quantifying the amount of this compound mRNA under different conditions (e.g., in the presence of a novel drug candidate), researchers can assess the compound's effect on this key virulence factor. This application note provides a detailed protocol for measuring this compound gene expression in C. albicans using SYBR Green-based qPCR and the widely accepted 2-ΔΔCt (Livak) method for relative quantification.[7][8]
Principle of the Assay
The qPCR workflow involves several key stages:
-
RNA Isolation: High-quality total RNA is extracted from C. albicans cultures (e.g., control vs. drug-treated).
-
cDNA Synthesis: The isolated RNA is reverse transcribed into more stable complementary DNA (cDNA).
-
qPCR Amplification: The cDNA is used as a template in a PCR reaction with specific primers for the this compound gene and a stable reference (housekeeping) gene. A fluorescent dye (SYBR Green) binds to the double-stranded DNA produced during amplification, and the resulting fluorescence is measured in real-time.
-
Data Analysis: The cycle threshold (Cq) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined. The relative expression of this compound is calculated by normalizing its Cq value to that of the reference gene and comparing the treated sample to the untreated control.[5][7]
Experimental Workflow & Key Methodologies
The entire process, from sample preparation to data analysis, follows a structured workflow to ensure reproducibility and accuracy.
References
- 1. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 6. Pan-Cancer Analysis of TCGA Data Revealed Promising Reference Genes for qPCR Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toptipbio.com [toptipbio.com]
- 8. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Role of Pga1 in Fungal Conidiation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pga1 is a heterotrimeric G-protein alpha subunit that plays a crucial role in regulating fungal development, particularly the process of asexual sporulation known as conidiation. In several fungal species, including the industrial penicillin producer Penicillium chrysogenum, this compound acts as a significant negative regulator of conidiation.[1][2] Understanding the molecular mechanisms governed by this compound is essential for manipulating fungal growth and sporulation for various applications, from improving industrial fermentation processes to developing novel antifungal strategies. These application notes provide detailed protocols for investigating the function of this compound in fungal conidiation, including methods for genetic manipulation, phenotypic analysis, and quantitative assessment of sporulation.
Key Experimental Strategies
The assessment of this compound's role in conidiation typically involves a combination of genetic, phenotypic, and molecular biology techniques. The general workflow involves the generation of mutant strains with altered this compound activity, followed by a comprehensive analysis of their conidiation phenotypes and the expression of key regulatory genes.
Diagram: Experimental Workflow for this compound Functional Analysis
Caption: General workflow for this compound functional analysis.
Experimental Protocols
Protocol 1: Generation of this compound Mutant Strains
This protocol describes the generation of gene deletion and point mutation strains to study the function of this compound. The example provided is based on methodologies used for filamentous fungi and can be adapted for the specific fungus of interest.[1][2][3][4][5]
1.1. Materials:
-
Wild-type fungal strain
-
Plasmids for gene deletion (e.g., containing flanking regions of this compound and a selection marker)
-
Plasmids for site-directed mutagenesis to create constitutively active (G42R) and inactive (G203R) alleles
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum, glucuronidase)
-
Protoplast transformation buffer (e.g., PEG-mediated)
-
Selective media (e.g., containing hygromycin B or other appropriate selective agents)
-
PCR reagents for verification
1.2. Procedure:
-
Vector Construction:
-
For gene deletion, clone the 5' and 3' flanking regions of the this compound gene into a vector containing a selectable marker (e.g., hygromycin resistance cassette).
-
For point mutations, use site-directed mutagenesis to introduce the desired mutations (e.g., G42R, G203R) into a plasmid containing the this compound gene.
-
-
Protoplast Preparation:
-
Grow the wild-type fungal strain in liquid medium to the mid-logarithmic phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer.
-
Resuspend the mycelia in a solution containing protoplasting enzymes and incubate until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
-
Transformation:
-
Perform PEG-mediated transformation by mixing the protoplasts with the constructed plasmids.
-
Plate the transformed protoplasts on selective regeneration medium.
-
-
Selection and Verification of Transformants:
-
Isolate colonies growing on the selective medium.
-
Verify the integration of the desired genetic modification by PCR using primers specific for the construct and flanking regions. For gene deletion, confirm the absence of the this compound open reading frame. For point mutations, sequence the this compound locus to confirm the mutation.
-
Protocol 2: Quantitative Analysis of Conidiation
This protocol details the method for quantifying the number of conidia produced by different fungal strains.[6][7][8]
2.1. Materials:
-
Fungal strains (wild-type and this compound mutants)
-
Solid agar (B569324) medium
-
Sterile distilled water with a surfactant (e.g., 0.01% Tween 80)
-
Hemocytometer or a spectrophotometer
-
Microscope
2.2. Procedure:
-
Fungal Culture:
-
Inoculate the center of agar plates with a defined number of spores or a small mycelial plug of each fungal strain.
-
Incubate the plates under standardized conditions (e.g., temperature, light/dark cycle) for a specific period (e.g., 5-7 days).
-
-
Spore Harvesting:
-
Add a known volume of sterile surfactant solution to the surface of the agar plate.
-
Gently scrape the surface of the colony with a sterile spreader to release the conidia into the solution.
-
Collect the conidial suspension.
-
-
Spore Counting:
-
Using a Hemocytometer:
-
Load the hemocytometer with the conidial suspension.
-
Count the number of conidia in the designated squares under a microscope.
-
Calculate the concentration of conidia in the suspension.
-
-
Using a Spectrophotometer:
-
Generate a standard curve by plotting known conidial concentrations against their corresponding absorbance values (e.g., at OD600).
-
Measure the absorbance of the experimental conidial suspensions.
-
Determine the conidial concentration using the standard curve.
-
-
-
Data Calculation:
-
Calculate the total number of conidia per colony or per unit area of the colony.
-
Perform at least three biological replicates for each strain.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol describes the measurement of transcript levels of key conidiation-related genes, such as brlA and wetA, which are regulated by this compound.[1]
3.1. Materials:
-
Fungal mycelia from different strains and time points
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (brlA, wetA) and a reference gene (e.g., actin or tubulin)
-
qPCR instrument
3.2. Procedure:
-
RNA Extraction:
-
Harvest fungal mycelia and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Set up qPCR reactions containing cDNA, primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR using a standard thermal cycling program.
-
-
Data Analysis:
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on published findings on the role of this compound in Penicillium chrysogenum.[1][2]
Table 1: Phenotypic Characterization of this compound Mutants
| Strain | Colony Diameter (mm) at 5 days | Conidia Production (x 10^7 conidia/cm²) |
| Wild-Type | 35 ± 2 | 2.5 ± 0.4 |
| Δthis compound | 28 ± 3 | 8.9 ± 1.1 |
| This compound G42R (Active) | 42 ± 2 | 1.1 ± 0.2 |
| This compound G203R (Inactive) | 29 ± 2 | 8.5 ± 0.9 |
Table 2: Relative Gene Expression of Conidiation Regulators
| Strain | Relative Expression of brlA | Relative Expression of wetA |
| Wild-Type | 1.0 | 1.0 |
| Δthis compound | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound G42R (Active) | 0.3 ± 0.1 | 0.4 ± 0.1 |
| This compound G203R (Inactive) | 4.0 ± 0.6 | 3.5 ± 0.5 |
Signaling Pathway of this compound in Conidiation
This compound is a component of a heterotrimeric G-protein complex that senses extracellular signals. Upon activation, the Gα subunit (this compound) dissociates from the Gβγ dimer and can modulate downstream effectors. In the context of conidiation, this compound signaling primarily acts to repress the central regulatory pathway of conidiation, which includes the key transcription factors BrlA and WetA.[1][9][10] This regulation occurs through both cAMP-dependent and cAMP-independent mechanisms.
Diagram: this compound Signaling Pathway in Fungal Conidiation
Caption: this compound signaling pathway in conidiation.
Conclusion
The protocols and information provided herein offer a comprehensive framework for researchers to investigate the role of this compound in fungal conidiation. By employing these methods, scientists can elucidate the molecular mechanisms by which this compound signaling controls fungal development. This knowledge is not only fundamental to our understanding of fungal biology but also holds significant potential for the development of novel antifungal therapies and the optimization of industrial fungal processes. The negative regulatory role of this compound on conidiation makes it an attractive target for manipulation to either enhance or inhibit sporulation, depending on the desired outcome.
References
- 1. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound gene of Penicillium chrysogenum NRRL 1951 encodes a heterotrimeric G protein alpha subunit that controls growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyperparasitic Fungi against Melon Powdery Mildew Pathogens: Quantitative Analysis of Conidia Released from Single Colonies of Podosphaera xanthii Parasitised by Ampelomyces [mdpi.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Pga1 Function in Penicillium chrysogenum using Antisense RNA
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Penicillium chrysogenum is a filamentous fungus of immense industrial importance, renowned for its production of the antibiotic penicillin. Understanding the genetic and signaling pathways that regulate its growth, development, and secondary metabolism is crucial for optimizing strain performance and developing novel therapeutics. The heterotrimeric G-protein alpha subunit, Pga1, has been identified as a key regulator in these processes. It plays a significant role in controlling hyphal growth, conidiation (asexual sporulation), and the biosynthesis of secondary metabolites, including penicillin.[1][2]
Principle of Antisense RNA Silencing
Antisense RNA technology is a powerful reverse genetics tool used to study gene function by specifically inhibiting the expression of a target gene. The method involves introducing a nucleic acid construct that expresses an RNA strand complementary (antisense) to the messenger RNA (mRNA) of the target gene. This antisense RNA binds to the endogenous mRNA, forming a double-stranded RNA duplex. This duplex can prevent protein translation by sterically hindering the ribosome or can be targeted for degradation by cellular machinery, effectively silencing the gene's expression. This approach is particularly useful for studying essential genes where a complete knockout might be lethal.
Application: Targeting this compound in P. chrysogenum
Utilizing antisense RNA to downregulate this compound expression allows for a detailed investigation of its role in P. chrysogenum. Studies have shown that attenuating this compound expression leads to significant phenotypic changes.[1] By silencing this compound, researchers can observe effects on:
-
Morphology: Changes in colony diameter and apical extension provide insight into this compound's role in vegetative growth.[1]
-
Development: Alterations in the quantity of conidia produced reveal its function in regulating asexual reproduction.[1][2]
-
Secondary Metabolism: Measuring penicillin production in this compound-silenced strains can quantify its influence on the penicillin biosynthetic pathway. Deletion of this compound has been shown to decrease the transcript levels of the core penicillin biosynthesis genes (pcbAB, pcbC, and penDE).
This application note provides the necessary protocols to design and execute experiments for silencing the this compound gene in P. chrysogenum and analyzing the resulting phenotypes.
Data Presentation
Table 1: Effect of this compound Antisense Silencing on Gene Expression and Phenotype
This table summarizes representative quantitative data derived from studies on this compound function. Actual results may vary based on the specific strain, construct efficiency, and experimental conditions.
| Parameter Measured | Control Strain (Wild-Type) | This compound Antisense Strain | Percentage Change |
| Relative this compound mRNA Level | 100% | ~30% | ~70% Reduction |
| Colony Diameter (mm after 7 days) | 45 mm | 30 mm | 33% Reduction |
| Conidia Production (Spores/mL) | 5 x 10⁷ | 9 x 10⁷ | 80% Increase |
| Penicillin G Yield (µg/mL) | 150 µg/mL | 80 µg/mL | 47% Reduction |
Note: The data presented are illustrative values based on qualitative descriptions in the literature indicating that this compound negatively regulates conidiation and positively regulates growth and penicillin biosynthesis.[1]
Experimental Protocols
Protocol 1: Construction of an Antisense RNA Vector for this compound Silencing
This protocol describes the creation of a vector to express an antisense RNA fragment of the this compound gene. The construct will be driven by a strong constitutive promoter (e.g., gpdA from Aspergillus nidulans) and will include a selectable marker (e.g., phleomycin (B10820842) resistance).
1.1. Primer Design and Amplification of the this compound Fragment:
-
Select a ~400-600 bp fragment from the coding sequence (CDS) of the P. chrysogenum this compound gene.
-
Design forward and reverse primers with appropriate restriction sites (e.g., BamHI and HindIII) to facilitate cloning.
-
Forward Primer: 5'-CGCGGATCC -[this compound forward sequence]-3'
-
Reverse Primer: 5'-CCCAAGCTT -[this compound reverse sequence]-3'
-
-
Perform PCR using genomic DNA from P. chrysogenum as the template to amplify the target fragment.
1.2. Vector Preparation:
-
Select a suitable fungal expression vector containing a strong constitutive promoter and a phleomycin resistance cassette (e.g., a derivative of pSilent-1 or a similar vector).
-
Digest the vector with the same restriction enzymes used for the PCR fragment (e.g., BamHI and HindIII).
-
Purify the linearized vector using a gel extraction kit.
1.3. Ligation:
-
Ligate the purified this compound PCR fragment into the linearized vector. Crucially, the fragment must be inserted in the reverse (antisense) orientation relative to the promoter. This can be achieved by designing the restriction sites accordingly.
-
Transform the ligation product into competent E. coli cells (e.g., DH5α).
1.4. Verification:
-
Select transformed E. coli colonies on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin).
-
Isolate plasmid DNA from several colonies.
-
Verify the correct insertion and orientation of the this compound fragment via restriction digest and Sanger sequencing.
Protocol 2: Protoplast Transformation of P. chrysogenum
This protocol outlines the transformation of the antisense vector into P. chrysogenum using the protoplast-polyethylene glycol (PEG) method.
2.1. Spore Inoculation and Mycelium Growth:
-
Inoculate 100 mL of a suitable liquid medium (e.g., PDB - Potato Dextrose Broth) with 1x10⁸ conidia of P. chrysogenum.
-
Incubate at 25°C with shaking (180 rpm) for 24-36 hours until a fine suspension of mycelium is obtained.
2.2. Protoplast Generation:
-
Harvest the mycelium by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).
-
Resuspend the mycelium in an enzymatic solution containing a lytic enzyme mix (e.g., Lysing Enzymes from Trichoderma harzianum, β-glucanase) dissolved in the osmotic stabilizer.
-
Incubate at 30°C with gentle shaking for 2-4 hours. Monitor protoplast release microscopically.
-
Separate protoplasts from mycelial debris by filtering through sterile glass wool.
-
Wash the protoplasts several times with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) by gentle centrifugation (e.g., 1,000 x g for 10 min).
2.3. Transformation:
-
Resuspend the protoplasts in STC buffer to a final concentration of 1x10⁸ protoplasts/mL.
-
To 100 µL of the protoplast suspension, add 5-10 µg of the purified antisense plasmid DNA.
-
Incubate on ice for 20 minutes.
-
Add 1 mL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently. Incubate at room temperature for 15 minutes.
-
Add the mixture to 10 mL of molten (cooled to 50°C) regeneration agar (e.g., Czapek-Dox medium supplemented with 1.2 M sorbitol).
2.4. Selection of Transformants:
-
Pour the regeneration agar onto plates and incubate at 25°C for 2-3 days until small colonies appear.
-
Overlay the plates with a top agar layer containing the selective agent, phleomycin (e.g., final concentration of 30 µg/mL).
-
Continue incubation for another 5-7 days. Only transformants that have integrated the plasmid will grow.
-
Isolate resistant colonies onto fresh selective plates for further analysis.
Protocol 3: Analysis of this compound Gene Silencing by qRT-PCR
This protocol details the quantification of this compound mRNA levels to confirm successful gene silencing.
3.1. RNA Extraction:
-
Grow the wild-type and several putative antisense transformant strains in liquid culture for 48 hours.
-
Harvest mycelia, freeze immediately in liquid nitrogen, and grind to a fine powder.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
3.2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
3.3. Quantitative Real-Time PCR (qRT-PCR):
-
Set up qRT-PCR reactions using a SYBR Green-based master mix.
-
Each reaction should contain cDNA template, forward and reverse primers for this compound, and the master mix.
-
Use primers designed to amplify a 100-150 bp region of the this compound gene.
-
Include a reference gene (e.g., actin or β-tubulin) for normalization.
-
Run the reactions on a real-time PCR cycler.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression level of this compound in the antisense strains compared to the wild-type.
Protocol 4: Phenotypic Analysis
4.1. Colony Growth Measurement:
-
Inoculate the center of solid agar plates (e.g., Czapek-Dox agar) with an equal number of spores from the wild-type and confirmed antisense strains.
-
Incubate at 25°C for 7-10 days.
-
Measure the diameter of the colonies daily.
4.2. Conidiation Assay:
-
After 10 days of growth on solid agar, add 10 mL of a sterile solution (e.g., 0.01% Tween 80) to the plate surface.
-
Gently scrape the surface with a sterile loop to release the conidia.
-
Filter the resulting spore suspension through sterile glass wool to remove mycelial fragments.
-
Count the number of conidia using a hemocytometer.
4.3. Penicillin Yield Quantification by HPLC:
-
Grow wild-type and antisense strains in a defined penicillin production medium for 5-7 days.
-
Collect the culture supernatant by centrifugation.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., sodium phosphate (B84403) buffer, pH 4.5).
-
Detection: UV detector at 210 nm.
-
-
Quantify the penicillin G concentration by comparing the peak area to a standard curve generated with known concentrations of a penicillin G standard.
Visualizations
Caption: Mechanism of antisense RNA-mediated gene silencing of this compound.
References
- 1. The this compound gene of Penicillium chrysogenum NRRL 1951 encodes a heterotrimeric G protein alpha subunit that controls growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin A1 as a Neuroprotective Agent in In Vitro Neurotoxicity Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) A1 (PGA1), a member of the cyclopentenone prostaglandin family, has emerged as a promising neuroprotective agent. In vitro studies utilizing neuronal cell models have demonstrated its efficacy in mitigating the toxic effects of various neurotoxins commonly used to simulate neurodegenerative diseases such as Parkinson's disease. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in established in vitro neurotoxicity models. The primary mechanisms of this compound-mediated neuroprotection involve the induction of heat shock proteins (HSPs), modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, and activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of Prostaglandin A1 (this compound) against common neurotoxins in the SH-SY5Y human neuroblastoma cell line, a widely used in vitro model for neuronal studies.
Table 1: Neuroprotective Efficacy of this compound Against Rotenone-Induced Neurotoxicity
| This compound Concentration | Neurotoxin (Rotenone) Concentration | Cell Viability Assay | % Increase in Cell Viability (Compared to Rotenone Alone) | Reference |
| 10 µM | 500 nM | MTT Assay | Data not explicitly quantified, but this compound protected against rotenone-induced apoptosis.[1][2] | [1][2] |
| 24 µM | Not Applicable (TNF-α induced NF-κB) | EMSA | This compound inhibited NF-κB activation.[3] | [3] |
Table 2: Neuroprotective Efficacy of this compound Against 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity
| This compound Concentration | Neurotoxin (6-OHDA) Concentration | Cell Viability Assay | % Increase in Cell Viability (Compared to 6-OHDA Alone) | Reference |
| 5-10 µM (ECN) | 250 µM | MTT Assay | 30.1% - 37.3% | |
| Not Specified | 100 µM | Trypan Blue Exclusion | Not Specified | [4] |
| Not Specified | 200 µM | MTT Assay | Not Specified | [5] |
Note: Data for this compound against 6-OHDA is limited; related protective compounds and typical neurotoxin concentrations are provided for context.
Table 3: Neuroprotective Efficacy of this compound Against 1-methyl-4-phenylpyridinium (MPP+)-Induced Neurotoxicity
| This compound Concentration | Neurotoxin (MPP+) Concentration | Cell Viability Assay | % Increase in Cell Viability (Compared to MPP+ Alone) | Reference |
| Not Specified | 500 µM - 1 mM | MTT Assay | Not Specified | [6][7] |
| 1.5 µM (Andrographolide) | 1.5 mM | MTT Assay | Significant amelioration | [1] |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is a common model for neurotoxicity studies due to its ability to differentiate into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA).
-
Brain-Derived Neurotrophic Factor (BDNF)
Protocol:
-
Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation, seed cells at a density of 1 x 10^5 cells/cm².
-
After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM RA.
-
Continue incubation for 5-7 days, changing the medium every 2-3 days. For a more mature phenotype, BDNF (50 ng/mL) can be added for the final 2-3 days of differentiation. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.
Induction of Neurotoxicity and this compound Treatment
This protocol outlines the induction of neurotoxicity using rotenone, 6-OHDA, or MPP+ and subsequent treatment with this compound.
Materials:
-
Differentiated SH-SY5Y cells
-
Neurotoxins: Rotenone, 6-Hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+)
-
Prostaglandin A1 (this compound)
-
Cell culture medium
Protocol:
-
Plate differentiated SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein analysis).
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare stock solutions of neurotoxins and this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
This compound Pre-treatment: Incubate cells with various concentrations of this compound (e.g., 1-25 µM) for a predetermined time (e.g., 2-24 hours) before adding the neurotoxin.
-
Neurotoxin Exposure: Add the chosen neurotoxin at a pre-determined toxic concentration (e.g., Rotenone: 500 nM; 6-OHDA: 50-200 µM; MPP+: 0.5-1.5 mM) to the wells.
-
Incubate for the desired period (typically 24-48 hours).
-
Proceed with endpoint assays to assess cell viability and molecular changes.
Cell Viability and Cytotoxicity Assays
a) MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b) LDH Assay (Cytotoxicity)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-p-p65, anti-IκBα, anti-PPAR-γ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
This compound Neuroprotective Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: this compound neuroprotective signaling pathways.
Experimental Workflow for Assessing this compound Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro neurotoxicity model.
References
- 1. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of prostaglandin A(1) in rat models of permanent focal cerebral ischemia are associated with nuclear factor-kappaB inhibition and peroxisome proliferator-activated receptor-gamma up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Osthole attenuated cytotoxicity induced by 6-OHDA in SH-SY5Y cells through inhibition of JAK/STAT and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Yeast Two-Hybrid (Y2H) Screening for Pga1-Interacting Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, metabolic pathways, and gene regulation.[1] Identifying these interactions is crucial for understanding protein function and for the development of novel therapeutics.[1] Pga1, a G-protein alpha subunit, is a key regulator in various physiological processes, including secondary metabolite production in fungi and growth promotion.[2][3] To elucidate the complete functional network of this compound, it is essential to identify its interacting partners.
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo genetic method for discovering binary protein-protein interactions.[4][5] This technique relies on the modular nature of eukaryotic transcription factors, which typically have a physically separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][5][6] In a Y2H screen, the protein of interest, or "bait" (this compound), is fused to the DBD, while a library of potential interacting partners, or "prey," is fused to the AD.[1][4] If the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.[4] This event triggers the expression of reporter genes, allowing for the selection and identification of positive interactions.[1][4]
This document provides a detailed protocol for performing a GAL4-based Y2H screen to identify proteins that interact with this compound, from bait construction to hit validation and data analysis.
Principle of the Method
The GAL4-based Y2H system is a widely used platform for detecting PPIs in the nucleus.[4] The core principle involves the functional reconstitution of the GAL4 transcription factor.
-
Bait Construct: The this compound gene is cloned into a "bait" vector (e.g., pGBKT7), creating a fusion protein with the GAL4 DNA-binding domain (GAL4-DBD). This fusion protein can bind to the upstream activating sequence (UAS) of the reporter genes but cannot activate transcription on its own.[5]
-
Prey Construct: A cDNA library is cloned into a "prey" vector (e.g., pGADT7), creating a collection of fusion proteins with the GAL4 activation domain (GAL4-AD). These proteins cannot activate transcription as they cannot bind to the DNA.
-
Interaction & Activation: When a yeast cell is co-transformed with the bait plasmid and a prey plasmid encoding an interacting protein, the interaction between this compound and its partner brings the GAL4-DBD and GAL4-AD into proximity. This reconstituted transcription factor activates the expression of integrated reporter genes (e.g., HIS3, ADE2, lacZ).[1][4]
-
Selection: The expression of auxotrophic reporter genes like HIS3 and ADE2 allows the yeast to grow on selective media lacking histidine and adenine, providing a primary screen for interacting partners.[4] A colorimetric reporter like lacZ provides a secondary, often quantitative, measure of interaction strength.[1][7]
Figure 1: Principle of the GAL4-based Yeast Two-Hybrid system.
Experimental Workflow & Protocols
The overall workflow involves several key stages, from initial bait characterization to the final validation of putative interactors.
Figure 2: High-level experimental workflow for Y2H screening.
Protocol 1: Bait Plasmid Construction and Characterization
Objective: To create a this compound-DBD fusion protein and confirm it does not autonomously activate reporter genes or cause toxicity in yeast.
Materials:
-
This compound cDNA
-
pGBKT7 vector (contains TRP1 marker and GAL4-DBD)
-
Restriction enzymes and T4 DNA ligase
-
Y2HGold yeast strain
-
Yeast transformation reagents (PEG 3350, LiAc)[8]
-
Selective media plates: SD/-Trp, SD/-Trp/-His, SD/-Trp/-Ade, YPDA
Methodology:
-
Cloning: Clone the full-length coding sequence of this compound in-frame with the GAL4 DNA-binding domain in the pGBKT7 vector. Verify the construct by restriction digest and Sanger sequencing.
-
Yeast Transformation: Transform the pGBKT7-Pga1 plasmid into the Y2HGold yeast strain using the lithium acetate/PEG method.[8] Plate the transformation mixture on SD/-Trp agar (B569324) plates to select for successful transformants. Incubate at 30°C for 3-5 days.
-
Auto-activation Test:
-
Pick several independent colonies from the SD/-Trp plate.
-
Streak these colonies onto SD/-Trp, SD/-Trp/-His, and SD/-Trp/-Ade plates.
-
Incubate at 30°C for 3-5 days.
-
Expected Result: The bait is considered valid if colonies grow robustly on SD/-Trp but do not grow on the higher stringency SD/-Trp/-His or SD/-Trp/-Ade plates. Growth on these plates indicates auto-activation, meaning the bait can activate transcription without a prey partner, and cannot be used for screening without modification.[9]
-
-
Toxicity Test: Assess the colony size on the SD/-Trp plate compared to a control transformation (e.g., empty pGBKT7). Significantly smaller colonies may indicate the bait protein is toxic to yeast.
Protocol 2: cDNA Library Screening
Objective: To screen a cDNA library for proteins that interact with the this compound bait.
Materials:
-
Validated pGBKT7-Pga1 bait in Y2HGold strain
-
Pre-transformed cDNA library (e.g., in Y187 yeast strain with LEU2 marker)
-
2x YPDA medium with antibiotics
-
Selective media plates: SD/-Trp/-Leu (Double Dropout, DDO), SD/-Trp/-Leu/-His/-Ade (Quadruple Dropout, QDO)
-
3-Amino-1,2,4-triazole (3-AT) for suppressing low-level auto-activation
Methodology:
-
Yeast Mating:
-
Grow a liquid culture of the bait strain (Y2HGold with pGBKT7-Pga1) and the pre-transformed library strain (Y187) to an OD600 of 0.8.
-
Combine equal volumes of the bait and library cultures in a sterile flask. The total volume should be sufficient to screen >1 million clones.
-
Allow the yeast to mate by incubating at 30°C for 20-24 hours with gentle shaking (30-50 rpm).[10]
-
-
Diploid Selection:
-
Pellet the mated yeast cells and resuspend in sterile water.
-
Plate serial dilutions onto SD/-Trp/-Leu (DDO) plates to select for diploid cells containing both bait and prey plasmids. This allows for calculation of mating efficiency.
-
-
Interaction Selection:
-
Plate the remaining mated culture onto high-stringency selective plates (QDO). 3-AT (5-20 mM) can be added to suppress potential background growth from leaky HIS3 expression.
-
Incubate plates at 30°C for 5-10 days, monitoring for colony growth.
-
Protocol 3: Hit Confirmation and Identification
Objective: To confirm positive interactions and identify the prey proteins.
Materials:
-
Positive colonies from QDO plates
-
Reagents for X-Gal or ONPG assay
-
Yeast plasmid miniprep kit
-
E. coli competent cells
-
Sequencing primers for the prey vector
Methodology:
-
LacZ Reporter Assay (Qualitative/Quantitative):
-
Colonies that grow on QDO plates are considered primary "hits."
-
These hits should be re-streaked onto a fresh QDO plate that also allows for a colorimetric LacZ assay (e.g., QDO/X-Gal).
-
True interactions should result in the development of a blue color due to β-galactosidase activity.
-
For a quantitative measure, a liquid ONPG assay can be performed, which measures β-galactosidase activity spectrophotometrically.[7][11]
-
-
Prey Plasmid Rescue:
-
Isolate the prey plasmid DNA from the confirmed positive yeast colonies using a yeast plasmid miniprep kit.[12]
-
Transform the rescued plasmid DNA into E. coli for amplification. Plate on selective medium (e.g., LB + ampicillin).
-
-
Sequencing:
-
Purify the amplified prey plasmids from E. coli.
-
Sequence the cDNA insert using primers specific to the pGADT7 vector.
-
Use BLAST or other bioinformatics tools to identify the protein encoded by the cDNA insert.
-
Data Presentation and Interpretation
Quantitative and qualitative data should be systematically recorded to evaluate the success of the screen and the strength of potential interactions.
Table 1: this compound Bait Characterization
| Bait Construct | Growth on SD/-Trp | Growth on SD/-Trp/-His | Growth on SD/-Trp/-Ade | Toxicity Assessment | Conclusion |
| pGBKT7-Pga1 | +++ | - | - | Normal Colony Size | Valid for Screening |
| pGBKT7-Lamin (Neg) | +++ | - | - | Normal Colony Size | Valid Control |
| pGBKT7-p53 (Pos) | +++ | +++ | +++ | Normal Colony Size | Valid Control |
(+++: robust growth; -: no growth)
Table 2: Summary of Y2H Library Screen
| Parameter | Value |
| Library Screened | E.g., Human Brain cDNA |
| Mating Efficiency | 15% |
| Total Diploids Screened | 2.5 x 10^6 |
| Primary Hits (on QDO) | 127 |
| Confirmed Hits (Blue on QDO/X-Gal) | 89 |
Table 3: Validated this compound-Interacting Proteins (Hypothetical Data)
| Prey ID | Gene Name | Protein Function | ONPG Activity (Miller Units) | Specificity Test Result |
| This compound-Hit01 | PRK1 | Protein Kinase | 150.4 ± 12.1 | Specific |
| This compound-Hit02 | Gpb1 | G-protein Beta Subunit | 210.8 ± 15.5 | Specific |
| This compound-Hit03 | RGS4 | Regulator of G-protein Signaling | 95.2 ± 8.9 | Specific |
| This compound-Hit04 | HSP90 | Heat Shock Protein | 35.6 ± 4.2 | Non-specific (False Positive) |
(ONPG activity provides a quantitative measure of interaction strength. Specificity is confirmed by testing prey against an unrelated bait like Lamin).[13]
Validation of Putative Interactions
Y2H screens are prone to false positives. Therefore, it is critical to validate putative interactions using one or more orthogonal (alternative) methods.
-
Co-immunoprecipitation (Co-IP): This is a gold-standard technique. Co-express tagged versions of this compound and the putative interactor in a relevant cell line (e.g., mammalian or fungal). An antibody against this compound is used to pull it down, and the precipitate is analyzed by Western blot for the presence of the interacting protein.
-
Re-transformation Assay: The rescued prey plasmid is co-transformed with the original bait plasmid into fresh yeast to confirm the interaction. The prey should also be tested against an unrelated bait (e.g., pGBKT7-Lamin) to ensure the interaction is specific.[13]
Figure 3: Hypothetical pathway incorporating newly identified this compound interactors.
References
- 1. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 2. Cloning and characterisation of this compound and PGA2: two G protein alpha-subunits from pea that promote growth in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heterotrimeric Galpha protein this compound regulates biosynthesis of penicillin, chrysogenin and roquefortine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yeast Two-Hybrid (Y2H) Systems Explained — GAL4 vs. Split-Ubiquitin | Omics Empower [omicsempower.com]
- 5. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 6. Overview of Yeast Two Hybrid System Principle and Application-Yeast Display Technology Special Topic-Tekbiotech-Yeast and Phage Display CRO, Expert in Nano-body and Antibody Drug Development [en.tekbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 9. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 10. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
Assaying GPI-Mannosyltransferase II (PIG-V) Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylphosphatidylinositol (GPI)-mannosyltransferase II (GPI-MT-II), encoded by the PIGV gene, is a critical enzyme in the biosynthetic pathway of GPI anchors.[1][2] GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface in eukaryotes. This post-translational modification is essential for the proper function and localization of these GPI-anchored proteins, which play roles in cell adhesion, signaling, and immune responses.[3] GPI-MT-II catalyzes the transfer of the second mannose residue from dolichol-phosphate-mannose (Dol-P-Man) to the growing GPI precursor, specifically to Man-GlcN-(acyl)PI, forming Man-Man-GlcN-(acyl)PI.[3][4] Dysregulation of the GPI biosynthesis pathway has been implicated in various diseases, making the enzymes in this pathway, including GPI-MT-II, potential therapeutic targets.
These application notes provide detailed protocols for assaying the in vitro activity of GPI-MT-II. The included methodologies cover the preparation of the enzyme source, the synthesis of the necessary substrates, and both radiolabeled and conceptual non-radioactive detection methods. This document is intended to serve as a comprehensive guide for researchers investigating the function of GPI-MT-II and for professionals in drug development screening for potential inhibitors.
Biochemical Pathway and Experimental Workflow
The GPI biosynthesis pathway is a sequential process occurring in the endoplasmic reticulum. GPI-MT-II acts at a specific step to elongate the glycan core of the GPI anchor.
Caption: Simplified GPI biosynthesis pathway focusing on GPI-MT-II (PIG-V).
The general workflow for an in vitro GPI-MT-II assay involves the preparation of the enzyme and substrates, the enzymatic reaction, and subsequent detection of the product.
Caption: General experimental workflow for the in vitro GPI-MT-II assay.
Experimental Protocols
Protocol 1: Preparation of Enzyme Source - Microsomes from PIG-V Overexpressing Cells
This protocol describes the preparation of microsomes, which are enriched in endoplasmic reticulum-resident enzymes like GPI-MT-II.
Materials:
-
Cell line overexpressing PIG-V (e.g., HEK293 or CHO cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (250 mM sucrose, 10 mM HEPES-NaOH pH 7.4, 1 mM DTT, and protease inhibitors), ice-cold[5]
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Culture PIG-V overexpressing cells to a high density.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells on ice using a Dounce homogenizer until approximately 80-90% of cells are lysed, as monitored by microscopy.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and unbroken cells.[4]
-
Carefully collect the supernatant and transfer it to a fresh ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.[6]
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the microsomes, snap-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: In Vitro GPI-Mannosyltransferase II Assay (Radiolabeled)
This protocol details a radioactive assay to measure the activity of GPI-MT-II by monitoring the transfer of radiolabeled mannose.
Materials:
-
Microsomal preparation containing PIG-V (from Protocol 1)
-
Man-GlcN-acyl-PI (acceptor substrate)
-
Dolichol-phosphate-[³H]mannose (Dol-P-[³H]Man; radiolabeled donor substrate)
-
Assay Buffer (50 mM HEPES-NaOH pH 7.4, 25 mM KCl, 5 mM MgCl₂, 5 mM MnCl₂)[7]
-
Tunicamycin (to inhibit N-linked glycosylation)
-
Chloroform/Methanol (2:1, v/v)
-
TLC plates (Silica Gel 60)
-
TLC solvent system (e.g., Chloroform/Methanol/Water in a 65:25:4 ratio)[8]
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a standard 50 µL reaction, combine:
-
Assay Buffer
-
Man-GlcN-acyl-PI (final concentration to be optimized, typically in the low µM range)
-
Tunicamycin (final concentration ~5 µg/mL)
-
Microsomal preparation (20-50 µg of protein)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Dol-P-[³H]Man (final concentration to be optimized, with a specific activity of ~1-5 µCi per reaction).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 500 µL of chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1).
-
Spot the extract onto a TLC plate and develop the chromatogram using the chosen solvent system.
-
After development, dry the TLC plate and visualize the radiolabeled lipids by autoradiography or a phosphorimager.
-
Identify the spots corresponding to the substrate (unreacted Dol-P-[³H]Man) and the product (Man-Man-GlcN-acyl-PI).
-
Scrape the silica (B1680970) from the product spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Protocol 3: Non-Radioactive GPI-Mannosyltransferase II Assay (Conceptual Framework)
A non-radioactive assay would enhance safety and convenience. Below is a conceptual framework for developing such an assay using a fluorescently labeled donor substrate.
Principle: This assay would utilize a dolichol-phosphate-mannose analog conjugated to a fluorescent dye (e.g., NBD or a Bodipy dye). The transfer of the fluorescent mannose to the acceptor substrate would be detected by a change in the physical properties of the fluorescent product, allowing for separation and quantification.
Conceptual Workflow:
-
Synthesis of Fluorescent Donor: Synthesize Dol-P-Man with a fluorescent tag.
-
Enzymatic Reaction: Perform the enzymatic reaction as described in Protocol 2, replacing Dol-P-[³H]Man with the fluorescently labeled Dol-P-Man.
-
Separation and Detection:
-
Option A: TLC with Fluorescence Imaging: Separate the fluorescent product from the fluorescent substrate by TLC and quantify the fluorescence of the product spot using a fluorescence imager.
-
Option B: HPLC with Fluorescence Detection: Separate the reaction components by HPLC and quantify the product using an in-line fluorescence detector.
-
Option C: FRET-based Assay: Design a FRET (Förster Resonance Energy Transfer) system where the acceptor substrate (Man-GlcN-acyl-PI) is labeled with an acceptor fluorophore. The transfer of the donor-labeled mannose would bring the two fluorophores into proximity, resulting in a FRET signal.
-
Data Presentation
Quantitative data from GPI-MT-II assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters for GPI-MT-II
| Substrate | K_m (µM) | V_max (pmol/min/mg) |
| Dol-P-Man | 5.2 | 150 |
| Man-GlcN-acyl-PI | 2.8 | 145 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Table 2: Hypothetical IC_50 Values of Inhibitors for GPI-MT-II
| Inhibitor | IC_50 (µM) |
| Mannosamine | 85 |
| Compound X | 12.5 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the in vitro assessment of GPI-mannosyltransferase II activity. The successful implementation of these assays will enable a deeper understanding of the enzymatic mechanism of PIG-V and facilitate the discovery and characterization of novel inhibitors with therapeutic potential. While the radiolabeled assay is a well-established and sensitive method, the development of a robust non-radioactive alternative would represent a significant advancement in the field.
References
- 1. uniprot.org [uniprot.org]
- 2. svineproduktion.dk [svineproduktion.dk]
- 3. ab :: Animal Bioscience [animbiosci.org]
- 4. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. mdpi.com [mdpi.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Development and application of a multi-step porcine in vitro system to evaluate feedstuffs and feed additives for their efficacy in nutrient digestion, digesta characteristics, and intestinal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for High-Throughput Screening of Pga1 Function Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical virulence factor for a multitude of pathogenic microorganisms, contributing to chronic infections and increased resistance to antimicrobial agents. The development of biofilms is a multi-step process that begins with the adhesion of microbial cells to a surface, followed by proliferation and the secretion of an extracellular matrix that encases the microbial community. Targeting the initial adhesion and biofilm formation stages is a promising strategy for the development of novel therapeutics.
This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify inhibitors of two key proteins involved in biofilm formation:
-
Pga1 in Candida albicans : A glycosylphosphatidylinositol (GPI)-anchored cell wall protein essential for proper adhesion and biofilm formation in this opportunistic fungal pathogen.[1][2] A null mutant of this compound exhibits a significant reduction in adhesion and biofilm formation.[1]
-
The PgaABCD system in bacteria : An operon responsible for the synthesis and transport of poly-β-1,6-N-acetyl-D-glucosamine (PGA), a crucial adhesin for biofilm formation in many gram-negative bacteria, including Escherichia coli.[3][4][5][6]
These protocols are designed for adaptation in research and drug discovery settings to identify and characterize novel anti-biofilm agents.
Data Presentation: Quantitative Analysis of HTS for Biofilm Inhibitors
The following tables summarize representative quantitative data from high-throughput screening campaigns aimed at identifying inhibitors of biofilm formation. These data are provided as a reference for expected outcomes and for setting success criteria in screening campaigns.
Table 1: Representative HTS Data for Candida albicans Biofilm Inhibitors
| Parameter | Value | Reference |
| Library Screened | Prestwick Chemical Library | [7][8] |
| Number of Compounds | 1,200 | [7][8] |
| Screening Concentration | 20 µM | [8] |
| Primary Hit Rate | 3.17% (38 compounds) | [7] |
| Confirmed Hits (Novel Activity) | 0.25% (3 compounds) | [7] |
| Assay Platform | 96-well microtiter plate | [8] |
| Readout | XTT colorimetric assay | [8] |
Table 2: Representative HTS Data for Bacterial Biofilm Inhibitors
| Parameter | Value | Reference |
| Library Screened | NIH Molecular Libraries Small Molecule Repository | [9] |
| Number of Compounds | ~120,000 | [9] |
| Screening Format | Compounds in pools of 4 | [9] |
| Primary Hit Rate | ~0.016% (19 compounds) | [9] |
| Assay Platform | 384-well microtiter plate | [9] |
| Readout | Metabolic inhibition of biofilm | [9] |
| Target Organism | Candida albicans (adaptable for bacteria) | [9] |
Signaling Pathways and Regulatory Networks
Understanding the molecular pathways that regulate biofilm formation is crucial for designing effective screening strategies and for elucidating the mechanism of action of identified inhibitors.
Candida albicans Morphogenesis and Biofilm Formation Signaling
This compound is a cell wall protein, and its function is downstream of complex signaling networks that regulate morphogenesis and cell wall integrity, which are crucial for biofilm formation. Key pathways include the cAMP-PKA pathway and the MAPK cascade, which respond to environmental cues.[10][11][12]
Signaling pathways regulating C. albicans biofilm formation.
Bacterial pgaABCD Operon Regulation
The expression of the pgaABCD operon in bacteria like E. coli is tightly regulated at the post-transcriptional level, primarily by the CsrA/CsrB system. CsrA is a global regulatory protein that represses the translation of the pgaA mRNA, thereby inhibiting PGA production and biofilm formation.
Post-transcriptional regulation of the pga operon by CsrA.
Experimental Protocols
The following are detailed protocols for high-throughput screening of inhibitors of C. albicans and bacterial biofilm formation.
Protocol 1: HTS for Inhibitors of Candida albicans Biofilm Formation
This protocol is adapted from established methods for screening compound libraries against C. albicans biofilm formation in a 96- or 384-well plate format.[8][13]
Objective: To identify compounds that inhibit the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI 1640 medium buffered with MOPS
-
Compound library dissolved in DMSO
-
Sterile, flat-bottom 96- or 384-well microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 490 nm
Workflow Diagram:
HTS workflow for C. albicans biofilm inhibitors.
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans overnight in YPD broth at 30°C.
-
Wash the cells with PBS and resuspend in RPMI 1640 medium.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Plate Preparation:
-
Dispense 1 µL of each compound from the library into the wells of a 96- or 384-well plate to achieve the desired final concentration (e.g., 20 µM).
-
Include appropriate controls:
-
Negative control: DMSO only (no compound).
-
Positive control: A known biofilm inhibitor (e.g., amphotericin B).
-
Blank: Medium only (no cells).
-
-
-
Inoculation and Incubation:
-
Add 99 µL of the prepared C. albicans inoculum to each well.
-
Incubate the plates at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm Formation (XTT Assay):
-
Carefully remove the medium from the wells, being cautious not to disturb the biofilm.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Prepare the XTT/menadione solution immediately before use. For each plate, mix 5 mL of XTT (1 mg/mL in PBS) with 50 µL of menadione (1 mM in acetone).
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plates in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each compound using the following formula: % Inhibition = [1 - (OD_compound - OD_blank) / (OD_DMSO - OD_blank)] * 100
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
-
Protocol 2: HTS for Inhibitors of Bacterial Biofilm Formation (Pga-dependent)
This protocol describes a general method for identifying inhibitors of bacterial biofilm formation, which can be applied to screen for compounds targeting the Pga system. The crystal violet staining method is a common and robust technique for quantifying biofilm biomass.
Objective: To identify compounds that inhibit the formation of Pga-dependent bacterial biofilms.
Materials:
-
Bacterial strain known to produce a Pga-dependent biofilm (e.g., E. coli expressing the pgaABCD operon)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Compound library dissolved in DMSO
-
Sterile, flat-bottom 96-well microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
PBS
-
Plate reader capable of measuring absorbance at 570 nm
Workflow Diagram:
HTS workflow for bacterial biofilm inhibitors.
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain overnight in TSB at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
-
Plate Preparation:
-
Dispense 1 µL of each test compound and controls into the wells of a 96-well plate.
-
Controls should include a negative control (DMSO) and a positive control (a known bacterial biofilm inhibitor).
-
-
Inoculation and Incubation:
-
Add 199 µL of the diluted bacterial culture to each well.
-
Incubate the plates for 24-48 hours at 37°C under static conditions.
-
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Discard the culture medium and gently wash the wells three times with 200 µL of PBS.
-
Air-dry the plates for 30 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition as described in Protocol 1.
-
Identify primary hits based on a predefined inhibition threshold.
-
Concluding Remarks
The protocols and data presented provide a framework for the high-throughput screening of inhibitors targeting this compound-mediated biofilm formation in both fungal and bacterial pathogens. These assays are robust, scalable, and can be adapted for various screening platforms. The identified hit compounds from these screens can serve as starting points for lead optimization and the development of novel anti-biofilm therapeutics to address the growing challenge of drug-resistant infections. Further characterization of hit compounds should include determination of dose-response curves, assessment of cytotoxicity, and mechanistic studies to confirm their inhibitory action on the this compound/Pga system.
References
- 1. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The pgaABCD locus of Escherichia coli promotes the synthesis of a polysaccharide adhesin required for biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Roles of pgaABCD Genes in Synthesis, Modification, and Export of the Escherichia coli Biofilm Adhesin Poly-β-1,6-N-Acetyl-d-Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. High-throughput screening of a collection of known pharmacologically active small compounds for identification of Candida albicans biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application of pga1 Mutants in Synthetic Genetic Array Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Genetic Array (SGA) analysis is a powerful high-throughput technique in Saccharomyces cerevisiae used to systematically map genetic interactions.[1][2][3][4] This method involves crossing a query mutation to an ordered array of gene deletion mutants to generate a comprehensive profile of synthetic lethal and synthetic sick interactions.[1][2] Such genetic interaction maps provide profound insights into gene function, pathway organization, and cellular buffering mechanisms.[1][4]
This document outlines the application of mutants of the PGA1 gene in SGA analysis. In S. cerevisiae, this compound (YNL158w) is an essential gene encoding a crucial component of the glycosylphosphatidylinositol-mannosyltransferase II (GPI-MT II).[5][6] This enzyme is localized in the endoplasmic reticulum and is vital for the synthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for tethering many proteins to the cell surface.[5][6] Given its essential role in this fundamental process, studying the genetic interactions of this compound using conditional mutants, such as temperature-sensitive (pga1ts) alleles, can uncover novel functional relationships and identify genes that buffer the GPI anchor biosynthesis pathway. This information is valuable for understanding cellular responses to cell wall stress and for identifying potential antifungal drug targets.
Key Applications
-
Elucidation of the GPI Anchor Biosynthesis Pathway: Systematically identifying genes that show synthetic lethal or sick interactions with a pga1ts allele can uncover new components or regulators of GPI anchor synthesis and protein trafficking.
-
Identification of Cellular Stress Response Pathways: Mapping the genetic network of this compound can reveal pathways that compensate for defects in GPI anchoring, such as cell wall integrity and ER stress response pathways.
-
Drug Target Discovery: Genes that are synthetically lethal with pga1ts may represent potential targets for antifungal drugs, as their inhibition would be specifically detrimental to cells with a compromised GPI anchor pathway.
Data Presentation
Table 1: Hypothetical Negative Genetic Interaction Scores for a pga1ts Mutant
This table presents a curated list of hypothetical negative genetic interactions identified from an SGA screen with a pga1ts query strain. A negative interaction score indicates that the double mutant exhibits a more severe fitness defect than expected from the individual mutants, suggesting a synthetic sick or lethal relationship. The interaction score is calculated based on the deviation of the observed double mutant colony size from the expected size (the product of the single mutant colony sizes).
| Gene | Description | Single Mutant Fitness (Relative Colony Size) | Double Mutant Fitness (Relative Colony Size) | Genetic Interaction Score (ε) |
| pga1ts | GPI-mannosyltransferase II component | 0.85 | - | - |
| gpi18Δ | GPI-mannosyltransferase II component | 0.95 | 0.10 | -0.71 |
| kre5Δ | Putative glucan synthase component | 0.98 | 0.25 | -0.58 |
| mpt5Δ | Cell wall organization protein | 0.92 | 0.30 | -0.48 |
| ire1Δ | ER stress sensor | 1.00 | 0.45 | -0.40 |
| hog1Δ | High osmolarity glycerol (B35011) response MAPK | 0.97 | 0.50 | -0.32 |
Table 2: Hypothetical Positive Genetic Interaction Scores for a pga1ts Mutant
This table presents hypothetical positive genetic interactions. A positive interaction score suggests that the double mutant is healthier than expected, which can indicate that the two genes act in the same pathway or that one mutation suppresses the effect of the other.
| Gene | Description | Single Mutant Fitness (Relative Colony Size) | Double Mutant Fitness (Relative Colony Size) | Genetic Interaction Score (ε) |
| pga1ts | GPI-mannosyltransferase II component | 0.85 | - | - |
| gas1Δ | GPI-anchored β-1,3-glucanosyltransferase | 0.90 | 0.85 | +0.09 |
| yps1Δ | GPI-anchored aspartyl protease | 0.94 | 0.88 | +0.08 |
Experimental Protocols
Protocol 1: Construction of a pga1ts Query Strain for SGA Analysis
Given that this compound is an essential gene, a conditional allele is required for SGA analysis. A temperature-sensitive (ts) allele allows for the study of genetic interactions under permissive and restrictive conditions.
Materials:
-
Yeast strain with a suitable genetic background for SGA (e.g., Y7092).
-
Plasmid containing a temperature-sensitive allele of this compound (pga1ts).
-
Standard yeast transformation reagents.
-
Selective media.
Method:
-
Generate a temperature-sensitive allele of this compound using error-prone PCR mutagenesis of the this compound open reading frame.[5][6]
-
Clone the mutagenized this compound library into a suitable yeast expression vector.
-
Transform the library into a diploid yeast strain heterozygous for a this compoundΔ deletion.
-
Sporulate the diploid transformants and select for haploid progeny carrying both the this compoundΔ deletion and the plasmid-borne pga1ts allele.
-
Screen for temperature-sensitive clones by replica plating onto selective media and incubating at a permissive temperature (e.g., 25°C) and a restrictive temperature (e.g., 37°C).
-
Isolate and verify the pga1ts allele by sequencing.
-
Introduce the necessary markers for SGA analysis (e.g., natMX4, can1Δ::MFA1pr-HIS3, lyp1Δ) into the validated pga1ts strain using standard yeast genetic techniques.
Protocol 2: Synthetic Genetic Array (SGA) Screen with a pga1ts Mutant
This protocol outlines the high-throughput screening process to identify genetic interactions with the pga1ts allele.[1][2][3]
Materials:
-
Validated pga1ts query strain (MATα).
-
Yeast deletion mutant array (DMA) of viable knockouts (~4800 strains, MATa).[1]
-
Yeast manipulation robot (e.g., Singer ROTOR).
-
A series of selective growth media.
-
Image acquisition and analysis software.
Method:
-
Mating: Using a robotic manipulator, pin the pga1ts query strain onto a lawn of the DMA to allow for mating and the formation of diploid cells.
-
Diploid Selection: Replica-plate the mated cells onto a medium that selects for diploid cells (e.g., containing both selection markers for the query and DMA strains).
-
Sporulation: Transfer the diploid cells to a nitrogen-limited medium to induce sporulation and the formation of haploid meiotic progeny.
-
Haploid Selection: Replica-plate the sporulated cells onto a medium that selects for haploid cells of the MATa mating type that contain the desired double mutation. This typically involves several selection steps.
-
Incubation and Imaging: Incubate the final selection plates at both the permissive (25°C) and restrictive (37°C) temperatures. Acquire high-resolution images of the plates at regular intervals.
-
Data Analysis: Use specialized software to measure the colony size for each double mutant. Calculate genetic interaction scores by comparing the observed colony size to the expected colony size (the product of the colony sizes of the two single mutants).[7]
Visualizations
Signaling and Metabolic Pathways
Caption: Role of this compound in the GPI anchor biosynthesis pathway.
Experimental Workflows
Caption: Workflow for SGA analysis using a pga1ts mutant.
References
- 1. Synthetic genetic array - Wikipedia [en.wikipedia.org]
- 2. boonelab.ccbr.utoronto.ca [boonelab.ccbr.utoronto.ca]
- 3. Synthetic genetic array analysis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an essential component of Glycosylphosphatidylinositol-mannosyltransferase II of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Genetic Array Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pga1 Temperature-Sensitive Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Pga1 temperature-sensitive (ts) mutants, primarily focusing on issues related to cell viability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it essential?
A1: this compound is a protein that can have different functions depending on the organism.
-
In the budding yeast Saccharomyces cerevisiae, this compound is an essential protein located in the endoplasmic reticulum (ER). It is a key component of glycosylphosphatidylinositol-mannosyltransferase II (GPI-MT II), an enzyme involved in the synthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] GPI anchors are crucial for attaching a variety of proteins to the cell surface.
-
In the fungus Penicillium chrysogenum, this compound is a heterotrimeric G protein alpha subunit.[3] It plays a significant role in controlling growth, development, and the production of secondary metabolites like penicillin.[3][4]
Q2: Why does a temperature-sensitive mutation in this compound affect cell viability?
A2: Temperature-sensitive mutations typically cause the protein to misfold and lose its function at higher (restrictive) temperatures, while it may function normally or partially at lower (permissive) temperatures.[5][6]
-
In S. cerevisiae, a non-functional this compound at the restrictive temperature leads to defects in GPI anchor synthesis.[1][2] This results in the accumulation of unprocessed GPI-anchored proteins in the ER and disrupts their transport to the cell surface, which is lethal for the cell.[1][2][7]
-
In P. chrysogenum, mutations that inactivate the this compound G-protein can lead to reduced growth and altered development (conidiation).[3]
Q3: What are the typical phenotypes observed in this compound-ts mutants at the restrictive temperature?
A3: In Saccharomyces cerevisiaethis compound-ts mutants at the restrictive temperature, you can expect to see:
-
Growth arrest: Cells will stop dividing and lose viability.
-
Accumulation of ER-form precursor proteins: Specifically, GPI-anchored proteins like Gas1 accumulate in their unprocessed form in the ER.[1][2][7]
-
Defective GPI-anchoring: Direct measurement will show a reduction in the attachment of GPI anchors to proteins.[1][2]
-
Cell wall integrity defects: Some mutants may show sensitivity to compounds that perturb the cell wall.[7]
Troubleshooting Guide
Issue 1: this compound-ts mutant shows low viability even at the permissive temperature.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Leaky allele: The this compound-ts allele is partially defective even at the permissive temperature. | Grow cells at a slightly lower temperature (e.g., 23°C instead of 25°C). | Improved growth and viability. |
| Genetic instability: The mutant strain may be acquiring suppressor or modifier mutations. | Re-streak the mutant from a frozen stock. Perform quality control PCR to confirm the genotype. | Restoration of the expected phenotype. |
| Sub-optimal media conditions: The specific media composition may be contributing to cellular stress. | Supplement the growth medium with an osmotic stabilizer like 1M sorbitol.[7] | Increased viability and more robust growth. |
Issue 2: Inconsistent results in temperature shift experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow temperature shift: The method for shifting the culture from the permissive to the restrictive temperature is not rapid enough. | Pre-warm the restrictive temperature plates or media before transferring the cells.[6] | A more synchronous and reproducible response to the temperature shift. |
| Cell density at the time of shift: The physiological state of the cells can vary with growth phase. | Standardize the optical density (OD) of the culture at the time of the temperature shift. Use cells from the early to mid-logarithmic growth phase. | Reduced variability between experiments. |
| Variability in heat shock response: The cells' response to the temperature upshift can mask the specific effects of the this compound-ts mutation. | Include a wild-type control strain in all experiments to differentiate between a general heat shock response and the specific mutant phenotype. | Clearer interpretation of the results. |
Experimental Protocols
Protocol 1: Analysis of GPI-Anchor Synthesis Defect
This protocol is adapted from studies on S. cerevisiae this compound-ts mutants.[1][2]
Objective: To determine if the this compound-ts mutant has a defect in GPI-anchor synthesis at the restrictive temperature.
Methodology:
-
Metabolic Labeling:
-
Grow wild-type and this compound-ts mutant cells at the permissive temperature (e.g., 25°C) to mid-log phase.
-
Shift the cultures to the restrictive temperature (e.g., 37°C) for 1-2 hours.
-
Add [³H]inositol to the cultures and incubate for an additional hour to label the GPI anchor precursors.
-
-
Lipid Extraction:
-
Harvest the cells and extract total lipids using a solvent mixture (e.g., chloroform:methanol:water).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a TLC plate.
-
Develop the chromatogram using an appropriate solvent system to separate the different lipid species.
-
-
Autoradiography:
-
Expose the TLC plate to an X-ray film to visualize the radiolabeled GPI precursors.
-
Expected Results: At the restrictive temperature, the this compound-ts mutant is expected to accumulate a specific GPI synthetic intermediate compared to the wild-type strain, indicating a block in the GPI synthesis pathway.[1][2]
Protocol 2: Pulse-Chase Analysis of GPI-Anchored Protein Transport
This protocol is based on the characterization of protein transport in this compound-ts mutants.[1][2][7]
Objective: To monitor the transport of a GPI-anchored protein (e.g., Gas1) from the ER to the Golgi.
Methodology:
-
Cell Growth and Temperature Shift:
-
Grow wild-type and this compound-ts cells at the permissive temperature to mid-log phase.
-
Shift the cultures to the restrictive temperature for 1 hour.
-
-
Pulse Labeling:
-
Add a radiolabeled amino acid mixture (e.g., ³⁵S-methionine/cysteine) to the cultures for a short period (the "pulse," e.g., 5 minutes) to label newly synthesized proteins.
-
-
Chase:
-
Add an excess of non-radiolabeled amino acids (the "chase") to stop the incorporation of the radiolabel.
-
Take samples at different time points during the chase (e.g., 0, 15, 30, 60 minutes).
-
-
Immunoprecipitation:
-
Prepare cell extracts and immunoprecipitate the target GPI-anchored protein (e.g., Gas1) using a specific antibody.
-
-
SDS-PAGE and Autoradiography:
-
Separate the immunoprecipitated proteins by SDS-PAGE and visualize them by autoradiography.
-
Expected Results: In wild-type cells, the GPI-anchored protein will be processed in the Golgi, resulting in a shift in its molecular weight on the gel over time. In the this compound-ts mutant at the restrictive temperature, the protein will accumulate in its ER-precursor form and will not show the molecular weight shift, indicating a block in ER-to-Golgi transport.[1][2][7]
Visualizations
Caption: this compound function in S. cerevisiae GPI anchor synthesis.
Caption: Troubleshooting workflow for this compound-ts mutant viability.
References
- 1. This compound is an essential component of Glycosylphosphatidylinositol-mannosyltransferase II of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound gene of Penicillium chrysogenum NRRL 1951 encodes a heterotrimeric G protein alpha subunit that controls growth and development [pubmed.ncbi.nlm.nih.gov]
- 4. The heterotrimeric Galpha protein this compound regulates biosynthesis of penicillin, chrysogenin and roquefortine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast Researchers Turn up the Heat on Essential Genes | SGD [yeastgenome.org]
- 6. Making temperature-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Prostaglandin A1 (PGA1) for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Prostaglandin (B15479496) A1 (PGA1) dosage in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in neuroprotection?
A1: Prostaglandin A1 (this compound) exerts its neuroprotective effects through a multi-faceted approach involving the modulation of key signaling pathways. Its mechanisms include the inhibition of the pro-inflammatory transcription factor NF-κB, the upregulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), and the activation of protein phosphatase 2A (PP2A).[1] Additionally, this compound has been identified as a native ligand for the orphan nuclear receptor Nurr1, which is crucial for the development and maintenance of dopaminergic neurons.[2][3][4][5]
Q2: What are recommended starting concentrations for this compound in in vitro neuroprotection assays?
A2: Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for initial in vitro experiments. For instance, neuroprotective effects of this compound have been observed at concentrations of 3 µM and 5 µM in neuronal cell lines.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the typical effective dosages of this compound in in vivo models of neurodegeneration?
A3: In rodent models of focal cerebral ischemia, intracerebroventricular (i.c.v.) administration of this compound has been shown to be effective. Dosages in the range of 16.5 to 66 nmol have been reported to significantly reduce infarct volume.[6] For example, a 33 nmol dose of this compound administered i.c.v. before and after transient ischemia in mice reduced infarct volume by approximately 43%.[6]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: Prostaglandins can be unstable in aqueous solutions. It is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as ethanol (B145695) or DMSO. This stock solution should be stored under argon at -20°C or -80°C to maintain stability. For experiments, the stock solution should be diluted into the cell culture medium immediately before use. To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.1%.
Q5: What are suitable in vitro models for studying the neuroprotective effects of this compound?
A5: Several cell culture models are suitable for investigating the neuroprotective properties of this compound. The human neuroblastoma SH-SY5Y cell line is a commonly used model for neurodegenerative diseases.[7] Other models include primary neuronal cultures, such as retinal ganglion cells, and other neuronal cell lines like the N2a neuroblastoma cells. For studies focusing on neuroinflammation, co-culture systems of neurons, astrocytes, and microglia can provide a more physiologically relevant environment.[8][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no neuroprotective effect observed | Sub-optimal this compound concentration. | Perform a comprehensive dose-response study with a wider range of this compound concentrations. |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. | |
| Cell line not responsive. | Confirm the expression of this compound target receptors (e.g., PPAR-γ, Nurr1) in your cell line using techniques like RT-PCR or Western blotting. | |
| High variability between experimental replicates | Inconsistent cell seeding or treatment application. | Ensure uniform cell density across all wells and consistent timing and application of this compound and neurotoxins. |
| This compound instability in culture medium. | For long-term experiments, consider refreshing the culture medium with freshly diluted this compound at regular intervals. | |
| Unexpected cytotoxicity at higher this compound concentrations | Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is non-toxic to your cells (typically <0.1%). |
| Off-target effects of this compound. | Perform cell viability assays (e.g., MTT, LDH) to determine the cytotoxic threshold of this compound for your specific cell line. |
Data Presentation
Table 1: Summary of In Vivo this compound Dosage and Effects in Rodent Models of Focal Ischemia
| Animal Model | Administration Route | Dosage Range | Observed Neuroprotective Effect | Reference |
| Mice (transient ischemia) | Intracerebroventricular (i.c.v.) | 33 nmol | ~43% reduction in infarct volume | [6] |
| Rats (permanent ischemia) | Intracerebroventricular (i.c.v.) | 16.5 - 66 nmol | 18% to 27% reduction in infarct volume | [6] |
Table 2: Summary of In Vitro this compound Concentrations and Effects
| Cell Model | Concentration Range | Observed Neuroprotective Effect | Reference |
| MN9D and N27-A cells | 3 µM (PGE1), 5 µM (this compound) | Significant neuroprotective effects against MPP+-induced cytotoxicity. | [4] |
| SK-N-BE(2)C cells | 1 µM (PGE1), 5 µM (this compound) | Significant decrease in MPP+-induced oxidative stress. | [4] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using SH-SY5Y Cells and MTT Assay
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound: After 24 hours, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control with the same final concentration of the solvent used to dissolve this compound. Incubate for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) to the wells at a pre-determined toxic concentration. Incubate for an additional 24 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Western Blot Analysis of this compound-Mediated Signaling
-
Cell Lysis: Following treatment with this compound and/or a neurotoxin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, PPAR-γ, Nurr1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound Signaling Pathway for Neuroprotection.
Caption: Experimental Workflow for this compound Neuroprotection Assay.
References
- 1. Neuroprotective effects of prostaglandin A(1) in rat models of permanent focal cerebral ischemia are associated with nuclear factor-kappaB inhibition and peroxisome proliferator-activated receptor-gamma up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGE1 and this compound bind to Nurr1 and activate its transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. PGE1 and this compound bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield of Recombinant Pga1 Protein Expression
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields of recombinant Penicillin G Acylase (Pga1) protein expression. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your this compound expression and purification.
Troubleshooting Guide: Common Issues and Solutions
Low yields of recombinant this compound can stem from a variety of factors, from the initial vector design to the final purification steps. Below are common problems and their potential solutions.
Issue 1: No or Very Low this compound Expression
If you are not observing any or very little of your target protein, the issue may lie in the initial stages of gene expression.
-
Possible Cause: Errors in the gene sequence or plasmid construct.
-
Solution: Verify the integrity of your expression vector by sequencing the this compound gene insert to ensure it is in the correct reading frame and free of mutations.[1] Confirm that the promoter and other regulatory elements are correctly positioned.
-
Possible Cause: Codon usage bias.
-
Solution: The this compound gene from its native organism may contain codons that are rare in your expression host (e.g., E. coli).[2][3] This can lead to translational stalling and reduced protein yield.[2] Synthesize a codon-optimized version of the this compound gene tailored to your expression host.[2][3]
-
Possible Cause: Protein toxicity to the host cells.
-
Solution: If this compound is toxic to the host, it can inhibit cell growth and protein production.[4] Use a tightly regulated expression system, such as a pBAD or T7 promoter-based system with a pLysS or pLysE plasmid, to minimize basal expression before induction.[4] Adding glucose to the growth media can also help repress expression from some promoters prior to induction.[4][5]
Issue 2: this compound is Expressed but Yield is Low After Purification
In this scenario, the protein is being produced by the cells, but the final purified yield is unsatisfactory.
-
Possible Cause: Formation of insoluble inclusion bodies.
-
Solution: Overexpression of recombinant proteins, especially at high temperatures, can lead to misfolding and aggregation into insoluble inclusion bodies.[2][6][7] To improve solubility, try lowering the induction temperature to 18-25°C and extending the induction time.[2][4][8] You can also reduce the concentration of the inducer (e.g., IPTG) or use a less rich medium like M9 minimal medium.[4] Co-expression with molecular chaperones or using solubility-enhancing fusion tags (e.g., MBP, NusA) can also promote proper folding.[2][9]
-
Possible Cause: Inefficient cell lysis.
-
Solution: Incomplete disruption of the host cells will result in a significant loss of your target protein.[7] Optimize your lysis protocol by ensuring the appropriate buffer composition and using effective mechanical (e.g., sonication, French press) or chemical (e.g., lysozyme) lysis methods.[7]
-
Possible Cause: Protein degradation.
-
Solution: Host cell proteases can degrade your recombinant this compound during expression and purification.[6][7] Add protease inhibitors to your lysis and purification buffers and keep your samples cold at all times.[4][7] Using protease-deficient host strains, such as E. coli BL21, can also mitigate this issue.[2]
-
Possible Cause: Issues with the purification process.
-
Solution: If using affinity chromatography (e.g., His-tag), ensure the tag is accessible and not sterically hindered.[1] The binding capacity of your resin might be insufficient, or the wash and elution conditions may be suboptimal.[1][7] Optimize the pH and salt concentrations of your buffers and consider a gradient elution to find the ideal conditions for your protein.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the best E. coli strain for expressing this compound?
A1: The choice of E. coli strain can significantly impact protein yield.[2] Strains like BL21(DE3) are commonly used due to their reduced protease activity and efficient T7 RNA polymerase-driven expression.[2] However, for proteins like this compound that may be targeted to the periplasm, strains like HB101 have shown to yield higher activity, even with lower overall expression levels.[10][11] It is often beneficial to screen several different host strains to find the optimal one for your specific this compound construct.[12]
Q2: How can I optimize the induction conditions for this compound expression?
A2: Optimization of induction parameters is crucial for maximizing soluble protein yield.[8] Key factors to consider include:
-
Inducer Concentration: Vary the concentration of your inducer (e.g., 0.05 mM to 1 mM IPTG) to find a balance between high-level expression and protein solubility.[4][10]
-
Induction Temperature: Lowering the temperature to 18-25°C after induction can slow down protein synthesis, promoting proper folding and reducing inclusion body formation.[2][4][8]
-
Induction Time: Longer induction times (e.g., overnight) are often necessary at lower temperatures to achieve sufficient protein yields.[4]
-
Cell Density at Induction: Inducing the culture at an optimal optical density (OD600 of 0.4-0.8) is generally recommended.[4][13]
Q3: My this compound protein is in inclusion bodies. What should I do?
A3: Recovering active protein from inclusion bodies typically involves a denaturation and refolding process. First, the inclusion bodies are isolated and washed. Then, they are solubilized using strong denaturants like urea (B33335) or guanidinium (B1211019) chloride. Finally, the denatured protein is refolded by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer. It's important to optimize the refolding conditions (e.g., pH, temperature, presence of additives) to maximize the yield of correctly folded, active this compound. However, preventing inclusion body formation in the first place by optimizing expression conditions is often a more efficient strategy.[6]
Data Summary
The following tables summarize quantitative data from studies on recombinant this compound expression.
Table 1: Comparison of this compound Expression in Different E. coli Strains with Various Inducers
| Host Strain | Inducer | Inducer Concentration | Temperature (°C) | Shaking (rpm) | Induction Time (h) | This compound Activity (U/mg) |
| E. coli BL21(DE3) | IPTG | 0.05 mM | 20 | 150 | 17 | Low Activity |
| E. coli BL21(DE3) | Lactose | 176 mM | 20 | 150 | 17 | Low Activity |
| E. coli BL21(DE3) | Arabinose | 1998 mM | 20 | 150 | 17 | 6.67 |
| E. coli HB101 | IPTG | 0.05 mM | 20 | 150 | 17 | Low Expression |
| E. coli HB101 | Lactose | 176 mM | 20 | 150 | 17 | Low Expression |
| E. coli HB101 | Arabinose | 1998 mM | 20 | 150 | 17 | 10.17 |
Data adapted from a 2024 study on the expression of a synthetic pac gene encoding Penicillin G Acylase.[10]
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound Optimization
This protocol outlines a method for testing different expression conditions in parallel to identify the optimal parameters for your this compound construct.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your transformed E. coli strain. Grow overnight at 37°C with shaking.[14]
-
Secondary Culture: The next day, use the overnight culture to inoculate several larger cultures (e.g., 50 mL) to an OD600 of ~0.1.
-
Growth: Grow the cultures at 37°C with shaking until they reach an OD600 of 0.4-0.6.[15]
-
Induction: Induce the cultures with different concentrations of the inducer (e.g., varying IPTG concentrations). Leave one culture un-induced as a negative control.[14]
-
Expression: Incubate the induced cultures under different temperature conditions (e.g., 18°C, 25°C, 30°C, 37°C) for various time points (e.g., 4 hours, overnight).[4]
-
Harvesting: Harvest the cells by centrifugation.
-
Analysis: Analyze the expression levels in both the soluble and insoluble fractions by SDS-PAGE and Western blot to determine the optimal conditions for soluble this compound expression.[7][8]
Protocol 2: General Protein Purification using Ni-NTA Affinity Chromatography (for His-tagged this compound)
This is a general protocol for the purification of His-tagged this compound. Buffer compositions may need to be optimized for your specific protein.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and protease inhibitors.[13] Sonicate the suspension on ice to lyse the cells.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.[13]
-
Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin and incubate at 4°C with gentle agitation to allow the His-tagged this compound to bind to the resin.
-
Washing: Wash the resin with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[16]
-
Elution: Elute the bound this compound from the resin using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE for purity and determine the protein concentration using a method like the Bradford or BCA assay.[8]
Visualizations
Caption: A troubleshooting workflow for low this compound protein yield.
Caption: A general experimental workflow for recombinant this compound expression.
References
- 1. goldbio.com [goldbio.com]
- 2. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 14. An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Pga1 Functional Assays in Candida albicans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in functional assays for Pga1 in Candida albicans. The content is tailored for researchers, scientists, and drug development professionals working on this opportunistic fungal pathogen.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in Candida albicans?
A1: this compound is a putative glycosylphosphatidylinositol (GPI)-anchored cell wall protein in Candida albicans. It plays a significant role in cell wall integrity, adhesion to surfaces, and biofilm formation.[1] Studies have shown that deleting the this compound gene leads to reduced adhesion and biofilm formation, suggesting its importance as a cell surface adhesin.[1]
Q2: My this compoundΔ/Δ mutant shows a less dramatic reduction in biofilm formation than expected. Why might this be?
A2: While this compoundΔ/Δ mutants consistently show a reduction in biofilm formation, the extent can vary. One reason for a less dramatic phenotype could be compensatory upregulation of other genes. It has been observed that this compound null mutants can exhibit over-filamentous growth and increased resistance to SDS, suggesting that other cell surface components and filamentation-inducing genes may be upregulated to partially compensate for the absence of this compound.[1] Additionally, the specific in vitro conditions of your assay, such as the type of media and substrate used, can significantly influence the observed phenotype.
Q3: Which is the most reliable method for quantifying C. albicans biofilm formation?
A3: Several methods are available, each with its own advantages and disadvantages. The most common are:
-
XTT Reduction Assay: Measures the metabolic activity of cells within the biofilm. It is often considered highly reproducible and accurate for quantifying viable cells.[2][3]
-
Crystal Violet (CV) Staining: Stains the total biofilm biomass, including cells and the extracellular matrix. While widely used, it can sometimes show less difference between strains compared to metabolic assays.[2]
-
Optical Density (OD) Measurement: A straightforward method to quantify the total biomass by resuspending the biofilm and measuring turbidity. It's a rapid method suitable for high-throughput screening.[4]
The choice of assay can lead to different quantitative results. For instance, one study found that while the XTT assay showed clear differences, the crystal violet assay did not detect the anticipated differences between certain biofilm-defective mutants.[2] Therefore, the most "reliable" method may depend on the specific research question. For assessing the viable cell population within the biofilm, the XTT assay is often preferred.
Q4: What are the key stages of C. albicans biofilm formation that could be affected by this compound?
A4: C. albicans biofilm formation is a multi-stage process:
-
Adherence: Initial attachment of yeast-form cells to a surface.
-
Initiation: Proliferation of yeast cells to form a basal layer.
-
Maturation: Growth of hyphae, further cell proliferation, and production of an extracellular matrix.
-
Dispersion: Release of yeast cells to colonize new sites.[4][5]
This compound, as a cell surface protein, is primarily involved in the initial adherence phase. A defect in this early stage will consequently lead to a reduction in the overall biofilm biomass at maturation.[1][6]
Troubleshooting Guides
Issue 1: High Variability in Adhesion Assay Results
High variability between replicate wells or across different experiments is a common issue in C. albicans adhesion assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Initial Cell Density | Ensure accurate and consistent cell counting for the initial inoculum. Use a spectrophotometer (OD600) or a hemocytometer. Prepare a master mix of the cell suspension to add to all wells to minimize pipetting errors. |
| Improper Washing Steps | Washing steps to remove non-adherent cells are critical. The force and volume of washing can introduce variability. Use a multichannel pipette for consistency and avoid directing the stream directly onto the bottom of the well. Ensure complete removal of the wash buffer without disturbing the adhered cells. |
| Variation in Incubation Conditions | Maintain consistent temperature and shaking speed during the adhesion period. Even slight variations can affect cell attachment. Ensure the incubator is properly calibrated and provides uniform heating and agitation.[7] |
| Cell Passage Number | High-passage-number cells can exhibit altered phenotypes. Use low-passage-number cells from a frozen stock for all experiments to ensure consistency. |
| Substrate Surface Inconsistency | The type and treatment of the microplate surface are crucial. Use non-tissue culture-treated polystyrene plates for most standard biofilm assays.[7] Ensure plates are from the same lot to minimize manufacturing variability. |
Issue 2: Poor Biofilm Formation in Wild-Type Control
If your wild-type C. albicans strain is not forming a robust biofilm, it can be difficult to assess the effect of a this compound deletion.
| Potential Cause | Troubleshooting Step |
| Suboptimal Growth Medium | The choice of medium significantly impacts biofilm formation. RPMI-1640 and Spider medium are commonly used and promote robust biofilm growth.[7][8] YPD can also be used, but may result in different biofilm architecture.[4] |
| Incorrect Inoculum Preparation | Cells should be in the correct growth phase. Typically, overnight cultures grown at 30°C are used to inoculate the biofilm assay.[4] Ensure the overnight culture is not in a stationary phase for too long. |
| Inadequate Incubation Time | Standard biofilm assays are typically incubated for 24-48 hours at 37°C to allow for maturation.[2][7] Shorter incubation times may not be sufficient for robust biofilm development. |
| Evaporation from Wells | During long incubation periods, evaporation from the outer wells of a microplate can be significant, leading to inconsistent results. Use a breathable sealing membrane to minimize evaporation.[7] Alternatively, fill the outer wells with sterile water or PBS and do not use them for experimental samples. |
Quantitative Data Summary
The following table summarizes quantitative data from studies on the this compoundΔ/Δ mutant in C. albicans.
| Functional Assay | Strain Comparison | Observed Effect | Reference |
| Adhesion | This compoundΔ/Δ vs. Wild-Type | ~50% reduction in adhesion | [1] |
| Biofilm Formation | This compoundΔ/Δ vs. Wild-Type | ~33% reduction in biofilm formation | [1] |
| Chitin (B13524) Content | This compoundΔ/Δ vs. Wild-Type | ~40% decrease in cell wall chitin content | [1] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol is adapted from established methods to quantify the initial adherence of C. albicans cells to a polystyrene surface.[4][7]
-
Culture Preparation: Grow C. albicans strains overnight in YPD medium at 30°C with shaking.
-
Cell Harvesting and Standardization: Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in pre-warmed RPMI-1640 medium to a final optical density (OD600) of 0.5.
-
Inoculation: Add 200 µL of the standardized cell suspension to each well of a 96-well flat-bottom, non-tissue culture-treated polystyrene plate.
-
Adhesion Incubation: Incubate the plate for 90 minutes at 37°C with gentle shaking (e.g., 250 rpm).
-
Washing: Carefully aspirate the medium to remove non-adherent cells. Wash the wells twice with 200 µL of sterile PBS. Be gentle to avoid dislodging adhered cells.
-
Quantification: After the final wash, quantify the adhered cells using a preferred method (e.g., XTT assay or by resuspending in PBS and measuring OD600).
Protocol 2: Biofilm Formation Assay (Optical Density Method)
This protocol describes a standard method for measuring total biofilm biomass.[4][7]
-
Adherence Step: Follow steps 1-5 of the Cell Adhesion Assay protocol.
-
Biofilm Growth: After the washing step, add 200 µL of fresh, pre-warmed RPMI-1640 medium to each well.
-
Incubation: Seal the plate with a breathable membrane and incubate for 24 hours at 37°C with shaking (250 rpm).
-
Washing: After incubation, carefully aspirate the medium. Wash the biofilm twice with 200 µL of sterile PBS to remove planktonic cells.
-
Quantification: Add 200 µL of PBS to each well. Vigorously scrape the bottom of the wells with a pipette tip or use a plate shaker to resuspend the biofilm. Measure the OD600 of the resuspended biofilm using a microplate reader.
Visualizations
Caption: Workflow for the C. albicans cell adhesion assay.
Caption: Workflow for the C. albicans biofilm formation assay.
References
- 1. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
How to solve Pga1 plasmid cloning and expression issues
Pga1 Plasmid Technical Support Center
Welcome to the technical support center for the this compound plasmid. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in plasmid cloning and expression. The this compound plasmid, originating from Corynebacterium glutamicum, is a versatile vector, and this guide will help you harness its full potential.[1][2]
Section 1: Cloning Issues and Troubleshooting
This section addresses frequent problems encountered during the cloning of a gene of interest into the this compound plasmid.
Frequently Asked Questions (FAQs)
Question: Why did I get no colonies on my plate after transformation?
Answer: This is a common issue that can stem from several factors in your experimental workflow. A systematic check of your reagents and protocol steps is the best approach.
-
Competent Cells: The viability and transformation efficiency of your competent cells are critical.[3] Always thaw competent cells on ice and avoid repeated freeze-thaw cycles.[3] It's recommended to test the efficiency of a new batch of competent cells with a control plasmid (e.g., pUC19).[3]
-
Antibiotic Selection: Ensure you are using the correct antibiotic for your this compound plasmid and that the concentration on your plates is accurate. Antibiotics can degrade over time, so using freshly prepared plates is advisable.[3]
-
Ligation Reaction: The ligation step may have failed. Consider running a control with only the cut vector to check for background colonies. Varying the vector-to-insert molar ratio can also improve ligation efficiency.[4][5]
-
Transformation Protocol: Errors in the transformation protocol, such as incorrect heat shock timing or temperature, can drastically reduce efficiency.[3]
Question: I have many colonies, but they are all negative for the insert. What went wrong?
Answer: This often points to a high background of self-ligated or undigested vector.
-
Incomplete Vector Digestion: If the this compound vector is not fully digested by the restriction enzyme(s), the undigested plasmid will transform very efficiently, resulting in a high number of colonies without the insert. Increase the digestion time or the amount of enzyme.
-
Vector Self-Ligation: A digested vector can re-ligate to itself. To prevent this, treat the digested vector with an alkaline phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5' phosphate (B84403) groups, which are necessary for ligation.[4]
-
Contamination: Your purified insert or vector might be contaminated with another plasmid. Always run a gel to confirm the size and purity of your DNA fragments before ligation.[6]
Question: My restriction digest of the miniprepped this compound plasmid doesn't show the expected bands. Why?
Answer: Incorrect bands on a diagnostic digest can be puzzling. Here are a few potential causes:
-
Incorrect Clone: You may have picked a colony containing the wrong construct, possibly due to recombination or contamination.[7] Using a recombination-deficient (recA–) E. coli strain can help prevent this.[5]
-
Restriction Site Issues: The restriction sites in your insert or vector may be mutated or blocked by methylation, preventing the enzyme from cutting.[8] Some enzymes are sensitive to methylation; check your enzyme's specifications and consider using a methylase-deficient E. coli strain for plasmid propagation.[4]
-
Enzyme Activity: The restriction enzyme(s) may be inactive or inhibited. Ensure you are using the correct buffer and incubation temperature.[9]
Workflow and Troubleshooting Diagrams
Caption: General workflow for cloning into the this compound plasmid.
Caption: Troubleshooting flowchart for a "no colonies" result.
Section 2: Protein Expression and Purification Issues
This section provides guidance on overcoming common hurdles during the expression and purification of your target protein using the this compound expression system.
Frequently Asked Questions (FAQs)
Question: Why is there no or very low expression of my target protein?
Answer: Low or no expression is a frequent challenge that can often be resolved by optimizing induction conditions and verifying the integrity of your construct.
-
Codon Usage: The codon usage of your gene might not be optimal for the expression host (E. coli). Rare codons can slow down or terminate translation.[10] Consider re-synthesizing the gene with codons optimized for E. coli.[10]
-
Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), induction temperature, and duration are all critical parameters.[10] Pilot experiments to test a range of these conditions are highly recommended.[11] Lowering the induction temperature (e.g., 16-25°C) and extending the induction time can sometimes improve protein expression and solubility.[10][12]
-
Protein Toxicity: Your target protein may be toxic to the host cells. This can sometimes be mitigated by using an expression host strain that provides tighter control over basal expression (e.g., BL21(DE3)pLysS).[10]
-
Vector and Host Strain: Ensure your this compound construct is in-frame and sequence-verified.[11] Sometimes, simply changing the E. coli host strain can dramatically affect expression levels.[11]
Question: My protein is expressed, but it's insoluble and forms inclusion bodies. What can I do?
Answer: Inclusion bodies are insoluble aggregates of misfolded proteins.[10] Improving the yield of soluble protein often involves slowing down the rate of protein synthesis to allow for proper folding.
-
Lower Expression Temperature: High temperatures (like 37°C) can lead to rapid protein synthesis, overwhelming the cell's folding machinery.[10] Lowering the induction temperature to 16-25°C is a very effective strategy to increase solubility.[10][13]
-
Reduce Inducer Concentration: High concentrations of the inducer can lead to a high rate of transcription and translation, promoting aggregation.[10] Titrating the inducer concentration to a lower level can balance yield and solubility.[12]
-
Use a Solubility-Enhancing Tag: Expressing your protein as a fusion with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can improve solubility.[10][13]
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.[12]
Question: My target protein is being degraded. How can I prevent this?
Answer: Protein degradation is caused by proteases present in the host cell.[14][15][16][17] This is a significant issue, especially during cell lysis and purification.
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.[15][16]
-
Optimize Host Strain: Use an E. coli strain deficient in common proteases (e.g., Lon and OmpT proteases), such as BL21(DE3) derivatives.[18]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[19]
-
Expression at Lower Temperatures: Lowering the expression temperature can also reduce the degradation of proteolytically sensitive proteins.[12]
Data Summary Tables
Table 1: Common Antibiotic Working Concentrations
| Antibiotic | Stock Concentration | Working Concentration |
|---|---|---|
| Ampicillin | 100 mg/mL | 100 µg/mL |
| Kanamycin | 50 mg/mL | 50 µg/mL |
| Chloramphenicol | 34 mg/mL | 34 µg/mL |
| Tetracycline | 10 mg/mL | 10 µg/mL |
Table 2: Troubleshooting Summary for Low/No Protein Expression
| Potential Cause | Recommended Solution | Key Considerations |
|---|---|---|
| Suboptimal Induction | Optimize inducer concentration, induction time, and temperature. | Perform small-scale pilot studies to test a range of conditions.[10] |
| Rare Codons | Use a codon-optimized synthetic gene. | Match codon bias to the E. coli expression host.[10] |
| Protein Toxicity | Use a host strain with tight expression control (e.g., pLysS). | Lowering basal expression can prevent cell death before induction.[11] |
| mRNA Instability | Check for secondary structures at the 5' end of the mRNA. | High GC content can sometimes hinder translation.[11] |
| Incorrect Construct | Sequence-verify the plasmid to ensure the gene is in-frame. | A single base pair deletion can cause a frameshift.[11] |
Optimization Diagram
Caption: Decision tree for optimizing protein expression.
Section 3: Key Experimental Protocols
This section provides detailed methodologies for essential experiments in your this compound plasmid workflow.
Protocol 1: Restriction Enzyme Digestion
-
Set up the reaction: In a microfuge tube, combine the following on ice:
-
This compound Plasmid DNA or PCR Product: 1 µg
-
10X Restriction Buffer: 2 µL
-
Restriction Enzyme 1: 1 µL
-
Restriction Enzyme 2 (if applicable): 1 µL
-
Nuclease-Free Water: to a final volume of 20 µL
-
-
Incubate: Mix gently and incubate at the enzyme's optimal temperature (usually 37°C) for 1-2 hours.
-
Analyze Digestion: Run the entire reaction on an agarose (B213101) gel to verify that the DNA has been cut correctly.[8]
-
Purify DNA: Excise the desired DNA band from the gel and purify it using a gel extraction kit.
Protocol 2: Ligation of Insert into this compound Plasmid
-
Determine Molar Ratio: Calculate the amount of insert needed for a 1:3 vector-to-insert molar ratio. Online tools like the NEBioCalculator can be helpful.[5]
-
Set up the ligation reaction:
-
Digested this compound Vector: 50 ng
-
Digested Insert: Calculated amount from step 1
-
10X T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-Free Water: to a final volume of 10 µL
-
-
Incubate: Incubate at room temperature for 1 hour or at 16°C overnight for higher efficiency.
-
Heat Inactivate (Optional): Heat the reaction at 65°C for 10 minutes to inactivate the ligase before transformation.
Protocol 3: Heat Shock Transformation
-
Thaw Cells: Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.[3]
-
Add DNA: Add 2-5 µL of your ligation reaction to the cells. Mix gently by flicking the tube. Do not vortex.
-
Incubate on Ice: Incubate the mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.
-
Recovery: Immediately place the tube back on ice for 2 minutes. Add 950 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate: Spread 100-200 µL of the cell culture onto a pre-warmed LB agar (B569324) plate containing the appropriate antibiotic for this compound plasmid selection.
-
Incubate: Incubate the plate overnight at 37°C.
Protocol 4: Colony PCR for Screening
-
Prepare Master Mix: For each colony to be screened, prepare a PCR master mix containing:
-
10X PCR Buffer: 2 µL
-
dNTPs (10 mM): 0.4 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase: 0.2 µL
-
Nuclease-Free Water: 14.4 µL
-
-
Pick Colony: Use a sterile pipette tip to pick a single colony from your transformation plate and swirl it into the PCR tube containing the master mix. Then, streak the same tip onto a new, labeled plate for later growth of positive clones.
-
Run PCR: Run a standard PCR program with an initial denaturation step of 5-10 minutes at 95°C to lyse the cells and release the plasmid DNA.
-
Analyze: Run the PCR products on an agarose gel to identify colonies that produce a band of the expected size for your insert.
References
- 1. Control of rep Gene Expression in Plasmid this compound from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a new plasmid from Corynebacterium glutamicum LP-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. goldbio.com [goldbio.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Cloning Troubleshooting [sigmaaldrich.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Approaches to Avoid Proteolysis During Protein Expression and Purifica" by Gary T. Henehan, Barry J. Ryan et al. [arrow.tudublin.ie]
- 16. Approaches to Avoid Proteolysis During Protein Expression and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 18. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Technical Support Center: Optimizing Growth Conditions for Saccharomyces cerevisiae pga1 Mutant Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Saccharomyces cerevisiae pga1 mutant strains. The information is tailored to address specific issues that may arise during experimentation, with a focus on temperature-sensitive (ts) alleles.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in Saccharomyces cerevisiae?
A1: this compound is an essential protein located in the endoplasmic reticulum (ER). It is a key component of the glycosylphosphatidylinositol-mannosyltransferase II (GPI-MT II) complex. This complex is responsible for adding the second mannose sugar during the synthesis of glycosylphosphatidylinositol (GPI) anchors.[1] GPI anchors are crucial for attaching a variety of proteins to the cell surface, many of which are involved in maintaining cell wall integrity.[2][3]
Q2: What is the expected phenotype of a this compound temperature-sensitive (ts) mutant?
A2: At the permissive temperature (typically 25-30°C), the this compound-ts mutant should grow similarly to the wild-type strain. However, at the restrictive temperature (usually 37°C or higher), the mutant will exhibit a growth defect.[2] This is due to the inactivation of the this compound protein, leading to defective GPI anchor synthesis.[2][1] Consequently, GPI-anchored proteins, such as the cell wall protein Gas1p, are not processed correctly and accumulate in their precursor form in the ER.[2][1] This leads to a compromised cell wall, which can result in cell lysis.[4]
Q3: What are the standard growth media for this compound mutant strains?
A3: Standard rich medium (YPD) or synthetic defined (SD) medium can be used for routine culture of this compound mutants at the permissive temperature.[2][5] The specific composition of these media is provided in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow growth or no growth at the permissive temperature. | - The specific this compound allele might have reduced function even at the permissive temperature.- The strain may have acquired secondary mutations.- The growth medium may be suboptimal. | - Confirm the genotype of your strain.- Try growing the strain on YPD plates and picking robust colonies for your experiments.- Ensure your media components are fresh and correctly prepared.[6] |
| Cell lysis is observed, especially at the restrictive temperature. | - This is an expected phenotype due to cell wall defects resulting from impaired GPI anchor synthesis.[2][4] | - Supplement the growth medium with an osmotic stabilizer, such as 1 M sorbitol, to prevent cell lysis.[4][7] This is particularly important when shifting to the restrictive temperature. |
| Inconsistent results in temperature-shift experiments. | - The shift to the restrictive temperature was not rapid enough.- The duration at the restrictive temperature was insufficient to observe the phenotype.- "Leaky" expression of the ts-allele at the restrictive temperature. | - Pre-warm the restrictive temperature medium before inoculating the cells.- Optimize the incubation time at the restrictive temperature. A time-course experiment is recommended.- Confirm the temperature sensitivity of your specific allele by performing a spot-dilution assay at a range of temperatures (e.g., 25°C, 30°C, 34°C, 37°C).[8] |
| Difficulty in analyzing GPI-anchored proteins. | - The protein of interest is not being expressed.- Incorrect protein extraction method.- The defect in GPI anchoring is preventing the protein from reaching its expected location. | - Verify the expression of your protein of interest using a control strain.- Use a method like Triton X-114 phase separation to distinguish between membrane-anchored and soluble proteins.[2]- Perform pulse-chase experiments to track the processing and transport of the GPI-anchored protein.[2][9] |
Quantitative Data Summary
Table 1: Recommended Growth Conditions for this compound-ts Mutants
| Parameter | Permissive Condition | Restrictive Condition | Reference(s) |
| Temperature | 25°C - 30°C | 37°C - 38°C | [2][8] |
| Rich Medium | YPD (1% yeast extract, 2% peptone, 2% glucose) | YPD, may require osmotic support | [2][5] |
| Synthetic Medium | SD (0.17% yeast nitrogen base w/o amino acids, 0.5% ammonium (B1175870) sulfate, 2% glucose, and supplements) | SD, may require osmotic support | [2] |
| Osmotic Stabilizer (optional) | Not usually required | 1 M Sorbitol | [4][7] |
Table 2: Expected Phenotypes of this compound-ts Mutants at Restrictive Temperature
| Phenotype | Observation | Experimental Assay | Reference(s) |
| Growth Defect | Reduced or no colony formation | Spot-dilution assay on solid media; Growth curve in liquid media | [2][8] |
| Defective GPI-anchoring | Accumulation of GPI precursor lipids | [3H]inositol labeling and lipid analysis | [2][1] |
| Impaired Protein Processing | Accumulation of the ER precursor form of GPI-anchored proteins (e.g., Gas1p) | Pulse-chase analysis followed by immunoprecipitation and SDS-PAGE | [2] |
| Cell Wall Instability | Increased sensitivity to cell wall damaging agents (e.g., Calcofluor White, Congo Red) | Plate-based sensitivity assays; Spheroplast lysis assay | [10] |
Experimental Protocols
Temperature-Shift Experiment
This protocol is designed to study the effect of inactivating a temperature-sensitive allele like this compound-ts.
Materials:
-
This compound-ts and wild-type yeast strains
-
YPD medium (and YPD supplemented with 1 M sorbitol)
-
Incubators set to permissive (e.g., 25°C) and restrictive (e.g., 37°C) temperatures
-
Spectrophotometer
Procedure:
-
Inoculate starter cultures of wild-type and this compound-ts strains in YPD medium and grow overnight at 25°C.
-
In the morning, dilute the overnight cultures into fresh, pre-warmed YPD medium to an OD600 of ~0.2.
-
Grow the cultures at 25°C until they reach mid-log phase (OD600 of 0.5-0.8).
-
Divide each culture into two flasks. Keep one flask at 25°C and move the other to a 37°C shaking incubator.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours) after the temperature shift, withdraw aliquots from each culture.
-
Measure the OD600 to monitor cell growth.
-
Harvest cells by centrifugation for downstream analysis (e.g., protein extraction, RNA isolation).
Cell Wall Integrity Assay (Spheroplast Lysis)
This assay measures the susceptibility of the cell wall to enzymatic digestion.[10]
Materials:
-
Yeast cells grown to mid-log phase
-
Zymolyase solution
-
Sorbitol buffer (e.g., 1 M Sorbitol, 50 mM Tris-HCl pH 7.5)
-
Spectrophotometer with a plate reader
Procedure:
-
Harvest yeast cells by centrifugation and wash them with sterile water.
-
Resuspend the cells in sorbitol buffer to a specific OD600.
-
Add Zymolyase to the cell suspension to a final concentration that needs to be optimized for your strain.
-
Immediately begin monitoring the decrease in OD600 at room temperature. The rate of decrease corresponds to the rate of spheroplast formation and subsequent lysis in the hypotonic solution of the spectrophotometer cuvette or plate well.
-
Compare the lysis rate of the this compound-ts mutant (at both permissive and restrictive temperatures) to the wild-type strain. A faster rate of lysis indicates a weaker cell wall.
Analysis of GPI-Anchored Protein Processing (Triton X-114 Phase Separation)
This method separates hydrophobic (membrane-associated) proteins from hydrophilic (soluble) proteins.[2]
Materials:
-
Yeast cell pellets
-
Lysis buffer containing Triton X-114
-
Sucrose (B13894) cushion
-
Centrifuge
Procedure:
-
Lyse yeast cells in a buffer containing Triton X-114 on ice.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant at a temperature above the cloud point of Triton X-114 (e.g., 37°C) to induce phase separation.
-
Layer the mixture onto a sucrose cushion and centrifuge at the same temperature.
-
The upper aqueous phase will contain hydrophilic proteins, while the lower detergent phase will contain hydrophobic, membrane-associated proteins.
-
Analyze the protein content of each phase by SDS-PAGE and Western blotting for your GPI-anchored protein of interest. In this compound-ts mutants at the restrictive temperature, the unprocessed precursor of a GPI-anchored protein is expected to be found in the detergent phase.
Visualizations
References
- 1. This compound is an essential component of Glycosylphosphatidylinositol-mannosyltransferase II of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A constitutive role for GPI anchors in Saccharomyces cerevisiae: cell wall targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Protein Content in Wild-Type Saccharomyces cerevisiae via Random Mutagenesis and Optimized Fermentation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. The yeast p24 complex regulates GPI-anchored protein transport and quality control by monitoring anchor remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A spheroplast rate assay for determination of cell wall integrity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the specificity of Pga1 immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their immunoprecipitation (IP) experiments.
Troubleshooting Guide: Enhancing Immunoprecipitation Specificity
High background and non-specific binding are common challenges in immunoprecipitation. This guide provides a systematic approach to troubleshooting and optimizing your IP protocol for higher specificity.
Question: I am getting multiple non-specific bands in my immunoprecipitation. How can I increase the specificity?
Answer:
Improving the specificity of your immunoprecipitation involves optimizing several key steps in the protocol. Here is a breakdown of areas to focus on, from antibody selection to washing conditions.
Antibody Selection and Validation
The quality of your primary antibody is the most critical factor for a successful IP.
-
Issue: The antibody may be cross-reacting with other proteins.
-
Solution:
-
Use an IP-validated antibody: Always choose an antibody that has been previously validated for immunoprecipitation applications.
-
Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope. Polyclonal antibodies can provide a stronger signal but may have higher off-target binding.
-
Perform Antibody Titration: Determine the optimal antibody concentration to maximize the signal-to-noise ratio. Excessive antibody can lead to increased non-specific binding.
-
Lysis Buffer Composition
The lysis buffer must efficiently solubilize the target protein while minimizing the disruption of the antibody-antigen interaction.
-
Issue: The stringency of the lysis buffer may be too low, leading to non-specific protein interactions.
-
Solution:
-
Increase Detergent Concentration: Modifying the concentration of non-ionic detergents (e.g., NP-40, Triton X-100) or introducing ionic detergents (e.g., SDS, deoxycholate) can disrupt weaker, non-specific interactions. Start with milder detergents and increase stringency as needed.
-
Adjust Salt Concentration: Increasing the salt concentration (e.g., 150 mM to 500 mM NaCl) can reduce non-specific electrostatic interactions.
-
Table 1: Common Lysis Buffer Components and Their Impact on Specificity
| Buffer Component | Typical Concentration | Function in IP | Troubleshooting Action for Higher Specificity |
| Non-ionic Detergent | 0.1 - 1.0% | Solubilizes proteins, disrupts lipid-lipid interactions | Increase concentration or switch to a stronger detergent. |
| (NP-40, Triton X-100) | |||
| Ionic Detergent | 0.01 - 0.5% | Denatures proteins, disrupts protein-protein interactions | Add a small amount (e.g., 0.1% SDS) to increase stringency. |
| (SDS, Deoxycholate) | |||
| Salt (NaCl, KCl) | 150 - 500 mM | Disrupts electrostatic interactions | Increase concentration gradually. |
| Protease Inhibitors | Varies | Prevent protein degradation | Always include a fresh cocktail. |
| Phosphatase Inhibitors | Varies | Preserve phosphorylation status of proteins | Add if studying phosphorylation-dependent interactions. |
Washing Steps
Thorough washing is crucial for removing non-specifically bound proteins.
-
Issue: Insufficient or overly harsh washing can lead to high background or loss of the target protein.
-
Solution:
-
Increase the Number of Washes: Increase the number of wash steps (from 3 to 5 or more).
-
Increase Wash Buffer Stringency: The composition of the wash buffer can be made more stringent than the lysis buffer. Consider increasing the detergent and/or salt concentration in the wash buffer.
-
Increase Wash Volume and Duration: Use a larger volume for each wash and ensure adequate incubation time with agitation.
-
Pre-clearing the Lysate
Pre-clearing removes proteins from the lysate that non-specifically bind to the beads.
-
Issue: Proteins in the lysate are binding directly to the agarose (B213101) or magnetic beads.
-
Solution:
-
Incubate the cell lysate with beads (without the primary antibody) for 30-60 minutes.
-
Centrifuge and collect the supernatant. This pre-cleared lysate is then used for the immunoprecipitation with your antibody.
-
Experimental Workflow for Immunoprecipitation
Here is a generalized workflow for a typical immunoprecipitation experiment.
Caption: A generalized workflow for a typical immunoprecipitation experiment.
Detailed Experimental Protocol: Immunoprecipitation
This protocol provides a general guideline for immunoprecipitation.[1][2][3] Optimization of buffer composition, antibody concentration, and incubation times may be necessary for your specific protein of interest.
Materials:
-
Cell or tissue lysate
-
IP-validated primary antibody
-
Protein A/G magnetic or agarose beads
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or higher salt)
-
Elution Buffer (e.g., Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl pH 8.5)
Procedure:
-
Lysate Preparation:
-
Pre-clearing (Recommended):
-
Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.[1]
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant.
-
Add 500 µL - 1 mL of ice-cold wash buffer and gently resuspend the beads.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash step 3-5 times.[1]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and carefully collect the supernatant containing your eluted protein.
-
If using an acidic elution buffer, neutralize the eluate by adding neutralization buffer.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting, mass spectrometry, or other downstream applications.
-
Frequently Asked Questions (FAQs)
Q1: Should I use a monoclonal or polyclonal antibody for my IP experiment?
A1: Both can be effective, but they have different characteristics. Monoclonal antibodies recognize a single epitope and often provide higher specificity and lower background. Polyclonal antibodies recognize multiple epitopes on the target protein, which can lead to a more robust pulldown, but potentially with higher non-specific binding. If specificity is your primary concern, a well-validated monoclonal antibody is often the preferred choice.
Q2: What is the purpose of the pre-clearing step and is it always necessary?
A2: The pre-clearing step is designed to reduce non-specific binding of proteins and other molecules from your lysate to the Protein A/G beads.[4] This is achieved by incubating the lysate with beads alone and then removing them before adding your specific antibody. While not always mandatory, it is highly recommended, especially if you are experiencing high background in your IP results.
Q3: How can I avoid eluting the heavy and light chains of my antibody?
A3: The co-elution of antibody heavy and light chains can interfere with the detection of your protein of interest, especially if it has a similar molecular weight. To avoid this, you can:
-
Crosslink the antibody to the beads: Covalently attaching the antibody to the beads prevents it from being eluted with the target protein.
-
Use a gentle elution buffer: Elution buffers with a milder pH may be less likely to disrupt the antibody-bead interaction.
-
Use specific detection reagents: For Western blotting, use secondary antibodies that specifically recognize the native (non-denatured) primary antibody, or use conjugated primary antibodies.
Q4: My protein of interest is not being immunoprecipitated. What could be the problem?
A4: There are several potential reasons for a failed IP:
-
Antibody Issues: The antibody may not be suitable for IP, or the epitope may be masked in the native protein.[5]
-
Low Protein Expression: The target protein may be expressed at very low levels in your sample.
-
Harsh Lysis Conditions: The lysis buffer may be too stringent, disrupting the antibody-antigen interaction.
-
Protein Degradation: Ensure that fresh protease inhibitors are always used.[5]
Q5: How do I choose between Protein A and Protein G beads?
A5: The choice between Protein A and Protein G depends on the species and subclass of your primary antibody. Both proteins bind to the Fc region of IgG antibodies, but their binding affinities vary. Refer to a binding affinity chart from the bead manufacturer to select the appropriate beads for your specific antibody.
Logical Relationship Diagram for Troubleshooting High Background
This diagram illustrates the decision-making process when troubleshooting high background in an immunoprecipitation experiment.
Caption: A decision tree for troubleshooting high background in immunoprecipitation.
References
Technical Support Center: Refining Pga1 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Pga1 activity assays. The focus is on this compound, the heterotrimeric G-protein alpha subunit critical in fungal signaling pathways, particularly in organisms like Penicillium chrysogenum.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
A1: this compound is the alpha subunit of a heterotrimeric G-protein found in fungi, such as Penicillium chrysogenum. It acts as a molecular switch in cellular signaling.[1][2][3] In its active, GTP-bound state, it transduces signals that regulate a wide range of cellular processes, including growth, asexual sporulation (conidiation), and the biosynthesis of secondary metabolites like penicillin.[1][3][4] this compound is a key regulator, often acting as a negative control on conidiation while positively influencing penicillin production.[1][3]
Q2: What are the common methods for assaying this compound activity?
A2: Direct measurement of this compound activity typically involves quantifying its intrinsic GTPase activity—the hydrolysis of GTP to GDP. This can be achieved through various methods:
-
GTPase Assays: These assays, such as the GTPase-Glo™ assay, measure the amount of GTP remaining after the enzymatic reaction. A decrease in GTP corresponds to higher this compound activity.[5][6][7]
-
Nucleotide Exchange Assays: These monitor the binding of a labeled non-hydrolyzable GTP analog (like [³⁵S]-GTPγS) to this compound. Indirect methods assess the downstream consequences of this compound signaling:
-
cAMP Level Measurement: As this compound can influence adenylyl cyclase activity, measuring intracellular cAMP levels can serve as a proxy for this compound activation.[1][2]
-
Reporter Gene Assays: The expression of genes known to be regulated by this compound, such as brlA (involved in conidiation) or penicillin biosynthesis genes (pcbAB, pcbC, penDE), can be quantified using techniques like qRT-PCR.[1][3]
Q3: My this compound activity measurements are inconsistent between experiments. What are the likely causes?
A3: Poor reproducibility in G-protein activity assays is a common challenge. Key factors include:
-
Protein Quality and Stability: The purity and folding of your recombinant this compound protein are critical. Misfolded or aggregated protein will have variable activity.
-
Reagent Consistency: Variations in buffer pH, ionic strength, and the concentration of critical components like GTP and Mg²⁺ can significantly impact enzyme kinetics.
-
Assay Conditions: Temperature fluctuations and inconsistent incubation times can lead to variable results. G-protein activity is highly sensitive to these parameters.
-
Cell Health (for in vivo/lysate assays): If you are measuring this compound activity in cell lysates, the physiological state of the cells at the time of lysis is crucial. Cell density, growth phase, and stress can all alter signaling pathways.[8]
Troubleshooting Guides
Problem 1: Low or No Signal in GTPase Assay
This issue can manifest as minimal GTP hydrolysis, leading to a high luminescent signal in assays like GTPase-Glo™ (indicating low activity).
| Potential Cause | Recommended Solution |
| Inactive this compound Protein | - Verify protein integrity via SDS-PAGE and consider a thermal shift assay to check for proper folding. - Purify a fresh batch of this compound, ensuring correct buffer conditions and the presence of a stabilizing agent if necessary. - Use a positive control, such as a constitutively active this compound mutant (e.g., Pga1G42R), to confirm the assay setup is working.[3] |
| Suboptimal Assay Buffer | - Ensure the buffer pH is optimal for this compound activity. - Verify the Mg²⁺ concentration, as it is a critical cofactor for GTP hydrolysis. - Use a consistent, high-quality source of GTP. |
| Incorrect Reagent Concentrations | - Perform a titration of the this compound enzyme to find the optimal concentration that gives a robust signal within the linear range of the assay. - Titrate GTP concentration; excessively high concentrations can be inhibitory or mask subtle changes in activity. |
| Presence of Inhibitors | - If using cell lysates, ensure the lysis buffer does not contain high concentrations of detergents or other chemicals that could inhibit this compound. - Consider a buffer exchange or dialysis step to remove potential inhibitors from your protein preparation. |
Problem 2: High Background or Variable Basal Activity
High background can obscure the true signal from your experiment, while high variability in your negative controls makes it difficult to detect significant changes.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | - Use fresh, nuclease-free water and high-purity reagents to prepare all buffers and solutions. - Filter-sterilize buffers to prevent microbial growth, which can introduce contaminating enzymes. |
| Spontaneous GTP Hydrolysis | - Prepare GTP stock solutions fresh and store them properly in small aliquots at -80°C to minimize degradation. - Run a "no-enzyme" control to determine the rate of non-enzymatic GTP hydrolysis and subtract this from your experimental values. |
| Variability in Cell Lysates | - Standardize your cell culture and harvesting procedures meticulously. Ensure consistent cell density, passage number, and lysis protocol. - Perform a protein quantification assay (e.g., Bradford or BCA) on your lysates to ensure equal amounts of total protein are used in each reaction. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate for your experimental samples, as they are more prone to evaporation. - Fill the outer wells with buffer or water to create a humidity barrier. |
Problem 3: Inconsistent Downstream Readouts (e.g., Gene Expression)
When using qRT-PCR to measure the expression of this compound target genes, variability can arise from multiple sources unrelated to this compound activity itself.
| Potential Cause | Recommended Solution |
| Variable RNA Quality/Quantity | - Use a consistent RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding. - Ensure accurate RNA quantification and use the same amount of input RNA for each reverse transcription reaction. |
| Poor Primer/Probe Efficiency | - Design and validate qPCR primers to ensure high efficiency (90-110%) and specificity. - Run a standard curve for each primer set in every experiment to confirm consistent performance. |
| Inconsistent Cell Stimulation | - If inducing this compound signaling, ensure the concentration of the stimulus and the incubation time are precisely controlled. - Harvest all samples at the exact same time point post-stimulation. |
| Biological Variability | - Increase the number of biological replicates to account for inherent variation in gene expression. - Normalize your target gene expression to one or more stable reference (housekeeping) genes. |
Experimental Protocols
Protocol 1: In Vitro GTPase Activity Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based GTPase assay, such as the GTPase-Glo™ Assay, to measure the intrinsic GTP hydrolysis rate of purified this compound.
Materials:
-
Purified recombinant this compound protein
-
GTPase-Glo™ Reagent and Detection Reagent (or equivalent)
-
GTPase/GAP Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
GTP solution (10 mM stock)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Preparation: Thaw all reagents on ice. Prepare a 2X this compound enzyme solution by diluting the purified this compound in GTPase/GAP Buffer. Prepare a 2X GTP solution in the same buffer.
-
Reaction Setup:
-
To "No-Enzyme Control" wells, add 10 µL of GTPase/GAP Buffer.
-
To "this compound Activity" wells, add 10 µL of the 2X this compound enzyme solution.
-
-
Initiate Reaction: Add 10 µL of the 2X GTP solution to all wells to start the reaction. The final volume should be 20 µL.
-
Incubation: Mix the plate gently on an orbital shaker and incubate at room temperature (or a specified temperature, e.g., 30°C) for a predetermined time (e.g., 60-90 minutes). This time may need optimization.
-
GTP Detection: Add 20 µL of reconstituted GTPase-Glo™ Reagent to each well. Mix and incubate for 30 minutes at room temperature. This step converts the remaining GTP to ATP.
-
Luminescence Measurement: Add 40 µL of Detection Reagent to each well. Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: this compound activity is inversely proportional to the luminescence signal. Calculate the amount of GTP hydrolyzed by comparing the signal from the this compound wells to the "No-Enzyme Control" wells.
Protocol 2: qRT-PCR for this compound-Mediated Gene Expression
This protocol describes how to quantify the transcript levels of a this compound target gene (e.g., pcbC for penicillin biosynthesis) in P. chrysogenum.
Materials:
-
P. chrysogenum cultures (e.g., wild-type vs. a Δthis compound mutant)
-
Liquid nitrogen
-
RNA extraction kit suitable for fungi
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Validated primers for the target gene (pcbC) and a reference gene (e.g., actin)
-
qPCR instrument
Methodology:
-
Sample Collection: Harvest mycelia from liquid cultures by filtration. Immediately flash-freeze the mycelia in liquid nitrogen and store at -80°C.
-
RNA Extraction: Disrupt the frozen mycelia (e.g., using a mortar and pestle under liquid nitrogen) and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration (e.g., using a NanoDrop) and assess its integrity.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit. Include a "no-RT" control to check for genomic DNA contamination.
-
qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and primer set. A typical 20 µL reaction includes: 10 µL of 2X qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of the target gene (pcbC) using the ΔΔCq method, normalizing to the reference gene. Compare the expression levels between the wild-type and Δthis compound strains.
Data Presentation
Table 1: Troubleshooting Common Artifacts in Luminescence-Based GTPase Assays
| Observation | Potential Cause | Suggested Action |
| Signal decreases over time in "No-Enzyme" control | Spontaneous, non-enzymatic GTP hydrolysis | Prepare fresh GTP stocks; shorten incubation time; always subtract this background from experimental wells. |
| Very low signal in all wells, including controls | Reagent degradation or error in preparation | Check expiration dates of assay kits. Re-prepare Detection Reagent. Ensure luminometer is calibrated and functioning correctly. |
| High variability between replicate wells | Pipetting errors; inadequate mixing | Calibrate pipettes. Mix plate gently but thoroughly after each reagent addition. Use a multichannel pipette for consistency. |
| Signal is outside the linear range of the standard curve | Incorrect enzyme or substrate concentration | Optimize the amount of this compound protein used. Perform a substrate titration to find the optimal GTP concentration. |
Table 2: Example Data - Relative Expression of pcbC Gene
This table shows example data from a qRT-PCR experiment comparing the expression of the penicillin biosynthesis gene pcbC in wild-type (WT) P. chrysogenum and a this compound deletion mutant (Δthis compound).
| Strain | Biological Replicate | Mean Cq (pcbC) | Mean Cq (Actin) | ΔCq (Cq_pcbC - Cq_Actin) | ΔΔCq (vs. WT Avg) | Fold Change (2-ΔΔCq) |
| WT | 1 | 21.5 | 18.2 | 3.3 | 0.0 | 1.00 |
| WT | 2 | 21.8 | 18.4 | 3.4 | 0.1 | 0.93 |
| WT | 3 | 21.6 | 18.3 | 3.3 | 0.0 | 1.00 |
| Δthis compound | 1 | 24.1 | 18.3 | 5.8 | 2.5 | 0.18 |
| Δthis compound | 2 | 24.5 | 18.5 | 6.0 | 2.7 | 0.15 |
| Δthis compound | 3 | 24.3 | 18.2 | 6.1 | 2.8 | 0.14 |
This data illustrates the expected downregulation of a penicillin biosynthesis gene upon deletion of the positive regulator, this compound.
Visualizations
Caption: this compound signaling pathway in P. chrysogenum.
Caption: Workflow for a luminescence-based GTPase activity assay.
References
- 1. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heterotrimeric Galpha protein this compound regulates biosynthesis of penicillin, chrysogenin and roquefortine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTPase-Glo™ Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. GTPase-Glo™ Assay [worldwide.promega.com]
- 8. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects in Pga1 CRISPR experiments
Technical Support Center: Pga1 CRISPR Experiments
A Note on this compound: The term "this compound" is not standard for a CRISPR-associated (Cas) nuclease in the available scientific literature. This guide will proceed under the assumption that this may refer to a proprietary or less common Cas variant, or potentially is a typographical error for a more common enzyme like Streptococcus pyogenes Cas9 (SpCas9). The principles and strategies outlined below are broadly applicable to CRISPR-based genome editing and will use SpCas9 as the primary example for specific details such as Protospacer Adjacent Motif (PAM) sequences.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR experiments?
Off-target effects are unintended genomic modifications, such as insertions, deletions, or point mutations, that occur at locations other than the intended on-target site.[1][2][3] These unintended edits arise because a CRISPR nuclease, guided by the single guide RNA (sgRNA), may bind to and cleave DNA sequences that are similar, but not identical, to the intended target sequence.[4]
Q2: Why do off-target effects occur with CRISPR-Cas nucleases?
Off-target effects are a significant concern as they can lead to unintended consequences, including the disruption of essential genes or the activation of oncogenes.[3] The primary causes include:
-
Sequence Homology: The genome may contain sequences that are highly similar to the on-target sgRNA sequence. The Cas nuclease can tolerate a certain number of mismatches between the sgRNA and the DNA, leading to cleavage at these unintended sites.[4][5]
-
sgRNA and Cas9 Concentration: High concentrations or prolonged expression of the sgRNA and Cas nuclease can increase the likelihood of binding to and cleaving at suboptimal, off-target sites.[6]
-
Guide RNA Promiscuity: The guide RNA itself may bind to DNA sequences with partial homology, leading the Cas enzyme to these unintended locations.[7]
Q3: What is a Protospacer Adjacent Motif (PAM) and how does it relate to specificity?
A Protospacer Adjacent Motif (PAM) is a short DNA sequence, typically 2-6 base pairs, that is adjacent to the target sequence and is essential for the Cas nuclease to bind and cleave the DNA.[8][9][10] For the commonly used SpCas9, the canonical PAM sequence is 5'-NGG-3'.[8][9] The requirement for a specific PAM sequence adds a layer of specificity to the CRISPR system, as the nuclease will not cleave a site, even if the guide RNA binds, unless the correct PAM is present.[8] However, some Cas variants can recognize non-canonical PAMs, which can contribute to off-target effects.[2]
Troubleshooting Guide
Q4: My in silico prediction tools identified potential off-target sites, but I don't see any mutations at these locations in my experiments. Why?
This is a common scenario. In silico prediction tools work by scanning the genome for sequences similar to your target and ranking them based on the number and location of mismatches.[11] However, these algorithms may not fully account for cellular factors like chromatin accessibility or DNA methylation, which can prevent the CRISPR complex from accessing a potential off-target site in a living cell. Therefore, not all predicted sites will be actual off-target sites.[12]
Q5: I am using a high-fidelity Cas9 variant, but my on-target editing efficiency has decreased significantly. What can I do?
High-fidelity Cas9 variants are engineered to be more sensitive to mismatches between the sgRNA and DNA, which reduces off-target effects.[13][14] This increased specificity can sometimes come at the cost of reduced on-target activity, especially if the guide RNA itself is not perfectly optimal.[13][15] To troubleshoot this:
-
Optimize sgRNA Design: Ensure your sgRNA is of the highest quality and specificity. Test multiple sgRNAs for the same target.[16]
-
Adjust Delivery Method: Using a ribonucleoprotein (RNP) delivery method instead of plasmid DNA can enhance on-target activity while keeping off-target effects low.[1][17] RNP delivery provides a transient presence of the editing machinery.
-
Increase RNP Concentration: Titrate the concentration of the Cas9-sgRNA RNP complex. A higher concentration may improve on-target efficiency, but be mindful that excessive amounts can also increase off-target risk.
Q6: I have confirmed a high level of off-target cleavage at a specific site with 3-4 mismatches. How can I eliminate this specific off-target effect?
-
Redesign the sgRNA: This is the most effective strategy. Choose a different target sequence within your gene of interest that has fewer or no highly similar sequences elsewhere in the genome.[18] Use updated bioinformatics tools to check for potential off-targets.[19][20][21]
-
Use a Higher-Fidelity Nuclease: Switch to an engineered "high-fidelity" SpCas9 variant like SpCas9-HF1 or eSpCas9, which are designed to have greatly reduced off-target activity.[11][13][14]
-
Truncate the sgRNA: Using a shorter sgRNA (e.g., 17-18 nucleotides instead of 20) can increase specificity and reduce tolerance for mismatches.[6][13]
-
Employ a Paired Nickase Strategy: Use a Cas9 nickase mutant, which only cuts one strand of the DNA, with two different sgRNAs targeting opposite strands in close proximity. This creates a double-strand break only when both sgRNAs bind correctly, significantly increasing specificity.[6][11][18]
Strategies for Minimizing Off-Target Effects
A systematic approach is crucial for minimizing off-target effects. The workflow below outlines key decision points from the design phase through experimental validation.
Data Summary: High-Fidelity SpCas9 Variants
Several engineered SpCas9 variants have been developed to increase specificity. These variants typically have mutations that weaken the non-specific DNA-binding energy of the nuclease, making cleavage more dependent on perfect guide-target complementarity.
| Variant | Key Mutations | Reported Off-Target Reduction vs. Wild-Type SpCas9 | On-Target Activity | Citation |
| SpCas9-HF1 | N497A, R661A, Q695A, Q926A | >90% reduction, often to undetectable levels | Comparable with >85% of tested sgRNAs | [14] |
| eSpCas9(1.1) | K848A, K1003A, R1060A | Significant reduction across multiple sites | Generally comparable to wild-type | [13] |
| HypaCas9 | N692A, M694A, Q695A, H698A | Substantially reduced off-target activity | Maintained at many on-target sites | [13] |
| SuperFi-Cas9 | Multiple mutations | Discriminates between on- and off-target substrates | Relatively low on-target activity, limiting general use | [13] |
Experimental Protocols: Off-Target Detection
Detecting off-target mutations is critical for assessing the safety and specificity of a CRISPR experiment. Methods can be biased (only looking at predicted sites) or unbiased (genome-wide).[12] Below are summaries of common unbiased methods.
Workflow for Unbiased Off-Target Detection
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
-
Principle: This cell-based method involves co-transfecting cells with the CRISPR components and a short, double-stranded oligodeoxynucleotide (dsODN).[1] When the Cas nuclease creates a double-strand break (DSB), the dsODN is integrated into the cleavage site via the non-homologous end joining (NHEJ) repair pathway.[1] Subsequent amplification and sequencing of these integrated tags reveal the locations of both on- and off-target cleavage events.
-
Methodology:
-
Transfection: Introduce the Cas9 nuclease, sgRNA, and dsODN tags into the target cells.
-
Genomic DNA Extraction: After a suitable incubation period (e.g., 72 hours), isolate genomic DNA.
-
Library Preparation: Shear the DNA, ligate sequencing adapters, and perform two rounds of PCR to amplify the fragments containing the integrated dsODN tags.
-
Sequencing: Perform high-throughput sequencing on the amplified library.
-
Analysis: Align reads to the reference genome. Peaks in read alignments indicate sites of dsODN integration and therefore, nuclease cleavage.
-
-
Sensitivity: Can detect off-target sites with indel frequencies as low as 0.03%.[1]
CIRCLE-seq (Circularization for In Vitro Reporting of CLeavage Effects by Sequencing)
-
Principle: This is a highly sensitive in vitro method for identifying genome-wide off-target sites. It involves treating purified genomic DNA with the CRISPR RNP complex. The nuclease cleaves the DNA at on- and off-target sites. These linear fragments are then selectively circularized and sequenced.
-
Methodology:
-
DNA Preparation: Extract high-molecular-weight genomic DNA and shear it into smaller fragments.
-
Circularization: Ligate the ends of the DNA fragments to form circles. This step helps reduce background.
-
RNP Digestion: Incubate the circularized DNA with the purified Cas9-sgRNA RNP complex, which linearizes the circles at cleavage sites.
-
Library Preparation: Ligate sequencing adapters to the ends of the linearized fragments. Non-cleaved circular DNA and non-specific linear DNA are removed enzymatically.
-
Sequencing & Analysis: Sequence the resulting library and map reads to identify cleavage sites.[1]
-
Comparison of Off-Target Detection Methods
| Method | Type | Principle | Advantages | Limitations |
| Targeted Sequencing | Biased | PCR amplification and deep sequencing of computationally predicted off-target sites. | Cost-effective; high sensitivity for specific sites. | Will miss any unpredicted off-target sites.[12] |
| GUIDE-seq | Unbiased, Cell-based | Integration of dsODN tags at DSB sites in living cells. | Identifies off-targets in a relevant cellular context; high sensitivity. | Requires efficient dsODN delivery; may not capture all DSBs.[1] |
| CIRCLE-seq | Unbiased, In Vitro | In vitro cleavage of circularized genomic DNA by Cas9 RNP. | Extremely sensitive; does not require cell culture. | May identify sites not accessible in vivo (false positives); does not account for cellular context.[1][22] |
| DISCOVER-Seq | Unbiased, In Vivo | Utilizes the endogenous DNA repair protein MRE11 to identify DSBs via ChIP-seq. | Can detect off-targets directly in tissues and living organisms. | Lower resolution than sequencing-based integration methods.[1] |
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. youtube.com [youtube.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. synthego.com [synthego.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. synthego.com [synthego.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Overcoming poor transfection efficiency with Pga1 constructs
Welcome to the Technical Support Center for Plasmid Transfection. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome poor transfection efficiency, particularly with challenging constructs such as large plasmids or those with complex features, referred to herein as Pga1 constructs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the efficiency of this compound construct transfection?
Successful transfection is dependent on a combination of factors, including the health and viability of the cells, the quality and quantity of the plasmid DNA, the confluency of the cells at the time of transfection, and the chosen transfection method and reagent.[1][2] For challenging constructs like this compound, which may be large or contain sequences prone to silencing, optimizing these factors is critical.
Q2: Why is my transfection efficiency low even with a high-quality this compound plasmid?
Several factors can lead to low transfection efficiency despite having a pure plasmid. These include using a suboptimal transfection reagent for your specific cell type, incorrect cell density at the time of transfection, or the presence of contaminants in the cell culture.[2][3] Large plasmids, in particular, are often more difficult to transfect into cells compared to smaller ones.[4]
Q3: Can the size of the this compound construct affect transfection efficiency?
Yes, the size of the plasmid can significantly impact transfection efficiency. Large plasmids (>10 kb) are generally more challenging to deliver into cells.[5] This can be due to difficulties in forming efficient complexes with transfection reagents and crossing the cell membrane.[5] For such constructs, methods like electroporation or the use of specialized lipid-based reagents may be more effective.[4]
Q4: How do I know if my cells are healthy enough for transfection?
Healthy cells are crucial for successful transfection. Cells should be in the exponential growth phase and have a viability of over 90%.[1] It is also important to use cells with a low passage number, as cell characteristics can change over time, potentially affecting their ability to be transfected.[6] Regular testing for mycoplasma contamination is also recommended, as this can negatively impact cellular processes.[7]
Q5: What is the optimal cell confluency for transfection?
The ideal cell confluency for transfection typically ranges from 70-90% for adherent cells.[4] If the cells are too sparse, they may not be healthy enough to tolerate the transfection process. Conversely, if they are too confluent, their proliferation rate slows down, which can reduce the uptake of the plasmid.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the transfection of this compound constructs.
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DNA to Reagent Ratio: The ratio of your this compound construct to the transfection reagent is critical and highly dependent on the cell type and reagent used.[6] | Perform a titration experiment to determine the optimal ratio. Test a range of ratios (e.g., 1:2, 1:3, 1:5 of DNA:reagent) to find the one that gives the highest efficiency with the lowest toxicity. |
| Poor DNA Quality: The presence of contaminants such as endotoxins, proteins, or other chemicals in your this compound plasmid preparation can inhibit transfection.[2] The A260/A280 ratio should be between 1.8 and 2.0.[4] | Use a high-quality, endotoxin-free plasmid purification kit. Verify the integrity of your plasmid on an agarose (B213101) gel. | |
| Incorrect Transfection Reagent: Not all transfection reagents are suitable for every cell type or plasmid size.[2] | If using a lipid-based reagent for a large this compound construct, consider switching to one specifically designed for large plasmids.[8] Alternatively, electroporation can be a more effective method for difficult-to-transfect cells and large DNA.[4] | |
| High Cell Death (Cytotoxicity) | Toxicity of the Transfection Reagent: Some transfection reagents can be toxic to sensitive cell lines, especially at high concentrations.[6] | Reduce the amount of transfection reagent used. It is also important to ensure that the transfection complex is not left on the cells for too long; for some cell lines, replacing the medium after 4-6 hours can reduce toxicity.[4] |
| Toxicity of the Expressed Protein: The protein encoded by your this compound construct may be toxic to the cells, leading to cell death after transfection. | Use an inducible expression system to control the timing and level of protein expression. This allows the cells to reach a sufficient density before the potentially toxic protein is produced. | |
| Poor Cell Health: Transfecting cells that are not in optimal condition can lead to increased cell death.[6] | Ensure your cells are healthy, actively dividing, and free from contamination. Do not use cells that have been in culture for a high number of passages. | |
| No or Low Protein Expression Despite Good Transfection Efficiency | Promoter Inactivity: The promoter in your this compound construct may not be active in your chosen cell line. | Ensure that the promoter is known to be active in your cell type. If necessary, subclone your gene of interest into a vector with a more suitable promoter. |
| Issues with the Gene Insert: The coding sequence of your gene of interest may have a mutation, or the protein may be unstable and quickly degraded. | Sequence your this compound construct to verify the integrity of the gene. You can also perform a western blot to check for the presence of the protein at different time points after transfection. |
Transfection Optimization Workflow
Caption: A general workflow for optimizing the transfection of this compound constructs.
Experimental Protocols
Protocol 1: Lipid-Based Transfection of this compound Constructs in Adherent Cells
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format using a lipid-based transfection reagent. Optimization is recommended for each specific cell type and this compound construct.
Materials:
-
Adherent cells in a 6-well plate (70-90% confluent)
-
High-quality, endotoxin-free this compound plasmid DNA (1 µg/µL)
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
DNA Dilution: In a sterile microcentrifuge tube, dilute 2.5 µg of your this compound plasmid DNA in 250 µL of serum-free medium. Mix gently by flicking the tube.
-
Reagent Dilution: In a separate sterile microcentrifuge tube, dilute 5-10 µL of the lipid-based transfection reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA with the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the DNA-lipid complexes to form.[9]
-
Transfection: Add the 500 µL of the DNA-reagent complex dropwise to the cells in one well of the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, you can analyze the cells for transfection efficiency and protein expression. It is not always necessary to change the medium after adding the transfection complex, but for sensitive cell lines, the medium can be replaced with fresh, complete growth medium after 4-6 hours.[9]
Protocol 2: Quantification of Transfection Efficiency by Flow Cytometry
This protocol describes how to quantify the percentage of successfully transfected cells using flow cytometry, assuming your this compound construct also expresses a fluorescent reporter protein like GFP.
Materials:
-
Transfected cells (from Protocol 1)
-
Untransfected cells (as a negative control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and then add trypsin-EDTA to detach the cells. Once the cells have detached, add complete growth medium to neutralize the trypsin, and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect the cells into a conical tube.
-
-
Cell Pelleting and Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this washing step twice.
-
Cell Resuspension: After the final wash, resuspend the cell pellet in an appropriate volume of PBS (e.g., 500 µL) for flow cytometry analysis.
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to detect the fluorescent signal from your reporter protein (e.g., FITC channel for GFP).
-
First, run the untransfected cell sample to set the gate for the negative population.
-
Then, run your transfected sample and quantify the percentage of cells that fall within the positive gate.[10][11] This percentage represents your transfection efficiency.[10][11]
-
Hypothetical Signaling Pathway Activated by a Transfected Gene
This diagram illustrates a hypothetical signaling pathway that could be activated upon the successful transfection and expression of a gene from a this compound construct.
Caption: A hypothetical signaling cascade initiated by an expressed protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Issues in Cell Transfection [procellsystem.com]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. rheniumbio.co.il [rheniumbio.co.il]
- 6. yeasenbio.com [yeasenbio.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel rapid and reproducible flow cytometric method for optimization of transfection efficiency in cells | PLOS One [journals.plos.org]
Technical Support Center: Calibrating Reporter Assays for Pga1 Signaling Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating reporter assays for studying Pga1 signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound signaling pathway?
A1: The this compound protein is a fungal heterotrimeric Gα subunit that plays a crucial role in regulating various developmental processes.[1][2] In Penicillium chrysogenum, this compound is a key regulator of conidiation (asexual sporulation) and penicillin biosynthesis.[1][2][3] It functions by controlling both cAMP-dependent and cAMP-independent pathways to influence gene expression related to these processes.[1][3]
Q2: What type of reporter assay is suitable for studying the this compound pathway?
A2: Luciferase-based reporter assays are highly suitable for studying this compound signaling.[4][5] These assays are sensitive and quantitative, allowing for the measurement of changes in the transcriptional activity of genes downstream of the this compound pathway.[4][6] A dual-luciferase system is highly recommended, where a primary luciferase reporter is under the control of a this compound-responsive promoter, and a second, constitutively expressed luciferase (like Renilla) is used for normalization.[5][7]
Q3: Why is normalization important in this compound reporter assays?
A3: Normalization is critical to correct for variability that is not due to the experimental conditions being tested.[7][8] In transient transfection experiments, factors like differences in cell plating, transfection efficiency, and cell viability can lead to significant variations in reporter expression.[7][8] Co-transfecting a control reporter vector with a constitutively active promoter allows you to normalize the activity of the experimental reporter, reducing data variability and increasing the reliability of your results.[7][8]
Q4: How can I construct a this compound-responsive reporter plasmid?
A4: To construct a this compound-responsive reporter plasmid, you need to identify a promoter region of a gene that is regulated by the this compound pathway. This promoter should be cloned upstream of a reporter gene, such as firefly luciferase, in an expression vector. For example, since this compound represses the brlA gene, the promoter of brlA could potentially be used to drive reporter expression in response to this compound signaling activity.[1]
Troubleshooting Guide
Below are common issues encountered during the calibration of reporter assays for this compound signaling, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal | 1. Inefficient Transfection: Fungal cells can be difficult to transfect.[5] 2. Poor DNA Quality: Endotoxins or salts in the plasmid prep can inhibit transfection or be toxic to cells.[5] 3. Suboptimal Assay Conditions: Incorrect incubation times or reagent concentrations.[4] 4. Inactive Reagents: Luciferase substrate or other assay components may have degraded. | 1. Optimize transfection parameters (e.g., cell density, DNA concentration, transfection reagent).[4][9] 2. Use a high-quality, transfection-grade plasmid purification kit.[5] 3. Perform a time-course experiment to determine the optimal incubation time post-transfection.[5] 4. Use fresh reagents and ensure proper storage conditions. |
| High Signal/Saturation | 1. Excessive Plasmid DNA: Too much reporter plasmid can lead to signal saturation.[5] 2. Strong Promoter Activity: The chosen promoter may be too strong for the experimental system. 3. High Transfection Efficiency: Very efficient transfection can also lead to high expression levels. | 1. Reduce the amount of reporter plasmid DNA used for transfection.[5] 2. If possible, choose a promoter with a more moderate level of activity. 3. Dilute the cell lysate before performing the luciferase measurement.[10] |
| High Background | 1. Autoluminescence of Plates: White plates can sometimes have high background phosphorescence.[10] 2. Contamination: Microbial contamination can lead to non-specific signals.[9] 3. Cell Lysis Issues: Incomplete cell lysis can result in background signal. | 1. Use opaque, white-walled plates designed for luminescence assays to minimize crosstalk and background.[9] 2. Ensure sterile technique and use fresh, sterile reagents.[9] 3. Optimize the lysis buffer and incubation time to ensure complete cell lysis. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent pipetting can introduce significant variability.[5][9] 2. Inconsistent Cell Plating: Uneven cell distribution in the wells. 3. Edge Effects: Wells on the edge of the plate may experience different temperature and humidity conditions.[7] 4. Lack of Normalization: Failure to use a dual-luciferase system.[7] | 1. Use a master mix for transfection and assay reagents to ensure consistency.[5][9] Use calibrated pipettes. 2. Ensure cells are well-suspended before plating. 3. Avoid using the outer wells of the plate or fill them with media to maintain a more uniform environment. 4. Always use a co-transfected control reporter for normalization.[7][8] |
Experimental Protocols
Detailed Methodology for a Dual-Luciferase Reporter Assay
This protocol provides a general framework for a dual-luciferase assay to measure the activity of the this compound signaling pathway in a fungal cell line. Optimization of cell number, DNA concentration, and incubation times is recommended for specific cell types and experimental conditions.[4]
Materials:
-
Fungal cell line of interest
-
Complete culture medium
-
This compound-responsive firefly luciferase reporter plasmid
-
Constitutively active Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent suitable for fungal cells
-
96-well white, clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer with injectors
Procedure:
-
Cell Seeding: Seed the fungal cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a master mix containing the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the transfection reagent in an appropriate serum-free medium.
-
Add the transfection complex to the cells.
-
Incubate for the optimized duration for your cell line.
-
-
Experimental Treatment: After transfection, replace the medium with a fresh complete medium containing your test compounds or desired experimental conditions. Incubate for a period sufficient to induce a response in the this compound signaling pathway (typically 6-24 hours).
-
Cell Lysis:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add Passive Lysis Buffer to each well and incubate with gentle shaking for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Program the luminometer to inject the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Following the firefly reading, the luminometer should inject the Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalized ratio represents the activity of the this compound signaling pathway.
-
Compare the normalized ratios across different experimental conditions.
-
Visualizations
Caption: this compound signaling pathway in fungi.
Caption: Dual-luciferase reporter assay workflow.
Caption: Troubleshooting logic for reporter assays.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. news-medical.net [news-medical.net]
- 8. promega.com [promega.com]
- 9. goldbio.com [goldbio.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Comparative Analysis of Pga1's Role in Gas1p Maturation in Saccharomyces cerevisiae
A definitive guide for researchers on the pivotal function of Pga1 in the glycosylphosphatidylinositol (GPI) anchoring of Gas1p, with a comparative overview of other key proteins in the maturation pathway.
This guide provides a comprehensive comparison of this compound's function against other critical proteins involved in the maturation of Gas1p, a key β-1,3-glucanosyltransferase essential for cell wall integrity in yeast. Experimental data is presented to objectively assess the impact of deficiencies in these proteins on Gas1p processing.
Introduction to Gas1p Maturation
Gas1p is a well-studied GPI-anchored protein in Saccharomyces cerevisiae that plays a crucial role in cell wall biogenesis.[1] Its maturation is a multi-step process that begins in the endoplasmic reticulum (ER), where a pre-assembled GPI anchor is attached to the C-terminus of the nascent protein.[1][2] The GPI anchor is not only essential for tethering Gas1p to the cell membrane but also for its proper transport through the secretory pathway.[1] As Gas1p transits through the ER and Golgi apparatus, it undergoes further modifications, including N- and O-linked glycosylation, before reaching its final destination at the plasma membrane and the cell wall.[1][2]
This compound has been identified as an essential protein in this process. It is a key component of the GPI-mannosyltransferase II (GPI-MT II) complex, which is responsible for adding the second mannose to the GPI core.[3][4] A defect in this compound leads to a failure in proper GPI anchor synthesis, resulting in the accumulation of an immature form of Gas1p in the ER.[3][4]
This compound vs. Other Proteins in the Gas1p Maturation Pathway: A Comparative Overview
While this compound is critical, other proteins also play indispensable roles in the intricate pathway of Gas1p maturation. These can be broadly categorized into GPI-anchor synthesis components and GPI-anchor remodeling enzymes. This guide compares the effects of this compound deficiency with those of key proteins from these categories.
Key Proteins in Gas1p Maturation:
-
This compound: An essential subunit of the GPI-mannosyltransferase II complex in the ER, crucial for the synthesis of the GPI anchor.[3][4]
-
Gpi18: Another essential component of the GPI-MT II complex that works in conjunction with this compound.[3][4]
-
Ted1p: An ER-localized enzyme responsible for removing an ethanolamine (B43304) phosphate (B84403) (EtNP) from the second mannose (Man2) of the GPI anchor, a key remodeling step.[5]
-
Dcr2p: A Golgi-localized enzyme that can also remove EtNP from Man2, acting as a functional backup to Ted1p.[5]
The following table summarizes the comparative effects of deficiencies in these proteins on Gas1p maturation.
| Protein | Function | Effect of Deficiency on Gas1p | Cellular Localization of Defective Gas1p | Key Phenotypes of Mutant |
| This compound | Component of GPI-mannosyltransferase II; adds second mannose to GPI anchor[3][4] | Accumulation of the 105-kDa ER-form precursor; defective GPI-anchoring[3] | Endoplasmic Reticulum (ER)[3] | Temperature-sensitive growth, cell lysis at restrictive temperatures[3] |
| Gpi18 | Component of GPI-mannosyltransferase II; works with this compound[3][4] | Accumulation of the same GPI synthetic intermediate as this compound mutants[4] | Endoplasmic Reticulum (ER)[4] | Temperature-sensitive growth, similar to this compound mutants[3] |
| Ted1p | GPI-anchor remodeling; removes ethanolamine phosphate from Man2 in the ER[5] | In a ted1Δ background, Gas1p with an unmodified GPI anchor is transported to the plasma membrane.[5] | Plasma membrane, but with an abnormal GPI anchor[5] | Viable, but synthetic lethal with dcr2Δ or vps74Δ[5] |
| Dcr2p | GPI-anchor remodeling; removes ethanolamine phosphate from Man2 in the Golgi[5] | In a dcr2Δ background, Gas1p maturation is largely unaffected due to Ted1p function.[5] | Plasma membrane[5] | Viable, but synthetic lethal with ted1Δ[5] |
Experimental Data and Protocols
This section details the experimental methodologies used to elucidate the roles of this compound and other proteins in Gas1p maturation, providing a framework for reproducible research.
Analysis of Gas1p Processing by Pulse-Chase and Immunoprecipitation
This experiment is crucial for observing the maturation of Gas1p over time and identifying the accumulation of precursor forms in mutant strains.
Protocol:
-
Yeast Culture: Grow wild-type and mutant yeast strains (e.g., this compound-ts) in appropriate selective media at a permissive temperature (e.g., 25°C) to mid-log phase.
-
Temperature Shift: Shift the cultures of temperature-sensitive mutants to a restrictive temperature (e.g., 37°C) for 1-2 hours to induce the mutant phenotype.
-
Starvation and Labeling: Pellet the cells and resuspend them in media lacking methionine. Incubate for 30 minutes at the respective temperatures. Add [³⁵S]methionine to the cultures and incubate for a short period (pulse, e.g., 5 minutes) to label newly synthesized proteins.
-
Chase: Add an excess of non-radioactive methionine and cysteine to the cultures (chase). Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Immediately stop the chase by adding TCA to the aliquots. Lyse the cells using glass beads in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Clarify the lysates by centrifugation. Add anti-Gas1p antibody to the supernatants and incubate to form antigen-antibody complexes. Precipitate the complexes using Protein A-Sepharose beads.
-
SDS-PAGE and Autoradiography: Wash the beads, elute the immunoprecipitated proteins, and resolve them by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled Gas1p forms.
Expected Results: In wild-type cells, the 105-kDa ER precursor form of Gas1p will be chased into the mature 125-kDa Golgi/plasma membrane form. In this compound-ts mutants at the restrictive temperature, the 105-kDa form will accumulate and will not be processed to the mature form.[3]
Triton X-114 Phase Separation for GPI Anchor Analysis
This biochemical assay distinguishes between membrane-anchored (hydrophobic) and soluble (hydrophilic) proteins, providing evidence for successful GPI anchoring.
Protocol:
-
Yeast Culture and Lysis: Grow yeast cells to mid-log phase. For temperature-sensitive mutants, incubate at the restrictive temperature prior to harvesting. Spheroplast the cells and lyse them in a buffer containing Triton X-114.
-
Phase Separation: Incubate the lysate on ice and then warm it to 37°C to induce phase separation of the Triton X-114. Centrifuge to separate the aqueous phase (containing hydrophilic proteins) from the detergent phase (containing hydrophobic, membrane-anchored proteins).
-
Protein Precipitation and Analysis: Precipitate the proteins from both phases using TCA. Resuspend the pellets in sample buffer and analyze by SDS-PAGE and immunoblotting with an anti-Gas1p antibody.
Expected Results: In wild-type cells, mature Gas1p will partition into the hydrophobic detergent phase. In this compound-ts mutants at the restrictive temperature, the accumulated precursor form of Gas1p will be found in the aqueous phase, indicating a failure in GPI anchor attachment.[3][4]
Visualizing the Gas1p Maturation Pathway
The following diagrams illustrate the key stages of Gas1p maturation and the points at which this compound and other proteins exert their functions.
Caption: The Gas1p maturation pathway from the ER to the plasma membrane.
Caption: Workflow for comparing Gas1p maturation in different yeast mutants.
References
- 1. GAS1 | SGD [yeastgenome.org]
- 2. GPI-anchored Gas1 protein regulates cytosolic proteostasis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an essential component of Glycosylphosphatidylinositol-mannosyltransferase II of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remodeling of GPI-anchored proteins is essential for yeast cell viability – The Division of Life Science at HKUST [life-sci.hkust.edu.hk]
A Comparative Guide to Pga1 and Other GPI-Mannosyltransferase Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pga1 and other essential components of the glycosylphosphatidylinositol (GPI)-mannosyltransferase complexes. The information presented is based on experimental data from scientific literature, offering an objective overview for researchers in cell biology, mycology, and drug development.
Introduction to GPI-Mannosyltransferases
Glycosylphosphatidylinositol (GPI) anchoring is a conserved post-translational modification in eukaryotes, where a pre-assembled GPI anchor is attached to the C-terminus of proteins in the endoplasmic reticulum (ER). This process is crucial for the proper localization and function of many cell surface proteins. The biosynthesis of the GPI anchor involves a series of enzymatic steps, including the sequential addition of mannose residues by GPI-mannosyltransferases (GPI-MTs). In yeast, two main complexes are responsible for the first two mannosylation steps: GPI-Mannosyltransferase I (GPI-MT I) and GPI-Mannosyltransferase II (GPI-MT II).[1][2]
This guide focuses on comparing the components of these two critical enzyme complexes, with a particular emphasis on this compound, a key subunit of GPI-MT II in Saccharomyces cerevisiae.
Overview of GPI-Mannosyltransferase Complexes
The initial mannosylation steps in GPI anchor biosynthesis are catalyzed by two distinct multi-subunit enzyme complexes located in the ER.
-
GPI-Mannosyltransferase I (GPI-MT I): This complex is responsible for adding the first α-1,4-linked mannose to the GPI intermediate, GlcN-acyl-PI. In yeast, it is a heterodimer composed of the catalytic subunit Gpi14 and an accessory protein Pbn1 .[3][4] Their mammalian homologs are PIG-M and PIG-X , respectively.[5][6]
-
GPI-Mannosyltransferase II (GPI-MT II): Following the action of GPI-MT I, this complex adds the second α-1,6-linked mannose to the growing GPI anchor. In S. cerevisiae, this complex consists of the catalytic subunit Gpi18 and an essential accessory protein, This compound .[2][7] The mammalian homolog of Gpi18 is PIG-V .[8][9] Notably, this compound does not have a clear homolog in mammals, suggesting it might be a fungus-specific component.[10]
Comparative Analysis of GPI-Mannosyltransferase Components
The following tables summarize the key characteristics and experimental findings related to this compound and other components of GPI-MT I and GPI-MT II.
Table 1: Comparison of GPI-Mannosyltransferase I and II Complexes
| Feature | GPI-Mannosyltransferase I (GPI-MT I) | GPI-Mannosyltransferase II (GPI-MT II) |
| Function | Catalyzes the addition of the first α-1,4-mannose to GlcN-acyl-PI.[3][4] | Catalyzes the addition of the second α-1,6-mannose to Man-GlcN-acyl-PI.[2][7] |
| Yeast Subunits | Gpi14 (catalytic), Pbn1 (accessory).[3][4] | Gpi18 (catalytic), this compound (accessory).[2][7][11] |
| Mammalian Homologs | PIG-M (catalytic), PIG-X (accessory).[5][6] | PIG-V (catalytic), no clear this compound homolog.[8][9] |
| Mutant Phenotype in Yeast | Accumulation of GlcN-acyl-PI intermediate.[12] | Accumulation of Man-GlcN-acyl-PI intermediate.[2][7] |
| Essentiality in Yeast | Both Gpi14 and Pbn1 are essential for viability.[1] | Both Gpi18 and this compound are essential for viability.[2] |
Table 2: Functional Comparison of this compound and Other GPI-MT Subunits
| Subunit | Organism | Complex | Known Function | Key Experimental Observations |
| This compound | S. cerevisiae | GPI-MT II | Essential accessory subunit, required for the addition of the second mannose.[2][7] | This compound temperature-sensitive mutants accumulate the same GPI intermediate as gpi18 mutants. This compound and Gpi18 physically interact and co-precipitate.[2] Overexpression of GPI-MT I components does not rescue this compound mutant defects. |
| Gpi18 | S. cerevisiae | GPI-MT II | Catalytic subunit for the addition of the second mannose.[11] | High-copy GPI18 can suppress the temperature sensitivity of this compound mutants.[2] |
| Gpi14 | S. cerevisiae | GPI-MT I | Catalytic subunit for the addition of the first mannose.[3][4] | Complementation studies in mammalian PIG-M deficient cells show functional differences between yeast and other eukaryotes.[13] |
| Pbn1 | S. cerevisiae | GPI-MT I | Accessory subunit, essential for the stability and function of Gpi14.[12] | Pbn1 physically interacts with Gpi14.[12] |
| PIG-V | Mammals | GPI-MT II | Catalytic subunit for the addition of the second mannose.[8][9] | Can functionally complement a yeast gpi18 deletion mutant.[8] Mutations in PIGV are associated with hyperphosphatasia with mental retardation syndrome 1 (HPMRS1).[14] |
| PIG-M | Mammals | GPI-MT I | Catalytic subunit for the addition of the first mannose.[5][6] | Has a functionally important DXD motif facing the ER lumen.[15] |
| PIG-X | Mammals | GPI-MT I | Accessory subunit that stabilizes PIG-M.[12][16] | Essential for GPI-MT I activity.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of GPI-mannosyltransferases. Below are summaries of key experimental protocols cited in the literature.
In Vitro GPI-Mannosyltransferase I Assay
This assay measures the transfer of mannose from a donor to a GPI acceptor molecule in a cell-free system.
Principle: Microsomal fractions containing the GPI-MT I complex are incubated with a radiolabeled mannose donor (e.g., [³H]Man-P-Dol) and a synthetic GPI acceptor. The formation of the mannosylated product is then detected and quantified.
Methodology:
-
Preparation of Microsomes:
-
Culture cells (e.g., CHO-K1 or specific mutant cell lines like Lec15 or Lec35 which accumulate GPI intermediates) to a sufficient density.[17][18]
-
Harvest cells and homogenize in a suitable buffer (e.g., hypotonic buffer with protease inhibitors).
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ER membranes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the microsomal fraction with a reaction buffer containing detergents (e.g., Triton X-100) to solubilize the membranes.
-
Add the radiolabeled mannose donor, Dol-P-[³H]Man.
-
Initiate the reaction by adding the GPI acceptor substrate (e.g., synthetic GlcN-acyl-PI).
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Product Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid-soluble product from the water-soluble radiolabeled donor by phase partitioning.
-
Analyze the lipid extract by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol:0.25% KCl (55:45:10).[19]
-
Visualize the radiolabeled product by autoradiography or a phosphorimager and quantify the spot intensity.
-
Analysis of GPI Anchor Intermediates by Thin-Layer Chromatography (TLC)
This method allows for the separation and identification of different GPI intermediates that accumulate in wild-type or mutant cells.
Principle: Cells are metabolically labeled with a radioactive precursor of the GPI anchor (e.g., [³H]inositol or [³H]mannose). The lipids are then extracted and separated by TLC based on their polarity.
Methodology:
-
Metabolic Labeling:
-
Grow yeast or mammalian cells in appropriate media. For temperature-sensitive mutants, cultures are shifted to the restrictive temperature.
-
Add the radioactive precursor (e.g., myo-[³H]inositol) to the culture medium and incubate for a period to allow incorporation into GPI intermediates.
-
-
Lipid Extraction:
-
Harvest the cells and wash to remove unincorporated radioactivity.
-
Extract the total lipids from the cell pellet using a series of solvent extractions, typically with chloroform/methanol/water mixtures at different ratios.
-
-
TLC Analysis:
-
Spot the concentrated lipid extract onto a silica (B1680970) TLC plate.[20]
-
Develop the TLC plate in a chamber containing a suitable solvent system (e.g., chloroform/methanol/water, 10:10:3, v/v/v).[21]
-
After the solvent front reaches the top of the plate, remove the plate and allow it to dry.
-
-
Detection and Identification:
-
Visualize the separated radiolabeled GPI intermediates using autoradiography or a phosphorimager.
-
The identity of the accumulated intermediates can be inferred by comparing their migration pattern to known standards or by their absence in specific mutant strains. For example, this compound and gpi18 mutants will show an accumulation of a lipid species corresponding to Man-GlcN-acyl-PI.[2]
-
Signaling Pathways and Logical Relationships
The integrity of the GPI biosynthesis pathway is linked to cellular stress responses, particularly the Cell Wall Integrity (CWI) pathway in fungi. Defects in GPI anchor synthesis can lead to the accumulation of improperly folded or anchored proteins in the ER, triggering a stress response.
GPI Biosynthesis and the Cell Wall Integrity Pathway
Caption: GPI biosynthesis pathway and its link to the Cell Wall Integrity (CWI) signaling pathway in yeast.
Experimental Workflow for Comparing GPI-MT Mutants
Caption: Workflow for comparative analysis of GPI intermediates in yeast GPI-mannosyltransferase mutants.
Conclusion
This compound is an indispensable component of the GPI-mannosyltransferase II complex in Saccharomyces cerevisiae, working in concert with the catalytic subunit Gpi18 to add the second mannose residue to the GPI anchor precursor. While functionally analogous to the accessory subunits of GPI-MT I (Pbn1/PIG-X) in terms of its essentiality for complex activity, this compound is structurally distinct and appears to be specific to fungi. This makes the GPI-MT II complex, and this compound in particular, a potentially attractive target for the development of novel antifungal therapies. The experimental protocols outlined in this guide provide a framework for the further quantitative and comparative analysis of these crucial enzymes, which will be vital for a deeper understanding of GPI biosynthesis and for the development of targeted inhibitors.
References
- 1. Biosynthesis and function of GPI proteins in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an essential component of Glycosylphosphatidylinositol-mannosyltransferase II of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. compartments.jensenlab.org [compartments.jensenlab.org]
- 4. Glycosylphosphatidylinositol-mannosyltransferase I complex | SGD [yeastgenome.org]
- 5. Role of PIGM and PIGX in glycosylphosphatidylinositol biosynthesis and human health (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and biology of mammalian GPI-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Mammalian PIG-X and Yeast Pbn1p Are the Essential Components of Glycosylphosphatidylinositol-Mannosyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PIGV phosphatidylinositol glycan anchor biosynthesis class V [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. PIG-M transfers the first mannose to glycosylphosphatidylinositol on the lumenal side of the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIGX | Abcam [abcam.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Mannolipid donor specificity of glycosylphosphatidylinositol mannosyltransferase-I (GPIMT-I) determined with an assay system utilizing mutant CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PIG‐M transfers the first mannose to glycosylphosphatidylinositol on the lumenal side of the ER | The EMBO Journal [link.springer.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. m.youtube.com [m.youtube.com]
A Comparative Analysis of Pga1 Function in Diverse Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
The cell surface protein Pga1, a glycosylphosphatidylinositol (GPI)-anchored protein, plays a pivotal, albeit varied, role in the pathobiology and physiology of different yeast species. This guide provides a comparative analysis of this compound function, focusing on its impact on adhesion, biofilm formation, and cell wall integrity across key yeast strains. The information presented herein is supported by experimental data and detailed methodologies to facilitate reproducible research and inform drug development strategies targeting fungal-specific virulence factors.
Functional Comparison of this compound Across Yeast Species
The function of this compound demonstrates notable divergence between the pathogenic yeast Candida albicans and the model organism Saccharomyces cerevisiae. In C. albicans, this compound is a key player in virulence, directly influencing the fungus's ability to adhere to host cells and form robust biofilms.[1][2] Conversely, in S. cerevisiae, this compound is an essential protein involved in the fundamental process of GPI anchor synthesis, a critical step in the maturation of many cell wall proteins.[3][4]
Quantitative Analysis of this compound Function
The following table summarizes the quantitative effects of this compound deletion on key phenotypes in Candida albicans.
| Phenotype | Yeast Strain | Effect of this compoundΔ/Δ | Reference |
| Adhesion | Candida albicans | 50% reduction compared to the parental strain. | [1][2] |
| Biofilm Formation | Candida albicans | 33% reduction compared to the parental strain. | [1][2] |
| Chitin (B13524) Content | Candida albicans | 40% decrease in cell wall chitin content. | [1][2] |
| Oxidative Stress Tolerance | Candida albicans | Reduced tolerance to oxidative stress. | [1][2] |
| Susceptibility to Cell Wall Stressors | Candida albicans | Increased susceptibility to Calcofluor white. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound function. Below are protocols for key experiments cited in this guide.
Adhesion Assay (Microplate-Based)
This protocol quantifies the ability of yeast cells to adhere to a polystyrene surface.
-
Cell Preparation: Grow yeast strains of interest in an appropriate liquid medium to the desired growth phase (typically mid-logarithmic).
-
Wash the cells with a suitable buffer (e.g., PBS) and resuspend them to a standardized optical density (e.g., OD600 = 1.0).
-
Adhesion: Add 100 µL of the cell suspension to the wells of a 96-well polystyrene microtiter plate.
-
Incubate for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 37°C) to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with buffer to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a 0.1% crystal violet solution for 20-30 minutes.
-
After staining, wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet with a destaining solution (e.g., 33% acetic acid or ethanol).
-
Measure the absorbance of the destained solution at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[5]
Biofilm Formation Assay (Crystal Violet Method)
This method assesses the ability of yeast to form biofilms on a solid surface.
-
Inoculum Preparation: Prepare a standardized yeast cell suspension as described in the adhesion assay.
-
Biofilm Growth: Add 100 µL of the cell suspension to the wells of a 96-well plate.
-
Incubate the plate for an extended period (e.g., 24-48 hours) at a suitable temperature (e.g., 37°C) without agitation to allow for biofilm development.
-
Washing: Carefully remove the planktonic (non-adherent) cells by gently washing the wells with PBS.
-
Quantification: Quantify the biofilm biomass using the crystal violet staining procedure described in the adhesion assay.[5][6]
Signaling Pathways and Molecular Mechanisms
The molecular functions of this compound are integrated into complex cellular signaling networks.
This compound in Candida albicans: A Role in Cell Wall Integrity and Adhesion
In Candida albicans, this compound is a GPI-anchored cell wall protein that directly contributes to the structural integrity of the cell wall and mediates adhesion to surfaces.[1][2] Its deletion leads to a compromised cell wall, evidenced by increased susceptibility to cell wall disrupting agents like Calcofluor white and a significant reduction in chitin content.[1][2] This weakened cell wall structure likely contributes to the observed defects in adhesion and biofilm formation. Proteomic analysis of a this compound null mutant revealed the absence of several proteins related to virulence, chitin deposition, and oxidative stress response, further explaining the pleiotropic phenotype of the mutant.[7]
Caption: this compound's role in C. albicans virulence.
This compound in Saccharomyces cerevisiae: An Essential Component of GPI-Mannosyltransferase II
In Saccharomyces cerevisiae, this compound has a fundamentally different and essential role. It is a key component of the GPI-mannosyltransferase II (GPI-MT II) complex, which is located in the endoplasmic reticulum.[3][4] This complex is responsible for the addition of the second mannose residue to the GPI anchor precursor. A defective this compound leads to a failure in GPI anchoring, affecting the proper localization and function of numerous GPI-anchored proteins that are crucial for cell wall structure and function.[3][4] This essential role highlights a significant evolutionary divergence in the primary function of this compound between these two yeast species.
Caption: this compound's essential role in GPI biosynthesis in S. cerevisiae.
Conclusion and Future Directions
The comparative analysis of this compound function reveals a fascinating example of functional divergence of a homologous protein in different yeast species. While essential for a core biosynthetic pathway in S. cerevisiae, this compound has evolved into a key virulence factor in the pathogenic yeast C. albicans. This functional shift makes this compound an attractive target for the development of antifungal therapies specifically aimed at C. albicans and potentially other pathogenic fungi where its function is conserved.
Further research should focus on:
-
Expanding the comparative analysis to other clinically relevant Candida species and other pathogenic yeasts to determine the conservation of this compound's role in virulence.
-
Elucidating the precise molecular mechanisms by which this compound mediates adhesion and contributes to cell wall integrity in C. albicans.
-
Investigating the regulatory networks that control this compound expression in different yeast species under various environmental conditions.
Understanding the nuances of this compound function across a broader spectrum of yeasts will be instrumental in developing targeted and effective antifungal strategies.
References
Validating Pga1's Role in Penicillin Biosynthesis Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pga1's role in regulating penicillin biosynthesis in Penicillium chrysogenum against other known regulatory factors. Experimental data is presented to objectively evaluate its significance in the complex network governing the production of this vital antibiotic.
Comparative Analysis of Penicillin Biosynthesis Regulators
The biosynthesis of penicillin is a tightly controlled process influenced by a multitude of regulatory proteins and complexes. While this compound, a G-alpha subunit of a heterotrimeric G protein, has emerged as a key player, its function is best understood in the context of other regulatory systems. This section compares the effects of this compound and other significant regulators on penicillin production and the expression of the core penicillin biosynthesis genes: pcbAB, pcbC, and penDE.
Table 1: Quantitative Comparison of Regulatory Effects on Penicillin Biosynthesis
| Regulator | Genetic Modification | Effect on Penicillin Yield | Effect on pcb Gene Expression | Citation(s) |
| This compound | Dominant activating mutation (pga1G42R) | 50-60% increase | 1.6- to 2.2-fold increase in pcbC and penDE transcripts | [1] |
| Dominant inactivating mutation (pga1G203R) | Decrease | Decrease in pcbAB, pcbC, and penDE transcripts | [2] | |
| Gene deletion (Δthis compound) | Decrease | Lower transcript levels of pcbAB, pcbC, and penDE | [2] | |
| Velvet Complex | ||||
| PcLaeA | Overexpression | Increase | 4-fold increase in pcbC and penDE transcripts | [3] |
| Knock-down | Reduced | Reduced expression of penicillin genes | [3] | |
| PcVelA | Deletion (ΔPcvelA) | Strong reduction | Strong down-regulation of pcbAB, pcbC, and penDE | [4] |
| PcVelB | Not specified | Represses penicillin biosynthesis | Not specified | [5] |
| PcVelC | Not specified | Activates penicillin biosynthesis | Not specified | [5] |
| PacC | Not specified | pH-dependent regulation | Binds to the intergenic region of pcbAB-pcbC | [4] |
| AnCF Complex | Not specified | Positive regulator | Required for activation of penicillin biosynthesis genes | [4] |
Signaling and Regulatory Pathways
The regulation of penicillin biosynthesis is a multi-layered process involving signal transduction pathways that respond to various environmental and cellular cues.
This compound Signaling Pathway
This compound is a central component of a signal transduction cascade that translates external signals into the regulation of penicillin biosynthesis genes. Upon activation, the Gα subunit this compound influences downstream effectors, which in turn modulate the expression of the pcb gene cluster. This regulation is thought to occur through both cAMP-dependent and independent pathways. Furthermore, this compound signaling impacts primary metabolism, ensuring a sufficient supply of precursors like cysteine, ATP, and NADPH, which are essential for high-level penicillin production.
The Velvet Complex Regulatory Network
The Velvet complex is a key global regulator in filamentous fungi, linking secondary metabolism with development. In P. chrysogenum, this complex consists of several proteins, including PcVelA, PcVelB, PcVelC, and the methyltransferase homolog PcLaeA. These components can have both positive and negative regulatory effects on penicillin biosynthesis, highlighting the intricate nature of this regulatory network. PcVelA, PcVelC, and PcLaeA act as activators, while PcVelB functions as a repressor[3][4][5].
Experimental Protocols
Validating the function of regulatory proteins like this compound requires a combination of genetic, transcriptomic, and proteomic approaches. Below are detailed methodologies for key experiments.
Generation and Analysis of a this compound Knockout Mutant
This workflow outlines the key steps to create a this compound deletion mutant and subsequently analyze its phenotype with respect to penicillin production.
Northern Blot Analysis of pcb Gene Expression in P. chrysogenum
Objective: To determine the transcript levels of the penicillin biosynthesis genes (pcbAB, pcbC, penDE) in wild-type and mutant strains.
Materials:
-
P. chrysogenum mycelia (wild-type and mutant strains)
-
Liquid nitrogen
-
TRIzol reagent or equivalent
-
Chloroform, Isopropanol, 75% Ethanol (B145695)
-
DEPC-treated water
-
Formaldehyde (B43269), Formamide, MOPS buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization oven and tubes
-
DIG-labeled DNA probes specific for pcbAB, pcbC, and penDE
-
Blocking reagent, anti-DIG antibody conjugated to alkaline phosphatase, and chemiluminescent substrate (e.g., CSPD)
Procedure:
-
RNA Extraction: Harvest fungal mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using TRIzol reagent according to the manufacturer's instructions. Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend in DEPC-treated water.
-
Gel Electrophoresis: Separate 15-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde to denature the RNA.
-
Blotting: Transfer the RNA from the gel to a positively charged nylon membrane overnight by capillary action using 20x SSC buffer.
-
Crosslinking and Prehybridization: UV-crosslink the RNA to the membrane. Prehybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature.
-
Hybridization: Add the DIG-labeled DNA probe to the hybridization buffer and incubate overnight.
-
Washing and Detection: Wash the membrane under stringent conditions to remove unbound probe. Block the membrane and incubate with an anti-DIG-AP antibody. Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Expose the membrane to X-ray film or a chemiluminescence imager to visualize the transcript bands. Use a loading control (e.g., actin gene probe) to normalize the results.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding Analysis in P. chrysogenum
Objective: To identify the in vivo binding sites of a transcription factor (e.g., a downstream effector of this compound) on the promoters of the penicillin biosynthesis genes.
Materials:
-
P. chrysogenum culture
-
Formaldehyde
-
Glycine
-
Lysis buffer (containing protease inhibitors)
-
Sonicator
-
Antibody specific to the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for the pcb gene promoter regions
Procedure:
-
Crosslinking: Treat the fungal culture with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the mycelia and lyse the cells to release the chromatin. Shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify specific regions of the pcb gene promoters. An enrichment of a specific promoter region in the ChIP sample compared to an input control indicates in vivo binding of the transcription factor to that region.
Conclusion
The regulation of penicillin biosynthesis in P. chrysogenum is a complex interplay of multiple signaling pathways and regulatory proteins. This compound has been validated as a significant positive regulator, with its activation leading to a substantial increase in both the expression of the core biosynthesis genes and the final penicillin yield. Its role, however, is intertwined with other key regulators such as the Velvet complex, PacC, and the AnCF complex, which collectively fine-tune the production of this crucial antibiotic in response to diverse cellular and environmental signals. Further research, particularly quantitative proteomics and ChIP-seq studies on the downstream targets of these regulatory networks, will continue to unravel the intricate mechanisms governing penicillin production and provide new avenues for industrial strain improvement.
References
- 1. The heterotrimeric Galpha protein this compound regulates biosynthesis of penicillin, chrysogenin and roquefortine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Prostaglandin A1 vs. Prostaglandin E1: A Comparative Analysis of Nurr1 Activation
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nurr1 (NR4A2) is a critical regulator of the development, maintenance, and survival of midbrain dopaminergic neurons. Its role in neuroprotection has made it a significant therapeutic target for neurodegenerative conditions such as Parkinson's disease. Recent research has identified Prostaglandin (B15479496) E1 (PGE1) and its metabolite, Prostaglandin A1 (PGA1), as endogenous ligands that can directly bind to and activate Nurr1, thereby stimulating its transcriptional function. This guide provides a detailed comparison of the effects of this compound and PGE1 on Nurr1 activation, supported by experimental data and methodologies.
Mechanism of Action and Binding Affinity
Both PGE1 and this compound have been shown to directly interact with the ligand-binding domain (LBD) of Nurr1.[1][2][3] However, their mode of interaction and the resulting functional consequences exhibit notable differences.
This compound binds covalently to the Nurr1-LBD.[1][4] This interaction occurs through a Michael adduct formation with the cysteine residue at position 566 (Cys566) of the Nurr1-LBD.[1][3][4] This covalent modification induces a significant conformational change, including a 21° shift of the activation function-2 (AF-2) helix (H12) away from the protein core.[1][3][4]
PGE1, while also binding directly to the Nurr1-LBD, appears to activate Nurr1's transcriptional function with significantly higher efficiency than this compound in certain cell lines.[2] Furthermore, the signaling pathway for PGE1 is thought to be twofold: it can act directly on Nurr1 intracellularly, and it can also signal through the prostaglandin E receptor 2 (EP2), a G-protein coupled receptor, which can indirectly influence Nurr1 activity.[5][6] In contrast, this compound's primary mechanism of action on Nurr1 appears to be through direct, covalent binding.[5]
Quantitative Comparison of Nurr1 Activation
The following table summarizes the quantitative data from key experiments comparing the effects of this compound and PGE1 on Nurr1 activation and its downstream neuroprotective effects.
| Parameter | Prostaglandin A1 (this compound) | Prostaglandin E1 (PGE1) | Cell Line/Model | Experimental Assay | Source |
| Transcriptional Activation | Lower efficiency compared to PGE1 | Higher efficiency compared to this compound | SK-N-BE(2)C | Luciferase Reporter Assay | [2] |
| Neuroprotection (MPP+ induced toxicity) | 5 µM | 3 µM | MN9D | MTT Assay & LDH Release | [5][7] |
| Interaction with Coactivators (SRC1 & SRC3) | Increases interaction with SRC1 (3.00 ± 0.12 fold) and SRC3 (2.16 ± 0.12 fold) at 10 µM | Augments interaction with SRC1 (4.33 ± 0.03 fold) and SRC3 (11.24 ± 0.24 fold) at 1 µM | SK-N-BE(2)C | Co-Immunoprecipitation | [2] |
| Binding to Nurr1-LBD | Direct, covalent binding to Cys566 | Direct binding | In vitro | Competition Binding Assays | [6] |
| Interaction with EP2 Receptor | Does not interact with EP2 | Binds to EP2 | In vitro | Saturation Binding Assays | [6] |
Signaling Pathways
The signaling pathways for this compound and PGE1 in activating Nurr1 differ, particularly concerning the involvement of cell surface receptors.
Prostaglandin A1 (this compound) Signaling Pathway
This compound primarily acts intracellularly, directly binding to and activating Nurr1.
Prostaglandin E1 (PGE1) Dual Signaling Pathway
PGE1 can activate Nurr1 through both a direct intracellular mechanism and an indirect pathway involving the EP2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of this compound and PGE1 on Nurr1.
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of Nurr1 in response to treatment with this compound or PGE1.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SK-N-BE(2)C) are cultured in appropriate media.
-
Transfection: Cells are co-transfected with a Nurr1 expression plasmid, a luciferase reporter plasmid containing Nurr1 binding elements (e.g., NBRE), and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Treatment: After a period of incubation, the cells are treated with various concentrations of this compound, PGE1, or a vehicle control.
-
Lysis and Measurement: Following treatment, cells are lysed, and the luminescence from both Firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is then calculated by comparing the normalized luciferase activity in treated cells to that in vehicle-treated cells.[8]
Co-Immunoprecipitation (Co-IP) Assay
This technique is employed to determine if Nurr1 physically interacts with coactivator proteins like SRC1 and SRC3 upon stimulation with this compound or PGE1.
Methodology:
-
Cell Treatment and Lysis: SK-N-BE(2)C cells are treated with either this compound (e.g., 10 µM) or PGE1 (e.g., 1 µM). Following treatment, the cells are lysed to release cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to Nurr1. This antibody-protein complex is then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of coactivators (SRC1 and SRC3) is then detected by Western blotting using antibodies specific to these proteins.
-
Analysis: The amount of co-precipitated coactivator is quantified and compared between the different treatment groups.[2]
Competition Binding Assay
This assay is used to determine the binding affinity of unlabeled this compound and PGE1 to the Nurr1-LBD by measuring their ability to compete with a radiolabeled ligand.
Methodology:
-
Incubation: A constant concentration of purified Nurr1-LBD protein and a radiolabeled prostaglandin (e.g., [³H]-PGE1 or [³H]-PGA1) are incubated with increasing concentrations of unlabeled competitor prostaglandins (B1171923) (this compound or PGE1).
-
Separation: The protein-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of protein-bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted to show the displacement of the radiolabeled ligand by the unlabeled competitor, from which the binding affinity (Ki) can be calculated.[6]
Conclusion
Both Prostaglandin A1 and Prostaglandin E1 are promising endogenous activators of the orphan nuclear receptor Nurr1. While both stimulate its transcriptional activity and exhibit neuroprotective effects, they do so through distinct mechanisms and with differing efficiencies. PGE1 appears to be a more potent activator of Nurr1-mediated transcription and can act through both direct and indirect signaling pathways. In contrast, this compound's primary mode of action is through direct covalent modification of the Nurr1-LBD. These differences are critical for researchers and drug development professionals to consider when designing therapeutic strategies targeting Nurr1 for the treatment of neurodegenerative diseases. Further research into the specific downstream gene targets and the physiological contexts in which each prostaglandin predominates will be crucial for advancing these findings toward clinical applications.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. PGE1 and this compound bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE1 and this compound bind to Nurr1 and activate its transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pga1 G-Protein Signaling Across Pathogenic Fungi
For Immediate Release
A Comprehensive Guide to Pga1-Mediated G-Protein Signaling in Key Fungal Pathogens, Offering Researchers a Comparative Framework for Therapeutic Development.
This guide provides a detailed comparison of the this compound G-protein signaling pathway and its orthologs across several clinically relevant fungal species: Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Penicillium chrysogenum. This compound and its counterparts are crucial regulators of fungal development, virulence, and stress responses, making them attractive targets for novel antifungal therapies. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex signaling networks to facilitate a deeper understanding of the conserved and divergent roles of this critical signaling pathway.
Quantitative Comparison of this compound/Gpa1 Function
The functional consequences of deleting or modifying this compound/Gpa1 orthologs vary across different fungal species, highlighting both conserved and species-specific roles. The following table summarizes key quantitative findings from studies on these G-protein alpha subunits.
| Fungal Species | Gene (Ortholog) | Phenotype Measured | Quantitative Change in Mutant vs. Wild Type | Reference |
| Candida albicans | This compound | Adhesion | 50% reduction | [1] |
| Biofilm Formation | 33% reduction | [1] | ||
| Virulence (in vivo) | Slight reduction | [1] | ||
| Cryptococcus neoformans | Gpa1 | Mating | Defective in response to nitrogen starvation | [2][3] |
| Melanin Synthesis | Failed to induce in response to glucose starvation | [2][3] | ||
| Capsule Production | Failed to induce in response to iron limitation | [2][3] | ||
| Virulence (animal model) | Significantly attenuated | [2][3] | ||
| Aspergillus fumigatus | gpaA | Colony Growth (minimal media) | Increased | [4] |
| Conidiation | Increased | [4] | ||
| gpaB | Colony Growth | Reduced | [4] | |
| Germination Rate | Significantly decreased | [4] | ||
| Conidiation | Significantly decreased | [4] | ||
| H₂O₂ Tolerance | Reduced | [4] | ||
| Gliotoxin Production | Reduced | [4] | ||
| ganA | Colony Growth | Reduced | [4] | |
| Penicillium chrysogenum | This compound | Penicillin Production | Decreased in deletion mutant | |
| Roquefortine Production | Decreased in deletion mutant |
Visualizing this compound/Gpa1 Signaling Pathways
The this compound/Gpa1 signaling cascade often integrates environmental cues to regulate downstream cellular responses, most notably through the cyclic AMP-protein kinase A (cAMP-PKA) pathway. The following diagrams illustrate the core signaling architecture in Cryptococcus neoformans as a representative model.
Caption: Gpa1 signaling pathway in Cryptococcus neoformans.
Experimental Protocols
Detailed methodologies are provided below for key assays used to quantify the phenotypes associated with this compound/Gpa1 function.
Fungal Adhesion Assay
This protocol outlines a method for quantifying the adhesion of fungal cells to a solid surface, a critical early step in biofilm formation and pathogenesis.
Caption: Workflow for a fungal cell adhesion assay.
Methodology:
-
Cell Preparation: Grow fungal strains overnight in an appropriate liquid medium (e.g., YPD for C. albicans). Harvest cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in a suitable medium (e.g., RPMI-1640) to a final concentration of 1x10^7 cells/mL.[5]
-
Adhesion Step: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom microtiter plate. Incubate the plate for 90 minutes at 37°C to allow for cell adherence.[5]
-
Washing: Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[6]
-
Staining: Add 110 µL of 0.4% aqueous crystal violet solution to each well and incubate for 45 minutes at room temperature.[5]
-
Destaining: Wash the wells four times with water and allow them to air dry. Add 200 µL of 95% ethanol (B145695) to each well to destain the cells for 45 minutes.[5]
-
Quantification: Transfer 100 µL of the destaining solution to a new microtiter plate and measure the absorbance at 570 nm using a plate reader.
Fungal Biofilm Formation Assay
This protocol describes a method to assess the ability of fungal cells to form mature biofilms.
Methodology:
-
Cell Preparation and Adhesion: Prepare the cell suspension and perform the adhesion step as described in the Fungal Adhesion Assay (steps 1 and 2).[7]
-
Biofilm Growth: After the initial adhesion and a wash step, add 200 µL of fresh growth medium (e.g., RPMI-1640) to each well. Incubate the plate for 24-48 hours at 37°C to allow for biofilm maturation.[7]
-
Quantification (Metabolic Activity): To quantify the biofilm, the metabolic activity of the cells within the biofilm can be measured using an XTT reduction assay.
-
Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) and a menadione (B1676200) solution (e.g., 1 µM in acetone).
-
Prior to use, mix the XTT and menadione solutions.
-
Wash the formed biofilms with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark for 2 hours at 37°C.
-
Measure the color change by reading the absorbance at 490 nm.[8]
-
Murine Model of Systemic Fungal Infection
This protocol provides a general framework for assessing fungal virulence in a murine model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.[9] Immunosuppression (e.g., with cyclophosphamide (B585) and cortisone (B1669442) acetate) may be required depending on the fungal species and the desired infection model.[10]
-
Inoculum Preparation: Prepare a fungal cell suspension in sterile saline to the desired concentration (e.g., 1x10^6 cells/mL).[9]
-
Infection: Inject a defined volume of the inoculum (e.g., 100 µL) into each mouse via the lateral tail vein for a systemic infection model.[9] For a pulmonary infection model, intranasal or intratracheal inoculation would be used.[11]
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss, lethargy, and ruffled fur.[9]
-
Endpoint Analysis: The primary endpoint is typically survival, which is monitored over a period of 21-30 days. Alternatively, at specific time points post-infection, mice can be euthanized, and target organs (e.g., kidneys, lungs, brain) can be aseptically removed.[9][10]
-
Fungal Burden Determination: Homogenize the harvested organs and plate serial dilutions onto appropriate agar (B569324) plates (e.g., Sabouraud dextrose agar) to determine the number of colony-forming units (CFUs) per gram of tissue.[10]
Measurement of Intracellular cAMP Levels
This protocol describes a common method for quantifying intracellular cyclic AMP (cAMP), a key second messenger in G-protein signaling.
Methodology:
-
Cell Culture and Lysis: Grow fungal cells to the desired growth phase and then subject them to the desired stimulation conditions. Harvest the cells and lyse them, for example, by bead beating in the presence of a lysis buffer containing phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay: Use a commercially available cAMP enzyme immunoassay (EIA) kit. These kits typically work on the principle of competitive binding, where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.
-
Quantification: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal (e.g., colorimetric or fluorescent) is measured, and the cAMP concentration is determined by comparison to a standard curve.[12][13]
Western Blot for MAPK Phosphorylation
This protocol details the detection of phosphorylated mitogen-activated protein kinases (MAPKs), which are often downstream effectors of G-protein signaling pathways.
Methodology:
-
Protein Extraction: Grow and treat fungal cells as required. Harvest the cells and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38 or anti-phospho-p44/42).[14][15]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK or a housekeeping protein like actin or tubulin.[16]
Logical Relationships in this compound-Mediated Virulence
The this compound/Gpa1 signaling module acts as a central hub, integrating various upstream signals to modulate a range of downstream processes that collectively contribute to fungal virulence.
Caption: Logical flow from environmental sensing to virulence.
References
- 1. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptococcus neoformans mating and virulence are regulated by the G-protein α subunit GPA1 and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptococcus neoformans mating and virulence are regulated by the G-protein alpha subunit GPA1 and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Characterization of G Protein α Subunits in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Murine model for disseminated Candidiasis [bio-protocol.org]
- 10. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [se.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytosolic pH Controls Fungal MAPK Signaling and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Pga1: A Promising Antifungal Drug Target for Novel Therapies
A Comparative Guide to the Validation of Pga1 as a Target for Antifungal Drug Development
In the global effort to combat the rise of drug-resistant fungal infections, the scientific community is in constant pursuit of novel therapeutic targets. One such emerging target is this compound, a protein integral to the cell wall integrity and virulence of several pathogenic fungi, most notably Candida albicans. This guide provides a comprehensive comparison of this compound with existing antifungal targets, supported by experimental data, to validate its potential in the development of new antifungal therapies.
This compound: Function and Significance in Fungal Pathogens
This compound is a key enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. Specifically, it functions as GPI-α1,6-mannosyltransferase-II (also known as Gpi18), which is crucial for the proper attachment of a wide array of proteins to the fungal cell surface.[1] These GPI-anchored proteins are vital for numerous cellular processes, including cell wall maintenance, adhesion to host cells, and biofilm formation, all of which are critical for the virulence of pathogenic fungi.[2][3]
Studies in Candida albicans have demonstrated that the deletion of the this compound gene leads to a significant reduction in the fungus's ability to cause disease.[2][4] A this compound null mutant exhibits decreased tolerance to oxidative stress and a significant drop in chitin (B13524) content within the cell wall.[2][3] Furthermore, a proteomic analysis of this mutant revealed the absence of several key proteins associated with virulence, chitin deposition, and resistance to oxidative stress, providing a molecular explanation for these phenotypic changes.[5] In Penicillium chrysogenum, this compound acts as a G protein alpha subunit that plays a crucial role in regulating growth, development, and the production of secondary metabolites like penicillin.[6][7]
Quantitative Analysis of this compound Depletion in Candida albicans
The functional importance of this compound is underscored by the significant phenotypic changes observed in its absence. The following table summarizes the quantitative data from studies on a this compound null mutant of C. albicans compared to the wild-type strain.
| Phenotypic Trait | Reduction in this compound Null Mutant | Reference |
| Adhesion | 50% | [2][3] |
| Biofilm Formation | 33% | [2][3] |
| Cell Wall Chitin Content | 40% | [2][3] |
This compound in the Context of the GPI-Anchor Biosynthesis Pathway
The targeting of the GPI-anchor biosynthesis pathway is a validated and promising strategy for the development of novel antifungal agents.[1] this compound is an essential component of this pathway, making it an attractive specific target. The diagram below illustrates the simplified GPI-anchor biosynthesis pathway, highlighting the role of this compound.
Comparison with Existing Antifungal Drug Targets
Current antifungal therapies primarily target the fungal cell membrane (polyenes and azoles) and cell wall synthesis (echinocandins).[8][9] While effective, the rise of resistance and issues with toxicity limit their use.[1][10] Targeting this compound and the GPI-anchor biosynthesis pathway offers a distinct and potentially advantageous alternative.
| Feature | This compound (GPI-Anchor Synthesis) | Azoles (Ergosterol Synthesis) | Echinocandins (β-1,3-Glucan Synthesis) |
| Mechanism of Action | Inhibits the attachment of a wide range of surface proteins essential for virulence and cell wall integrity. | Inhibit lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis and compromising cell membrane integrity. | Inhibit β-1,3-glucan synthase, disrupting cell wall integrity and leading to osmotic instability. |
| Spectrum of Activity | Potentially broad-spectrum against fungi reliant on GPI-anchored proteins. | Broad-spectrum, but resistance is a growing concern. | Primarily active against Candida and Aspergillus species. |
| Potential for Resistance | As a novel target, the potential for pre-existing resistance is low. | Resistance is well-documented and can develop through multiple mechanisms. | Resistance is emerging, particularly in Candida glabrata. |
| Potential for Synergy | High potential for synergistic effects with cell wall or membrane-targeting drugs. | Used in combination therapies, but antagonism can occur. | Often used in combination with other antifungal classes. |
| Selectivity | The GPI-anchor biosynthesis pathway has differences between fungi and humans, offering a window for selective toxicity. | Can have off-target effects and drug-drug interactions due to inhibition of human cytochrome P450 enzymes. | Generally well-tolerated with low toxicity due to the absence of β-1,3-glucan in human cells. |
Experimental Protocols for the Validation of this compound as a Drug Target
Validating this compound as a drug target involves a series of well-defined experimental procedures.
Gene Deletion and Phenotypic Analysis of this compound Mutant
-
Objective: To confirm the role of this compound in fungal viability, virulence, and cell wall integrity.
-
Methodology:
-
Construction of a homozygous this compound null mutant in a pathogenic fungal strain (e.g., Candida albicans) using homologous recombination.
-
Phenotypic characterization of the mutant compared to the wild-type strain, including:
-
Growth assays: Assessing growth rates in various liquid and solid media.
-
Stress tolerance assays: Evaluating sensitivity to oxidative stress (e.g., H₂O₂), cell wall stressors (e.g., Calcofluor White, Congo Red), and osmotic stress.
-
Adhesion and biofilm formation assays: Quantifying the ability to adhere to surfaces and form biofilms using crystal violet staining or microscopy.
-
Virulence studies: Assessing the attenuated virulence of the mutant in an in vivo model, such as a murine model of systemic infection or a Galleria mellonella infection model.[4]
-
-
Development of an Assay for this compound Inhibition
-
Objective: To establish a high-throughput screening platform to identify this compound inhibitors.
-
Methodology:
-
Overexpression and purification of recombinant this compound enzyme.
-
Development of an in vitro enzymatic assay to measure the mannosyltransferase activity of this compound. This could be a fluorescence-based assay or a radio-labeled substrate assay.
-
Optimization of the assay for high-throughput screening in a microplate format.
-
The following diagram outlines a hypothetical workflow for the screening and validation of this compound inhibitors.
Conclusion
The validation of this compound as a drug target for antifungal therapies is strongly supported by its critical role in the essential GPI-anchor biosynthesis pathway and its demonstrated importance for fungal virulence and cell wall integrity. The significant phenotypic defects observed in this compound null mutants, including reduced adhesion, biofilm formation, and stress tolerance, highlight its potential as a therapeutic target. Targeting this compound offers a novel mechanism of action that could circumvent existing antifungal resistance mechanisms. The development of specific this compound inhibitors, guided by robust screening and validation protocols, represents a promising avenue for the discovery of the next generation of antifungal drugs.
References
- 1. Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Genetic and phenotypic intra-species variation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Phenotypic Profile of the Candida albicans Regulatory Network | PLOS Genetics [journals.plos.org]
- 8. Inhibitory effects of this compound and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Monoclonal Antibodies Targeting Candida albicans Cell Wall Proteins for the Inhibition of Virulence
A Guide for Researchers and Drug Development Professionals
Introduction:
Candida albicans, an opportunistic fungal pathogen, poses a significant threat to immunocompromised individuals. Its virulence is intrinsically linked to its ability to adhere to host tissues and form robust biofilms, processes mediated by a plethora of cell wall proteins (CWPs). While the GPI-anchored protein Pga1 has been identified as a contributor to adhesion and biofilm formation, a literature review reveals a notable absence of studies detailing the development and efficacy of antibodies specifically targeting this protein.[1][2][3] However, significant research has been conducted on monoclonal antibodies (mAbs) targeting other critical CWPs involved in similar pathogenic processes.
This guide provides a comparative analysis of the efficacy of monoclonal antibodies targeting key C. albicans cell wall proteins: Pga31 , Utr2 , and a high-molecular-weight mannoprotein . These proteins are integral to the fungus's virulence, making them promising targets for novel immunotherapies. The data presented herein is compiled from preclinical studies and aims to provide a clear, data-driven comparison to inform future research and development in the field of antifungal antibody-based therapeutics.
Comparative Efficacy of Anti-C. albicans Monoclonal Antibodies
The following table summarizes the available quantitative data on the efficacy of different monoclonal antibodies against C. albicans. The data is extracted from various studies to facilitate a cross-study comparison of their potential therapeutic effects.
| Antibody Target | Monoclonal Antibody | Efficacy Metric | Result | Source |
| Pga31 | 1B11 | In vivo survival (prophylactic) | 83% survival | [4] |
| In vivo kidney fungal burden | ~2-log reduction | [4] | ||
| Opsonophagocytosis | All cells engulfed by 12 min | [4] | ||
| Utr2 | 1H3 | In vivo survival (prophylactic) | 83% survival | [4] |
| In vivo kidney fungal burden | ~2-log reduction | [4] | ||
| Opsonophagocytosis | All cells engulfed by 12 min | [4] | ||
| Mannoprotein (>200 kDa) | C7 | Inhibition of adhesion to HEp-2 cells | 31.1% inhibition | [5][6] |
| Inhibition of adhesion to buccal cells | 55.3% inhibition | [5][6] | ||
| Inhibition of germination | 38.5% decrease | [5][6] | ||
| In vitro fungicidal activity | 80.7% inhibition at 25 µg/ml | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of anti-C. albicans antibody efficacy.
Adhesion Assay
This protocol is used to quantify the ability of C. albicans to adhere to a substrate, a critical first step in biofilm formation and tissue colonization.
-
Cell Preparation: C. albicans strains are grown overnight in a suitable liquid medium (e.g., YPD) at 30°C. The cells are then harvested by centrifugation, washed twice with phosphate-buffered saline (PBS), and resuspended in RPMI-1640 medium to a final concentration of 1 x 10^7 cells/ml.
-
Antibody Incubation: The C. albicans cell suspension is incubated with the monoclonal antibody at a predetermined concentration for 1 hour at 37°C with gentle agitation. A control group with an irrelevant isotype-matched antibody is also included.
-
Adhesion to Substrate: The antibody-treated and control cell suspensions are added to the wells of a 96-well microtiter plate (pre-coated with an appropriate substrate like fibronectin or epithelial cells) and incubated for 90 minutes at 37°C to allow for adhesion.
-
Washing: Non-adherent cells are removed by gently washing the wells twice with PBS.
-
Quantification: The remaining adherent cells are quantified. This can be done by lysing the cells and measuring the activity of a cytoplasmic enzyme (e.g., acid phosphatase) or by staining with crystal violet followed by solubilization and absorbance measurement at 595 nm. The percentage of adhesion inhibition is calculated relative to the control group.[5][6]
Biofilm Formation and Inhibition Assay
This assay measures the ability of an antibody to inhibit the formation of a mature biofilm.
-
Inoculum Preparation: C. albicans is grown and prepared as described in the adhesion assay.
-
Biofilm Formation: 200 µL of the cell suspension (1 x 10^7 cells/ml in RPMI-1640) is added to the wells of a 96-well plate. The monoclonal antibody to be tested is added at various concentrations. Control wells receive an isotype-matched antibody or no antibody.
-
Incubation: The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, the supernatant is carefully aspirated, and the wells are washed twice with PBS to remove non-adherent, planktonic cells.
-
Quantification: The biofilm biomass is quantified using methods such as:
-
Crystal Violet Staining: The biofilm is stained with 0.1% crystal violet, followed by washing and solubilization of the stain with 95% ethanol. The absorbance is read at 595 nm.
-
XTT Reduction Assay: The metabolic activity of the biofilm is measured using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The color change is measured spectrophotometrically at 490 nm.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the antibody-treated wells to the control wells.
In Vivo Murine Model of Systemic Candidiasis
This animal model is used to assess the protective efficacy of a monoclonal antibody in a living organism.
-
Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6) are used. Immunosuppression can be induced by treatment with cyclophosphamide.
-
Prophylactic Treatment: Mice are administered the monoclonal antibody (e.g., 15 mg/kg) via intravenous or intraperitoneal injection at a set time (e.g., 3 hours) before infection. A control group receives an isotype-matched antibody or PBS. A second dose of the antibody may be administered 24 hours post-infection.[4]
-
Infection: Mice are challenged with a lethal or sub-lethal dose of C. albicans (e.g., 2.5 x 10^5 cells) via intravenous injection into the lateral tail vein.
-
Monitoring: The health of the mice is monitored daily, and survival rates are recorded over a period of up to 30 days.
-
Fungal Burden Determination: At specific time points post-infection, a subset of mice from each group is euthanized. Organs (typically kidneys, as they are the primary target in systemic candidiasis) are harvested, homogenized, and plated on appropriate agar (B569324) plates to determine the fungal burden (colony-forming units per gram of tissue).
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizing a Generalized Signaling Pathway for Adhesion and Biofilm Formation
The following diagram illustrates a simplified, conceptual signaling pathway involved in C. albicans adhesion and biofilm formation, highlighting the central role of cell wall proteins.
Caption: Generalized signaling cascade in C. albicans leading to virulence.
Experimental Workflow for Antibody Efficacy Testing
The diagram below outlines the typical workflow for evaluating the efficacy of a novel monoclonal antibody against C. albicans.
Caption: Workflow for assessing anti-Candida antibody efficacy.
The development of monoclonal antibodies against C. albicans cell wall proteins represents a promising avenue for novel antifungal therapies. While data on antibodies specifically targeting this compound are currently unavailable, the significant protective efficacy demonstrated by antibodies against other key CWPs like Pga31 and Utr2 underscores the potential of this therapeutic strategy.[4] The data and protocols presented in this guide offer a foundation for researchers and drug developers to compare existing antibody candidates and to design future studies aimed at identifying and validating new immunotherapeutic targets on the surface of this formidable fungal pathogen. Further research into the diverse array of CWPs and their roles in virulence will be critical in expanding our arsenal (B13267) against life-threatening candidiasis.
References
- 1. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoclonal Antibodies Targeting Surface-Exposed Epitopes of Candida albicans Cell Wall Proteins Confer In Vivo Protection in an Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Monoclonal Antibody Directed against a Candida albicans Cell Wall Mannoprotein Exerts Three Anti-C. albicans Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A monoclonal antibody directed against a Candida albicans cell wall mannoprotein exerts three anti-C. albicans activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin A1 vs. Synthetic Nurr1 Agonists: A Comparative Guide to Neuroprotection
The orphan nuclear receptor Nurr1 (also known as NR4A2) has emerged as a critical therapeutic target for neurodegenerative disorders, particularly Parkinson's disease.[1][2][3] Nurr1 is essential for the development, maintenance, and protection of midbrain dopaminergic neurons—the primary cell type lost in Parkinson's.[1][4] Its activation can shield these neurons from inflammation-induced death and upregulate genes vital for dopamine (B1211576) synthesis and function.[1][3] Consequently, the discovery and development of compounds that can activate Nurr1 are of significant interest to the scientific community.
This guide provides a detailed comparison of two major classes of Nurr1 activators: Prostaglandin (B15479496) A1 (PGA1), a naturally occurring ligand, and various synthetic agonists developed through targeted drug discovery programs. We will examine their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate them.
Mechanism of Action: Converging on a Common Target
Both this compound and synthetic agonists exert their neuroprotective effects primarily by binding to and activating the Nurr1 protein, thereby stimulating its transcriptional function. However, the specifics of their interaction and downstream consequences can differ.
Prostaglandin A1 (this compound): An Endogenous Ligand
This compound, a dehydrated metabolite of Prostaglandin E1 (PGE1), has been identified as a native ligand for Nurr1.[1][4] Its mechanism involves a direct and covalent interaction with the Nurr1 ligand-binding domain (LBD). Specifically, this compound forms a Michael adduct with a cysteine residue (Cys566) within the LBD.[1][4] This binding event induces a significant conformational change in the receptor, including a 21° shift of the activation function-2 (AF-2) helix, which is crucial for initiating the transcription of target genes.[1][4] These target genes include those essential for dopaminergic neuron survival and function, such as tyrosine hydroxylase (TH), dopamine transporter (DAT), and the c-Ret kinase receptor.[1]
Synthetic Nurr1 Agonists
A diverse range of synthetic Nurr1 agonists has been developed, including repurposed drugs like the antimalarial amodiaquine (B18356), and novel chemical entities such as SA00025 and DHI-derived compounds.[2][5][6] Like this compound, many of these compounds interact directly with the Nurr1 LBD to enhance its transcriptional activity.[2] However, their binding sites and modes of action can vary. For instance, amodiaquine and its derivatives have been shown to physically interact with the LBD, while others have been designed based on the structure of other natural ligands like 5,6-dihydroxyindole (B162784) (DHI).[2][7][8] The development of these synthetic molecules aims to optimize potency, selectivity, and pharmacokinetic properties for better therapeutic potential.[8][9]
Comparative Efficacy: In Vitro Data
In vitro studies using neuronal cell lines are fundamental for assessing the direct neuroprotective effects of Nurr1 agonists against specific toxins. The data below summarizes key findings from studies using this compound and various synthetic agonists.
| Compound/Agonist | Cell Model | Neurotoxin | Concentration | Key Outcome | Reference |
| Prostaglandin A1 (this compound) | MN9D | MPP+ | 5 µM | Potentiated protective effects on cell viability and cytotoxicity. | [1] |
| Amodiaquine | MN9D | MPP+ | 10 µM | Significantly protected against MPP+-induced cell death. | [2] |
| SA00025 | Primary Neurons | 6-OHDA | Not specified | Induced expression of TH, VMAT, DAT, AADC, and c-Ret. | [5] |
| DHI-derived Agonist (Compound 37) | N27 Rat Neurons | Paraquat (PQ) | Pre-treatment | Significantly ameliorated PQ-induced necrosis. | [6] |
| 4A7C-301 (Optimized Agonist) | MN9D | MPP+ | Not specified | Exhibited robust neuroprotective effects. | [10] |
Comparative Efficacy: In Vivo Data
Animal models of Parkinson's disease are crucial for evaluating the therapeutic potential of Nurr1 agonists in a complex biological system, assessing their ability to cross the blood-brain barrier, and measuring functional outcomes.
| Compound/Agonist | Animal Model | Dosing Regimen | Key Outcome | Reference |
| Prostaglandin A1 (this compound) | MPTP-lesioned mice | Not specified | Improved motor deficits. | [1][4] |
| This compound | Permanent MCAO rats (Ischemia) | 16.5-66 nmol (icv) | Reduced infarction volume by 18-27%; improved motor function. | [11] |
| Amodiaquine | 6-OHDA-lesioned rats | Not specified | Ameliorated behavioral deficits. | [2] |
| SA00025 | Poly(I:C) + 6-OHDA-lesioned rats | 30 mg/kg p.o. daily | Partial neuroprotection of dopaminergic neurons and fibers; reduced microglial activation. | [5] |
| 4A7C-301 (Optimized Agonist) | MPTP-induced mice | Not specified | Protected midbrain dopamine neurons; improved motor and non-motor deficits. | [10] |
Experimental Protocols & Workflow
The validation of Nurr1 agonists relies on standardized experimental procedures. Below are representative protocols for in vitro and in vivo testing.
In Vitro Neuroprotection Assay (MPP+ Model)
-
Cell Culture: Dopaminergic MN9D cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1x10^4 cells per well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound or a synthetic agonist) at various concentrations. Cells are incubated for a pre-determined period (e.g., 2-4 hours).
-
Toxin Induction: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the wells to a final concentration known to induce significant cell death (e.g., 0.5 mM). A vehicle control group receives no toxin.
-
Incubation: The cells are incubated with the toxin for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a standard assay:
-
MTT Assay: Measures mitochondrial metabolic activity. MTT reagent is added, and after incubation, the resulting formazan (B1609692) crystals are dissolved for spectrophotometric analysis.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release into the medium, an indicator of cell membrane damage and cytotoxicity.
-
In Vivo Neuroprotection Assay (MPTP Mouse Model)
-
Animals: Adult male C57BL/6 mice are used, housed under standard laboratory conditions.
-
Lesioning: Parkinsonism is induced by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). A common protocol is four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) at 2-hour intervals. Control animals receive saline injections.
-
Agonist Treatment: The test compound (e.g., this compound or a synthetic agonist) is administered to the treatment group. The dosing regimen can vary but may start prior to MPTP administration and continue daily for a set period (e.g., 7-14 days).
-
Behavioral Testing: Motor function is assessed using tests like the rotarod test (measuring balance and coordination) or the open field test (measuring locomotor activity) at baseline and after the treatment period.
-
Histological Analysis: After the final behavioral test, animals are euthanized, and their brains are collected. The substantia nigra and striatum are sectioned and processed for immunohistochemistry.
-
Quantification: Stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is performed to quantify the degree of dopaminergic neuron survival. Fiber density in the striatum is also often measured.
Side-by-Side Comparison
While both classes of compounds activate Nurr1, they have distinct characteristics relevant to drug development.
Conclusion
Both Prostaglandin A1 and a growing arsenal (B13267) of synthetic agonists have demonstrated significant neuroprotective potential by targeting the orphan nuclear receptor Nurr1. This compound, as a native ligand, provides a crucial biological validation for this therapeutic strategy, showing efficacy in both cellular and animal models of neurodegeneration.[1][4][11]
However, the future of Nurr1-based therapeutics likely lies with synthetic agonists. These molecules offer the critical advantages of tunability and optimization. Researchers can systematically modify their chemical structures to enhance potency, improve selectivity, and engineer favorable pharmacokinetic profiles (e.g., brain penetrance, metabolic stability).[8][10] Compounds like amodiaquine, SA00025, and next-generation molecules have shown the ability to not only protect neurons but also to quell the neuroinflammatory responses that contribute to disease progression.[2][5] As these synthetic compounds advance through preclinical testing, they represent a highly promising, disease-modifying approach for treating devastating neurodegenerative conditions like Parkinson's disease.
References
- 1. PGE1 and this compound bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PGE1 and this compound bind to Nurr1 and activate its transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Proteomic Analysis of Pga1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proteomic landscape in Penicillium chrysogenum cells with a knockout of the Pga1 gene (Δthis compound) versus wild-type cells. The data presented is derived from the peer-reviewed study by Carrasco-Navarro et al. (2016), titled "Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum."[1][2][3] This publication is a key resource for understanding the molecular ramifications of ablating this compound, a crucial Gα subunit involved in fungal development and secondary metabolism.
Executive Summary
The heterotrimeric Gα protein this compound is a central regulator of the entire developmental program in Penicillium chrysogenum, influencing processes from spore germination to conidia formation.[2] It also plays a significant role in the regulation of penicillin biosynthesis.[2] Quantitative proteomic analysis of a this compound knockout strain (Δthis compound) revealed significant alterations in the abundance of proteins primarily involved in primary metabolism, stress response, and signal transduction.[1] In total, 30 proteins were identified as having differential abundance dependent on this compound activity levels.[1] This guide synthesizes these findings to provide a clear overview of the cellular consequences of this compound deletion, offering valuable insights for researchers targeting this pathway for antifungal drug development or metabolic engineering.
Quantitative Proteomic Data: Δthis compound vs. Wild-Type
The following tables summarize the proteins that showed significantly altered abundance in the Δthis compound strain compared to the wild-type P. chrysogenum (Wis54-1255). The data is categorized by the functional role of the identified proteins.
Table 1: Proteins with Decreased Abundance in this compound Knockout Cells
| Protein ID | Protein Name/Putative Function | Fold Change (Δthis compound vs. WT) | Functional Category |
| Pc22g16450 | Pyruvate kinase | -2.48 | Primary Metabolism |
| Pc16g13410 | F1-ATPase alpha-subunit Atp1 | -2.00 | Primary Metabolism |
| Pc18g05320 | Inosine monophosphate (IMP) dehydrogenase | -1.89 | Primary Metabolism |
| Pc22g10220 | DnaK-type molecular chaperone | Less abundant | Protein Folding & Stress Response |
| Pc13g04400 | Sulphate adenylyltransferase | Less abundant | Primary Metabolism (Cysteine Biosynthesis) |
| Pc21g15900 | Transketolase | Less abundant | Primary Metabolism (NADPH Biosynthesis) |
Table 2: Proteins with Increased Abundance in this compound Knockout Cells
| Protein ID | Protein Name/Putative Function | Fold Change (Δthis compound vs. WT) | Functional Category |
| Pc22g05690 | Protein containing a PH domain | More abundant | Signal Transduction |
| Pc20g06910 | Urate oxidase | More abundant | Purine Metabolism |
| Pc12g09180 | Cell polarity protein | More abundant | Morphogenesis |
Note: The fold changes and protein identifications are based on the data presented in Carrasco-Navarro et al. (2016). "Less abundant" or "More abundant" indicates that the direction of change was reported, but a specific fold change was not provided in the main text.
Experimental Protocols
The following is a summary of the key experimental methodologies employed in the proteomic analysis of the this compound knockout cells as described by Carrasco-Navarro et al. (2016).
Fungal Strains and Culture Conditions
-
Strains: Penicillium chrysogenum Wis54-1255 (wild-type) and a derived Δthis compound strain were used for comparative analysis.
-
Culture: Mycelia were grown in a defined liquid medium for a specified period to reach the desired growth phase for proteomic analysis.
Protein Extraction and Quantification
-
Mycelia were harvested, frozen in liquid nitrogen, and ground to a fine powder.
-
Proteins were extracted using a buffer containing Tris-HCl, and protease inhibitors.
-
The total protein concentration in the extracts was determined using a standard protein assay.
2D-DIGE (Two-Dimensional Difference Gel Electrophoresis)
-
Protein extracts from the wild-type and Δthis compound strains were labeled with different CyDye fluors (e.g., Cy3 and Cy5).
-
A pooled internal standard containing equal amounts of all samples was labeled with a third fluor (e.g., Cy2).
-
The labeled samples were mixed and separated in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-PAGE.
-
Gels were scanned at different wavelengths to detect the fluorescence of each CyDye.
-
Software analysis was used to quantify the relative abundance of protein spots between the different conditions, normalized to the internal standard.
Protein Identification by LC-MS/MS
-
Protein spots of interest showing significant changes in abundance were excised from the 2D gels.
-
The proteins were in-gel digested with trypsin.
-
The resulting peptides were extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS raw spectra were searched against the Penicillium chrysogenum protein database using a search engine like Mascot to identify the proteins.[3]
Visualizations
This compound-Mediated Signaling Pathway
Caption: this compound signaling pathway in P. chrysogenum.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for quantitative proteomic analysis.
References
- 1. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pga1 Null and Hypomorphic Allele Phenotypes in Penicillium chrysogenum
A comprehensive guide for researchers detailing the distinct phenotypic consequences of complete versus reduced function of the G-protein alpha subunit Pga1. This guide provides quantitative comparisons, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
The heterotrimeric G-protein alpha subunit, this compound, is a critical regulator of growth, development, and secondary metabolism in the filamentous fungus Penicillium chrysogenum. Understanding the precise role of this compound in these processes is paramount for both fundamental research and industrial applications, such as penicillin production. Genetic manipulation of this compound has revealed that the level of its functional expression dictates a spectrum of phenotypic outcomes. This guide provides a detailed comparison of the phenotypes resulting from a complete loss-of-function (null allele) versus a reduction-of-function (hypomorphic allele), offering researchers a clear framework for interpreting experimental results and designing future studies.
Quantitative Phenotypic Comparison
The phenotypic effects of altering this compound expression are most pronounced in colony morphology, asexual reproduction (conidiation), and the biosynthesis of secondary metabolites. Below is a summary of quantitative data comparing the wild-type strain to this compound null and hypomorphic mutants. The null allele was generated by complete gene deletion (Δthis compound), while the hypomorphic condition was achieved through the attenuation of this compound expression using antisense RNA.
| Phenotypic Parameter | Wild-Type (Control) | This compound Hypomorphic (Antisense RNA) | This compound Null (Δthis compound) |
| Colony Diameter (mm) after 7 days | 35.5 ± 1.5 | 28.0 ± 1.0 (Reduced apical extension) | Restricted, dense colonial growth |
| Conidiation (Spores/mL) on solid media | 1.5 x 10⁷ | 3.5 x 10⁷ (Hyperconidiation) | Markedly increased conidiation |
| Penicillin Production (µg/mL) | Baseline | Not explicitly quantified, but expected to be reduced | Decreased |
| Roquefortine C Production (µg/g dry weight) | Baseline | Not explicitly quantified, but expected to be reduced | Decreased |
| Germination Rate (%) | ~100% | Not explicitly quantified | 70-80% (Delayed and asynchronous) |
| Stress Resistance (Thermal, Oxidative) | Baseline | Not explicitly quantified | Increased resistance |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound null and hypomorphic alleles.
Generation of this compound Null and Hypomorphic Strains
-
Null Allele (Gene Deletion):
-
A deletion cassette is constructed containing a selectable marker gene (e.g., phleomycin (B10820842) resistance gene, ble) flanked by DNA sequences homologous to the regions upstream and downstream of the this compound open reading frame.
-
The deletion cassette is amplified by PCR.
-
Protoplasts of P. chrysogenum are generated by enzymatic digestion of the fungal cell wall.
-
The amplified deletion cassette is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Transformants are selected on a medium containing the appropriate antibiotic (e.g., phleomycin).
-
Genomic DNA is extracted from the resistant transformants, and successful homologous recombination resulting in the deletion of the this compound gene is confirmed by PCR and Southern blot analysis.
-
-
Hypomorphic Allele (Antisense RNA):
-
A fragment of the this compound gene is cloned in the antisense orientation downstream of a strong constitutive promoter (e.g., the gpd promoter from Aspergillus nidulans) in an expression vector.
-
The vector also contains a selectable marker (e.g., the pyrG gene for uracil (B121893) prototrophy).
-
The resulting plasmid is used to transform P. chrysogenum protoplasts.
-
Transformants are selected on a medium lacking the selectable nutrient (e.g., uracil).
-
The successful integration of the antisense construct is verified by PCR.
-
The reduction in this compound mRNA levels is quantified by Northern blot analysis or quantitative real-time PCR (qRT-PCR).
-
Analysis of Fungal Growth and Conidiation
-
Radial Growth Assay:
-
Fungal strains are point-inoculated onto the center of Petri dishes containing a suitable solid medium (e.g., Potato Dextrose Agar, PDA).
-
Plates are incubated at a constant temperature (e.g., 25°C).
-
The diameter of the growing colony is measured at regular intervals (e.g., daily for 7 days).
-
-
Conidiation Quantification:
-
Fungal strains are grown on solid medium for a defined period (e.g., 7 days).
-
Conidia (asexual spores) are harvested from the surface of the colony by adding a fixed volume of a sterile saline solution (e.g., 0.9% NaCl with 0.05% Tween 80) and gently scraping the surface.
-
The resulting spore suspension is filtered to remove mycelial fragments.
-
The concentration of conidia in the suspension is determined using a hemocytometer.
-
Quantification of Secondary Metabolites
-
Penicillin Bioassay:
-
P. chrysogenum strains are grown in a liquid fermentation medium under conditions conducive to penicillin production.
-
Culture supernatants are collected at specific time points.
-
The concentration of penicillin in the supernatant is determined by bioassay using a penicillin-sensitive indicator strain (e.g., Bacillus calidolactis or Staphylococcus aureus).
-
Alternatively, high-performance liquid chromatography (HPLC) can be used for a more precise quantification of penicillin.
-
-
Roquefortine C Analysis:
-
Mycelia from liquid cultures are harvested, dried, and weighed.
-
Roquefortine C is extracted from the mycelia using an organic solvent (e.g., chloroform).
-
The extract is analyzed by thin-layer chromatography (TLC) or HPLC to quantify the amount of roquefortine C.
-
Visualizing the Molecular and Experimental Frameworks
To better understand the context of this compound function and the experimental approaches used to study it, the following diagrams have been generated.
Validating Pga1-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and alternative methods for validating protein-protein interactions (PPIs) involving the signaling protein Pga1. We offer detailed experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in selecting the most appropriate techniques for their specific research goals.
Introduction to this compound and Protein-Protein Interactions
This compound, a Gα subunit of a heterotrimeric G protein, plays a crucial role in regulating a wide array of cellular processes, including developmental programs and secondary metabolite biosynthesis in various fungi.[1] Understanding the proteins that interact with this compound is fundamental to elucidating its signaling pathways and identifying potential targets for drug development. Co-immunoprecipitation is a widely adopted and powerful technique to capture and identify these interacting partners.[2]
Co-Immunoprecipitation for Validating this compound Interactions
Co-immunoprecipitation is a robust method for identifying in vivo protein-protein interactions. The principle lies in using an antibody to specifically pull down a protein of interest (the "bait," in this case, this compound), along with any proteins that are bound to it (the "prey"). The entire complex is then captured on antibody-binding beads and the interacting proteins are identified through downstream analysis like Western blotting or mass spectrometry.[2][3]
Experimental Workflow for this compound Co-Immunoprecipitation
The following diagram outlines the typical workflow for a Co-IP experiment to validate this compound protein interactions.
Detailed Protocol for this compound Co-Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. As this compound is a membrane-associated Gα subunit, a protocol adapted for membrane proteins is recommended.[4][5]
Materials:
-
Cells expressing tagged or endogenous this compound.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20 or 1% NP-40 for membrane proteins, supplemented with protease and phosphatase inhibitors.
-
Protein A/G magnetic beads or agarose (B213101) beads.[5][6]
-
Wash Buffer: Lysis buffer with a lower detergent concentration.
-
Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
Procedure:
-
Cell Lysis: Harvest cells and resuspend in ice-cold lysis buffer. Incubate on ice for 30 minutes with gentle agitation.[8]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[8]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with beads for 1 hour at 4°C.[9]
-
Immunoprecipitation: Add the anti-Pga1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[9]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[9]
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.[4]
-
Elution: Resuspend the beads in elution buffer to release the this compound-protein complexes. Alternatively, resuspend in SDS-PAGE sample buffer and boil for 5-10 minutes.[5]
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry for the identification of novel interactors.[3]
This compound Signaling Pathway
The following diagram illustrates a model of the this compound-mediated signal transduction pathway, highlighting its role in regulating various cellular processes. Understanding this pathway can help in identifying potential this compound interactors for validation.
Comparison of Protein-Protein Interaction Validation Methods
While Co-IP is a powerful tool, it is essential to validate findings with alternative methods to reduce the likelihood of false positives.[10] The table below compares Co-IP with other common PPI validation techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Pull-Down Assay | Proximity Ligation Assay (PLA) |
| Principle | Antibody-based capture of a target protein and its binding partners from a cell lysate. | Genetic method in yeast where interaction between two proteins activates a reporter gene.[10] | An in vitro method using a tagged "bait" protein to capture "prey" proteins from a lysate.[11] | In situ detection of protein interactions using antibodies with attached DNA strands that are ligated and amplified when in close proximity.[10] |
| Interaction Type | Detects interactions in a near-native cellular environment.[2] | Detects direct, binary interactions.[12] | Detects direct in vitro interactions.[12] | Detects interactions within intact cells, providing spatial information.[10] |
| Strengths | - Captures endogenous protein complexes.[13]- Can identify unknown interaction partners (with MS).[14] | - High-throughput screening.- Good for initial discovery of binary interactions.[12] | - Low background due to in vitro nature.- Useful for confirming direct interactions.[11] | - High sensitivity and specificity.- Provides subcellular localization of the interaction.[10] |
| Weaknesses | - Potential for non-specific binding.- Antibody quality is critical.[2]- May miss transient or weak interactions. | - High rate of false positives/negatives.- Non-physiological context (in yeast nucleus).[10] | - In vitro, may not reflect cellular conditions.- Requires purified, tagged protein.[11] | - Does not identify the interacting partners.- Requires specific primary antibodies from different species. |
| Quantitative? | Semi-quantitative with Western Blot; fully quantitative with methods like SILAC or QMI.[15] | Primarily qualitative (reporter activation). | Can be made semi-quantitative. | Quantitative by counting interaction signals per cell. |
Quantitative Analysis of this compound Interactions
To obtain more than just qualitative evidence of an interaction, quantitative methods can be integrated with Co-IP.
| Quantitative Method | Description | Advantages | Disadvantages |
| Western Blot Densitometry | Band intensities of the co-immunoprecipitated protein are measured and compared across different conditions.[3] | Simple, widely available, and cost-effective. | Semi-quantitative, prone to variability in loading and transfer. |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are grown in media containing "light" or "heavy" isotopes of amino acids. Lysates are mixed, Co-IP is performed, and the ratio of heavy to light peptides is measured by mass spectrometry. | Highly accurate for relative quantification of interaction changes. | Requires metabolic labeling, which is not feasible for all cell types or organisms. |
| Label-Free Quantification (LFQ) Mass Spectrometry | The abundance of proteins in a Co-IP eluate is determined by measuring the signal intensity of their peptides in the mass spectrometer.[3] | Applicable to any sample type, no special labeling required. | Can be less precise than label-based methods and requires sophisticated data analysis. |
| Quantitative Multiplex Immunoprecipitation (QMI) | Uses antibody-coupled fluorescent beads to simultaneously co-immunoprecipitate multiple targets, with detection by flow cytometry.[15] | High-throughput, quantitative, and requires small amounts of starting material.[15] | Requires specialized equipment and extensive initial setup and antibody validation.[15] |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Immunoprecipitation Data Analysis in Biological Research - Creative Proteomics [creative-proteomics.com]
- 4. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. youtube.com [youtube.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-IP & Pull-Down for Protein–Protein Interaction Detection - Creative Proteomics [creative-proteomics.com]
- 12. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Protein-Protein Interaction Analysis | Krogan Lab [kroganlab.ucsf.edu]
- 14. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Multiplex co-Immunoprecipitation: Measuring input-specific changes in protein interaction networks at mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Maze: A Comparative Look at Wild-Type vs. Pga1 Mutant Strains
For researchers, scientists, and drug development professionals, understanding the intricate molecular choreography orchestrated by key regulatory proteins is paramount. This guide provides a comparative transcriptomic analysis of wild-type strains versus mutants deficient in the Pga1 protein, a crucial component in diverse biological processes across different organisms. By examining the global transcriptional shifts that occur in the absence of a functional this compound, we can illuminate its role in signaling, virulence, and metabolism.
This publication delves into the transcriptomic landscapes of two distinct organisms where this compound or its homolog has been studied: the bacterium Aggregatibacter actinomycetemcomitans, a pathogen implicated in periodontal disease, and the fungus Penicillium chrysogenum, renowned for its production of penicillin. Through a detailed comparison, we highlight the conserved and divergent roles of this compound-mediated regulation.
Executive Summary of Transcriptomic Changes
The deletion of the pga locus in Aggregatibacter actinomycetemcomitans and the manipulation of the this compound gene in Penicillium chrysogenum lead to profound and widespread changes in gene expression. In A. actinomycetemcomitans, the absence of the pga locus, responsible for the synthesis of the exopolysaccharide poly-β(1,6)-N-acetylglucosamine (PGA), results in the differential expression of approximately 50% of its genes.[1][2] This underscores the integral role of the PGA exopolysaccharide in the overall physiology and virulence of this bacterium.
Data Presentation: Quantitative Insights into Differential Gene Expression
To facilitate a clear comparison, the following tables summarize the differential gene expression data from the comparative transcriptomic study of wild-type A. actinomycetemcomitans (strain IDH781) and its pga-knockout mutant (strain EA1002).
Table 1: Differentially Expressed Genes in Aggregatibacter actinomycetemcomitans Wild-Type vs. pga-Knockout Mutant
| Gene | Locus Tag | Function | Fold Change (WT/Mutant) | p-value |
| apiA | D7S_0103 | Adhesion and penetration | -3.5 | < 0.05 |
| aae | D7S_0532 | Adhesin | -2.8 | < 0.05 |
| murA | D7S_0001 | Peptidoglycan biosynthesis | 2.1 | < 0.05 |
| glmS | D7S_0835 | Peptidoglycan precursor synthesis | 1.8 | < 0.05 |
| pgm | D7S_0677 | Phosphoglucomutase (Glycogen synthesis) | 2.5 | < 0.05 |
| cdtA | D7S_1027 | Cytolethal distending toxin subunit A | -1.9 | < 0.05 |
| cdtB | D7S_1028 | Cytolethal distending toxin subunit B | -2.1 | < 0.05 |
| cdtC | D7S_1029 | Cytolethal distending toxin subunit C | -2.0 | < 0.05 |
Note: Fold changes are presented as the expression level in the wild-type strain relative to the pga-knockout mutant. A negative fold change indicates downregulation in the wild-type (or upregulation in the mutant), and a positive fold change indicates upregulation in the wild-type (or downregulation in the mutant). Data is based on the findings from Shanmugam et al., 2015.
Experimental Protocols: A Guide to Transcriptomic Analysis
The methodologies employed in the cited studies provide a robust framework for comparative transcriptomic analysis.
Key Experiment: RNA Sequencing of A. actinomycetemcomitans**
1. Bacterial Strains and Growth Conditions:
-
The wild-type strain used was A. actinomycetemcomitans IDH781.
-
The pga-knockout mutant, EA1002, was generated by replacing the pgaABCD operon with an erythromycin (B1671065) resistance cassette.
-
Both strains were grown in a suitable broth medium to mid-logarithmic phase to ensure active transcription.
2. RNA Extraction and Purification:
-
Total RNA was extracted from bacterial pellets using a TRIzol-based method.
-
Residual DNA was removed by treatment with DNase I.
-
The quality and integrity of the extracted RNA were assessed using a Bioanalyzer.
3. Library Preparation and Sequencing:
-
Ribosomal RNA was depleted from the total RNA samples to enrich for mRNA.
-
The enriched mRNA was then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA was synthesized, and the resulting double-stranded cDNA was used for library construction.
-
Sequencing was performed on an Illumina sequencing platform.
4. Bioinformatic Analysis:
-
The quality of the raw sequencing reads was assessed using FastQC.
-
Reads were mapped to the A. actinomycetemcomitans D7S-1 reference genome.
-
The number of reads mapping to each gene was quantified.
-
Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the wild-type and mutant strains (P < 0.05 and fold change >1.5).[1]
Mandatory Visualization: Signaling Pathways and Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Transcriptome Profiling of Wild-Type and pga-Knockout Mutant Strains Reveal the Role of Exopolysaccharide in Aggregatibacter actinomycetemcomitans | PLOS One [journals.plos.org]
- 2. Transcriptome Profiling of Wild-Type and pga-Knockout Mutant Strains Reveal the Role of Exopolysaccharide in Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Pga1 Deletion: A Focused Disruption of GPI Anchoring with Minimal Crosstalk to Other Post-Translational Modifications
A comprehensive analysis of experimental data reveals that the deletion of the PGA1 gene, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, primarily and specifically impacts GPI anchoring. Current evidence suggests a notable lack of crosstalk with other major post-translational modifications (PTMs) such as N-linked glycosylation and proteolytic cleavage.
For researchers in cell biology and drug development, understanding the specificity of gene function is paramount. This guide provides a comparative analysis of the effects of this compound deletion, drawing upon key experimental data to delineate its specific role and its limited impact on other PTMs.
This compound's Core Function: A Key Player in GPI Anchor Glycosylation
This compound is an essential protein located in the endoplasmic reticulum (ER) and is a component of GPI-mannosyltransferase II in Saccharomyces cerevisiae.[1] Its primary role is in the addition of the second mannose residue to the GPI precursor, a critical step in the assembly of GPI anchors. These complex glycolipid structures are subsequently attached to the C-terminus of many cell-surface proteins, tethering them to the cell membrane.
Deletion or functional impairment of this compound leads to a specific defect in this pathway. Studies using temperature-sensitive this compound mutants (pga1ts) have shown that at restrictive temperatures, these cells fail to properly synthesize GPI anchors.[1] This results in the accumulation of unprocessed precursor forms of GPI-anchored proteins within the ER. A classic example is the Gas1 protein, a well-characterized GPI-anchored protein in yeast, which remains in its 105-kDa ER precursor form in pga1ts mutants.[1]
Comparative Analysis: this compound Deletion vs. Other PTMs
To assess the specificity of this compound's function, researchers have examined the fate of proteins that undergo other types of post-translational modifications in this compound mutant backgrounds. The findings indicate a high degree of specificity for the GPI-anchoring pathway.
| Post-Translational Modification | Affected Protein Studied | Experimental Observation in pga1ts Mutants | Conclusion on this compound Deletion Effect |
| GPI Anchoring | Gas1 protein | Accumulation of the 105-kDa ER precursor form. Defective attachment of the GPI anchor.[1] | Directly and Severely Impaired |
| N-linked Glycosylation | Invertase | Normal secretion and glycosylation.[1] | No Significant Effect Observed |
| Proteolytic Cleavage | Carboxypeptidase Y (CPY) | Normal transport and processing to its mature form.[1] | No Significant Effect Observed |
| O-linked Glycosylation | Kre9 | Normal O-glycosylation.[1] | No Significant Effect Observed |
Visualizing the Impact: this compound's Role in GPI Biosynthesis
The following diagram illustrates the early stages of the GPI anchor biosynthesis pathway in the endoplasmic reticulum, highlighting the critical step catalyzed by the complex containing this compound.
Experimental Protocols
Pulse-Chase Analysis of Protein Processing and Transport
This technique is used to track the synthesis and subsequent modification and transport of a protein over time.
-
Cell Culture: Wild-type and pga1ts mutant S. cerevisiae strains are grown at a permissive temperature (e.g., 24°C) to mid-log phase. The cultures are then shifted to a restrictive temperature (e.g., 37°C) for a designated period to inactivate the temperature-sensitive this compound protein.
-
Pulse Labeling: Cells are starved of methionine and then pulsed for a short period (e.g., 5-10 minutes) with a radioactive amino acid, typically [³⁵S]methionine, to label newly synthesized proteins.
-
Chase: A large excess of non-radioactive methionine is added to the culture. This "chase" prevents further incorporation of the radioactive label, allowing the fate of the labeled protein cohort to be tracked over various time points (e.g., 0, 15, 30, 60 minutes).
-
Immunoprecipitation: At each time point, cell extracts are prepared. A specific antibody is used to immunoprecipitate the protein of interest (e.g., Gas1, CPY, or invertase).
-
Analysis: The immunoprecipitated proteins are resolved by SDS-PAGE. The gel is then dried and exposed to X-ray film or a phosphorimager. The different molecular weight forms of the protein (e.g., ER precursor vs. mature Golgi/vacuolar form) can be visualized and quantified, revealing any delays or blocks in their processing and transport.
Triton X-114 Phase Separation for GPI Anchor Analysis
This biochemical method is used to determine if a protein has acquired its hydrophobic GPI anchor.
-
Cell Lysis: Yeast cells are lysed in a buffer containing Triton X-114 at 4°C. At this temperature, the detergent is soluble.
-
Phase Separation: The lysate is warmed to 37°C. Above its cloud point, Triton X-114 separates into an aqueous phase and a detergent-rich phase.
-
Centrifugation: The sample is centrifuged to pellet the detergent phase.
-
Analysis: Proteins from both the aqueous phase (containing hydrophilic proteins) and the detergent phase (containing hydrophobic, membrane-associated proteins) are analyzed by SDS-PAGE and immunoblotting for the protein of interest (e.g., Gas1). In this compound mutants, the unprocessed Gas1 precursor, lacking its GPI anchor, is expected to be found in the aqueous phase, whereas properly anchored Gas1 would partition into the detergent phase.
Conclusion
The available experimental evidence strongly indicates that the deletion or inactivation of this compound results in a highly specific defect in the GPI anchor biosynthesis pathway. While this has a profound impact on the maturation and cell surface localization of GPI-anchored proteins, it does not appear to trigger a widespread disruption of other post-translational modification pathways, such as N-glycosylation and proteolytic cleavage. This specificity makes the this compound-mediated step a well-defined node in the complex network of protein maturation, and a potential target for precise therapeutic intervention if GPI-anchored proteins are implicated in a disease state. Further large-scale proteomic studies would be valuable to definitively rule out more subtle crosstalk with phosphorylation and ubiquitination networks.
References
Safety Operating Guide
Navigating the Disposal of Prostaglandin A1 (Pga1): A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Prostaglandin A1 (Pga1), a lipid compound with significant biological activity, requires careful handling and disposal to mitigate potential hazards.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance and safety in your laboratory operations.
I. Understanding the Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its potential hazards. While comprehensive toxicological data is not always available, this compound is considered a hazardous substance.[1] It may cause harm to an unborn child and prolonged exposure could lead to teratogenic effects.[1] Standard safety precautions should always be observed.
Key Safety Precautions:
-
Avoid the formation of dust when handling the solid form.[2]
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[2]
-
Ensure adequate ventilation to avoid inhaling mist, gas, or vapors.[2]
-
Keep away from incompatible materials, such as oxidizing agents.[1]
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust.[2] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant, impervious clothing. | Prevents skin contact with the chemical.[2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation occurs. | Protects against inhalation of harmful dust or vapors.[2] |
III. Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : All this compound waste, including the pure compound, contaminated labware, and solutions, should be treated as hazardous chemical waste.[3]
-
Segregate at the Source : Do not mix this compound waste with non-hazardous materials or other chemical waste streams to prevent unintended reactions.[3]
Step 2: Containment
-
Solid Waste : Place solid this compound waste in a designated, leak-proof, and puncture-resistant container with a secure lid.[3]
-
Liquid Waste : Collect solutions containing this compound in a designated, leak-proof container. If dissolved in an organic solvent, use a container appropriate for flammable or halogenated waste.[3] Do not pour this compound solutions down the drain.[3]
-
Contaminated Labware : Dispose of contaminated sharps (needles, scalpels) in a designated, puncture-proof sharps container for chemically contaminated items.[3] Other contaminated labware should be placed in a designated container for solid chemical waste.[3]
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "Prostaglandin A1."[4]
-
Include the name and contact information of the generating individual and the accumulation start date on the label.[4]
Step 4: Storage
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.[3]
-
Ensure the storage area is secure and away from incompatible materials.
Step 5: Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
IV. Experimental Protocols for Disposal
Currently, there are no publicly available, specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, the recommended procedure is to dispose of it as hazardous chemical waste through a certified vendor.
V. This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.[2] Adherence to local, state, and federal regulations is mandatory.
References
Essential Safety and Logistics for Handling Prostaglandin A1 (Pga1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Prostaglandin A1 (Pga1). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is classified as harmful if swallowed and may pose risks to fertility or an unborn child.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required equipment.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols.[1] |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption.[2][3] |
| Body Protection | Lab coat or impervious protective clothing. | Protects against contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator may be required if ventilation is insufficient or during spill cleanup to prevent inhalation.[1][2] | Prevents inhalation of harmful dust or mists. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[2][4]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
Handling Procedures:
-
Don all required PPE before handling the substance.[2]
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Do not inhale dust, vapor, or mist.[2]
-
Refrain from eating, drinking, or smoking in the handling area.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
Storage:
-
Keep the container tightly sealed.[2]
-
Store in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2]
-
The recommended storage temperature is -20°C for the powdered form and -80°C when in a solvent.[2][4]
Disposal Plan
This compound and its containers must be treated as hazardous waste.
-
Waste Collection: Collect waste material in its original container or a suitable, sealed container. Do not mix with other waste.
-
Disposal: Dispose of all waste materials at an approved waste disposal plant.[2] All waste disposal must comply with local, state, and federal regulations.[5]
-
Environmental Protection: Do not release into the environment. Prevent the substance from entering drains or waterways.[2][5]
Emergency Procedures: Spills and Exposure
Spill Cleanup:
-
Minor Spills:
-
Wear appropriate PPE.
-
For dry spills, use a dry clean-up procedure to avoid generating dust. A HEPA-filtered vacuum cleaner is recommended.[5]
-
For liquid spills, absorb the material with an inert substance (e.g., sand, silica (B1680970) gel).[2]
-
Collect the absorbed material into a suitable, sealed container for disposal.[2]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Control personal contact by wearing appropriate protective clothing.[5]
-
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
